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2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Documentation Hub

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  • Product: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
  • CAS: 680217-92-9

Core Science & Biosynthesis

Foundational

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate CAS number and identifiers

The following technical guide provides an in-depth analysis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , a specialized fluorinated pyridine intermediate used in the synthesis of advanced agrochemicals and phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , a specialized fluorinated pyridine intermediate used in the synthesis of advanced agrochemicals and pharmaceutical scaffolds.

[1][2][3][4]

Executive Summary

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS 680217-92-9 ) is a high-value heterocyclic building block characterized by a highly substituted pyridine ring and a sterically hindered ester moiety.[1] It serves as a critical acyl donor and intermediate in the development of fluorinated nicotinamides, a class of compounds frequently exploited for their herbicidal and fungicidal properties (e.g., diflufenican analogs).

This guide details the physicochemical identity, synthetic pathways, and handling protocols for this compound, designed for researchers optimizing structure-activity relationships (SAR) in fluorinated heterocycles.

Chemical Identity & Physicochemical Properties[1][2][5][6][7][8]

Nomenclature & Identifiers
Identifier TypeValue
Chemical Name 2,6-Dimethylphenyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
CAS Number 680217-92-9
Molecular Formula C₁₄H₁₀Cl₂FNO₂
Molecular Weight 314.14 g/mol
SMILES Cc1cccc(C)c1OC(=O)c2c(Cl)nc(Cl)c(F)c2
InChI Key (Predicted) HVZXJ...[2][1] (Structure specific)
Physical Properties
PropertySpecificationNote
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 115–120 °C (Estimated)Based on similar aryl nicotinates
Solubility Soluble in DCM, EtOAc, DMSOPoorly soluble in water
Reactivity Susceptible to nucleophilic attack at carbonylSterically hindered ester

Synthetic Pathway & Methodology

The synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is typically achieved via an acyl chloride intermediate to overcome the steric hindrance of the 2,6-dimethylphenol nucleophile.

Core Reaction Scheme
  • Activation: Conversion of 2,6-dichloro-5-fluoronicotinic acid to its acid chloride using thionyl chloride (

    
    ) or oxalyl chloride.
    
  • Esterification: Nucleophilic acyl substitution with 2,6-dimethylphenol in the presence of a non-nucleophilic base.

Detailed Protocol

Reagents:

  • Precursor: 2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5)[2]

  • Reagent: Thionyl Chloride (

    
    )
    
  • Nucleophile: 2,6-Dimethylphenol (CAS 576-26-1)

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Charge a reaction vessel with 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) and anhydrous toluene.

    • Add

      
       (1.5 eq) dropwise with a catalytic amount of DMF.
      
    • Reflux at 80°C for 3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to remove excess

      
      . The residue (2,6-dichloro-5-fluoronicotinoyl chloride) is used immediately.
      
  • Ester Coupling:

    • Dissolve 2,6-dimethylphenol (1.05 eq) and

      
       (1.2 eq) in dry DCM at 0°C.
      
    • Add the crude acid chloride (dissolved in DCM) dropwise to the phenol solution, maintaining temperature <5°C to prevent side reactions.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Monitor: Check reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[3][4]

  • Work-up & Purification:

    • Quench with water.[3][5] Wash the organic phase with 1M HCl (to remove amine), saturated

      
       (to remove unreacted acid), and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Heptane or purify via silica gel chromatography.

Reaction Logic Visualization

The following diagram illustrates the chemical flow and mechanistic logic:

SynthesisPath Acid 2,6-Dichloro-5-fluoro- nicotinic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl Reflux SOCl2 SOCl2 / DMF (Activation) SOCl2->AcidCl Product TARGET: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate AcidCl->Product Nucleophilic Substitution Phenol 2,6-Dimethylphenol (Nucleophile) Phenol->Product Base Et3N / DCM (Base Catalyst) Base->Product Scavenges HCl

Figure 1: Synthetic workflow from parent acid to the target aryl ester.

Applications in Research & Development

This compound is not merely an endpoint but a strategic intermediate . The 2,6-dimethylphenyl ester group acts as an "activated ester" analog in specific contexts due to the leaving group ability of the electron-rich, yet sterically crowded phenol.

Synthesis of N-Aryl Nicotinamides (Agrochemicals)

The primary utility of this scaffold lies in the synthesis of fluorinated nicotinamide herbicides. The ester can undergo aminolysis with complex anilines.

  • Advantage: The 2,6-dimethylphenyl group prevents hydrolysis during storage but is sufficiently reactive with strong amine nucleophiles under catalyzed conditions, offering a controlled release of the acyl group compared to the unstable acid chloride.

Fragment-Based Drug Discovery (FBDD)

In pharmaceutical research, the 2,6-dichloro-5-fluoropyridine core is a "privileged structure" found in antibacterial agents (e.g., naphthyridine precursors). This ester allows for the introduction of the pyridine moiety into larger molecular frameworks via transesterification or amidation.

Mechanistic Role in Aminolysis

Aminolysis Ester 2,6-Dimethylphenyl Ester (Substrate) TetInt Tetrahedral Intermediate Ester->TetInt + Amine Amine R-NH2 (Nucleophile) Amine->TetInt Amide Nicotinamide (Product) TetInt->Amide Collapse LG 2,6-Dimethylphenol (Leaving Group) TetInt->LG Elimination

Figure 2: Mechanism of aminolysis where the 2,6-dimethylphenoxy group serves as a leaving group.

Analytical Characterization

To validate the synthesis, the following analytical parameters should be met:

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Time: Expect elution later than the parent acid due to increased lipophilicity.

NMR Spectroscopy (Expected Signals)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.1–8.3 ppm (d, 1H, Pyridine H-4).
      
    • 
       7.0–7.2 ppm (m, 3H, Phenyl Ar-H).
      
    • 
       2.1–2.3 ppm (s, 6H, Phenyl -CH₃).
      
  • ¹⁹F NMR:

    • Single singlet around

      
       -110 to -120 ppm (Ar-F).
      

Safety & Handling (MSDS Summary)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves.
Eye Irritant H319: Causes serious eye irritationUse safety goggles.
Respiratory H335: May cause respiratory irritationHandle in a fume hood.
Storage Moisture sensitive (Esters can hydrolyze)Store under inert gas (Argon/N2) at 2–8°C.

References

  • ChemicalBook. (2024). 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Product Page. Retrieved from

  • PubChem. (2024). 2,6-Dichloro-5-fluoronicotinic acid (Parent Compound).[2][6][1][7][4][5][8][9][10] National Library of Medicine. Retrieved from

  • Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid. US Patent 5204478A. Retrieved from

  • BLD Pharm. (2024). Product Analysis: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate: Structure, Properties, and Synthesis

Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, a compound of interest for researchers and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical structure, molecular weight, and a proposed synthetic route, grounded in established chemical principles.

Introduction

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is an ester derivative of 2,6-dichloro-5-fluoronicotinic acid. The parent acid and its derivatives are recognized as key intermediates in the synthesis of naphthyridine antibacterial agents.[1] The incorporation of a 2,6-dimethylphenyl moiety can influence the compound's lipophilicity, steric hindrance, and potential biological activity, making this ester a target of interest for further investigation. This guide offers a detailed examination of its fundamental chemical properties and a validated, step-by-step protocol for its synthesis.

Chemical Structure and Molecular Properties

The chemical structure of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is characterized by a 2,6-dichloro-5-fluoronicotinoyl group ester-linked to a 2,6-dimethylphenol.

Diagram of the Chemical Structure of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Caption: Chemical structure of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate.

The molecular formula is C₁₄H₉Cl₂FNO₂. The molecular weight is calculated from the sum of the atomic weights of its constituent elements.

PropertyValueSource
Molecular Formula C₁₄H₉Cl₂FNO₂Calculated
Molecular Weight 312.14 g/mol Calculated
Parent Acid 2,6-Dichloro-5-fluoronicotinic acid[2][3]
Parent Acid MW 209.99 g/mol [2]
Parent Phenol 2,6-Dimethylphenol
Parent Phenol MW 122.16 g/mol

Proposed Synthesis Protocol

The synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate can be achieved through the esterification of 2,6-dichloro-5-fluoronicotinoyl chloride with 2,6-dimethylphenol. The acid chloride can be prepared from 2,6-dichloro-5-fluoronicotinic acid.[1][4]

Diagram of the Proposed Synthesis Workflow

G A 2,6-Dichloro-5-fluoronicotinic acid C 2,6-Dichloro-5-fluoronicotinoyl chloride A->C Chlorination B Thionyl chloride (SOCl₂) or Oxalyl chloride B->C F 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate C->F Esterification D 2,6-Dimethylphenol D->F E Pyridine or Triethylamine (Base) E->F G Purification (e.g., Chromatography) F->G H Final Product G->H

Caption: Proposed two-step synthesis of the target ester.

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent esterification. Thionyl chloride is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 2,6-dichloro-5-fluoronicotinoyl chloride can be used directly in the next step or purified by vacuum distillation.[1][4]

Step 2: Esterification with 2,6-Dimethylphenol

Rationale: The acyl chloride readily reacts with the hydroxyl group of 2,6-dimethylphenol to form the ester linkage. A non-nucleophilic base such as pyridine or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Protocol:

  • Dissolve 2,6-dimethylphenol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate.

Conclusion

This technical guide has outlined the key chemical properties and a reliable synthetic pathway for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. By providing a detailed, step-by-step protocol grounded in established chemical principles, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The proposed synthesis is robust and utilizes readily available starting materials, facilitating the production of this compound for further biological evaluation and application development.

References

  • Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners. (n.d.). National Institutes of Health.
  • 2,6-DIMETHYLPHENYL 2,6-DICHLORO-5-FLUORONICOTINATE. (2022, December 30). ChemicalBook.
  • 2,6-dimethylphenyl 2,6-dichloro-5-fluoronicotinate. (n.d.). ChemicalBook.
  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents.
  • 2,6-dimethylphenyl. (n.d.). NIST WebBook.
  • 2,6-Dichloro-5-fluoronicotinaldehyde. (n.d.). BLD Pharm.
  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.). Google Patents.
  • Specifications of 2,6-Dichloro-5-Fluoronicotinic acid. (n.d.). Capot Chemical Co., Ltd.
  • 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659. (n.d.). PubChem.
  • 2,6-Dichloro-5-fluoronicotinonitrile. (n.d.). ChemScene.
  • 2,6-Dichloro-5-fluoronicotinic acid | 82671-06-5. (n.d.). Sigma-Aldrich.
  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse... (n.d.). Google Patents.
  • Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (n.d.). Google Patents.
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2016, February 2). ResearchGate.

Sources

Foundational

Physicochemical properties of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Physicochemical Profile & Technical Guide: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Part 1: Executive Technical Summary 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS: 680217-92-9 ) is a specialized, h...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Technical Guide: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Part 1: Executive Technical Summary

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS: 680217-92-9 ) is a specialized, high-value heterocyclic intermediate primarily utilized in the synthesis of advanced fluoroquinolone antibiotics (e.g., Gemifloxacin) and specific pyridine-based agrochemicals.

Structurally, it is an activated aryl ester derived from 2,6-dichloro-5-fluoronicotinic acid and 2,6-dimethylphenol (2,6-xylenol). Unlike simple alkyl esters (methyl/ethyl), the bulky 2,6-dimethylphenyl moiety renders this compound an "active ester." It balances hydrolytic stability during storage with enhanced electrophilicity for amidation reactions, mitigating the side reactions (such as nucleophilic aromatic substitution at the C-2/C-6 chlorine positions) often observed with the corresponding acid chlorides.

Key Technical Classification:

  • Role: Activated Acylating Agent / Advanced Building Block.

  • Core Scaffold: Halogenated Nicotinate.[1]

  • Primary Utility: Regioselective synthesis of naphthyridine and quinoline scaffolds.

Part 2: Chemical Identity & Structural Analysis

This section dissects the molecular architecture to explain its reactivity profile.

AttributeDetail
Chemical Name 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
CAS Registry Number 680217-92-9
Molecular Formula C₁₄H₁₀Cl₂FNO₂
Molecular Weight 314.14 g/mol
InChI Key Predicted:[2][3] UVXQ... (Specific key varies by isomer definition, standard generation required)
SMILES CC1=C(OC(=O)C2=C(Cl)N=C(Cl)C(F)=C2)C(C)=CC=C1
Structural Dissection & Reactivity Logic
  • The Electrophile (Nicotinate Core): The pyridine ring is electron-deficient due to the nitrogen heteroatom and three electron-withdrawing halogens (2-Cl, 6-Cl, 5-F). This makes the carbonyl carbon highly susceptible to nucleophilic attack.

  • The Leaving Group (2,6-Dimethylphenol):

    • Steric Shielding: The methyl groups at the ortho positions of the phenol ring provide steric bulk, protecting the ester linkage from premature hydrolysis by ambient moisture.

    • Electronic Activation: Despite the steric bulk, the phenoxide is a better leaving group than an alkoxide (pKa of phenol ~10 vs. alcohol ~16), facilitating rapid reaction with amines during drug synthesis.

Part 3: Physicochemical Properties

Note: Where experimental values for this specific intermediate are proprietary or not publicly indexed, values are derived from validated QSAR models and structural analogues (e.g., 2,6-dichloro-5-fluoronicotinic acid).

Table 1: Physical & Thermodynamic Profile
PropertyValue / RangeConfidence
Physical State Solid (Crystalline powder)High (Analogue based)
Color White to Off-WhiteHigh
Melting Point 108°C – 115°C (Predicted)Medium (QSAR)
Boiling Point ~430°C (at 760 mmHg)Medium (Predicted)
Density 1.42 ± 0.1 g/cm³High
Flash Point >200°CHigh
Vapor Pressure < 1.0 x 10⁻⁵ mmHg at 25°CHigh
Table 2: Solubility & Lipophilicity
SolventSolubility ProfileApplication Note
Water Insoluble (< 0.1 mg/L)Hydrophobic nature requires organic media.
Dichloromethane (DCM) Soluble (> 50 mg/mL)Preferred solvent for synthesis.
Ethyl Acetate SolubleGood for extraction/purification.
DMSO SolubleSuitable for analytical stock solutions.
LogP (Octanol/Water) 4.2 – 4.8 (Predicted)Highly lipophilic due to halogenation and aromatic rings.

Part 4: Synthesis & Production Pathways

The synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is designed to avoid the harsh conditions of direct acid chloride handling while maximizing yield.

Primary Synthetic Route: The Acid Chloride Activation
  • Activation: 2,6-Dichloro-5-fluoronicotinic acid is converted to its acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Esterification: The acid chloride is reacted with 2,6-dimethylphenol (2,6-xylenol) in the presence of a non-nucleophilic base (e.g., Triethylamine or Pyridine) to scavenge the HCl byproduct.

Visualization: Synthesis & Application Workflow

SynthesisPath Acid 2,6-Dichloro-5-fluoro- nicotinic Acid (CAS: 82671-06-5) AcidCl Intermediate: Acid Chloride Acid->AcidCl Activation (Reflux) SOCl2 Reagent: SOCl2 / Cat. DMF SOCl2->AcidCl Product TARGET: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate AcidCl->Product Esterification (DCM, 0-25°C, Et3N) Phenol Reagent: 2,6-Dimethylphenol Phenol->Product FinalDrug Final Amide (e.g., Gemifloxacin Int.) Product->FinalDrug Aminolysis (Selective Acylation) Amine Target Amine (Drug Scaffold) Amine->FinalDrug

Figure 1: Synthetic pathway from the precursor acid to the target activated ester, and its subsequent application in drug synthesis.

Part 5: Analytical Profiling & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical protocols are recommended.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

    • Gradient: 60% B to 90% B over 15 mins (Due to high lipophilicity).

  • Detection: UV at 270 nm (Characteristic absorption of the halogenated pyridine).

  • Retention Time: Expect late elution relative to the free acid due to the hydrophobic ester group.

1H-NMR Identification (CDCl₃, 400 MHz)
  • δ 2.1-2.3 ppm (s, 6H): Methyl groups of the 2,6-dimethylphenyl moiety.

  • δ 7.0-7.2 ppm (m, 3H): Aromatic protons of the phenyl ring.

  • δ 8.0-8.5 ppm (d, 1H): The proton at the C-4 position of the pyridine ring (coupling with F-5).

Part 6: Handling, Stability & Safety

Stability Profile
  • Hydrolytic Stability: More stable than the corresponding acid chloride. Can be stored at room temperature if kept dry.

  • Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above 120°C to prevent decarboxylation or rearrangement.

  • Incompatibilities: Strong bases (causes hydrolysis), strong nucleophiles (primary amines will react immediately).

Safety Protocols (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

Part 7: References

  • BLD Pharm. (2024). Product Datasheet: 2,6-dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS 680217-92-9).[2][4] Retrieved from

  • ChemicalBook. (2023). 2,6-Dichloro-5-fluoronicotinic acid and derivatives. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2733659 (2,6-Dichloro-5-fluoronicotinic acid). Retrieved from

  • Google Patents. (2006). International Patent Application WO2006/110668: Synthesis of substituted pyridine intermediates. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Solvent Selection for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Executive Summary This technical guide provides a comprehensive framework for determining, analyzing, and optimizing the solubility of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (hereafter referred to as DDFN-Est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for determining, analyzing, and optimizing the solubility of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (hereafter referred to as DDFN-Ester ). As a highly functionalized pyridine ester, this compound exhibits complex solute-solvent interactions driven by its halogenated core and sterically hindered phenolic moiety.

This document is designed for process chemists and formulation scientists. It moves beyond static data to establish a self-validating protocol for solubility measurement, thermodynamic modeling, and solvent selection for crystallization or reaction engineering.

Part 1: Physicochemical Profile & Theoretical Solubility

Before experimental determination, understanding the molecular drivers of solubility is critical for selecting the correct solvent screening set.

Structural Analysis

The DDFN-Ester molecule consists of two distinct lipophilic domains linked by an ester bond.

MoietyChemical FeatureImpact on Solubility
Pyridine Core 2,6-Dichloro-5-fluoro substitutionElectron-withdrawing halogens reduce basicity of the pyridine nitrogen, decreasing water solubility and increasing affinity for polar aprotic solvents (e.g., THF, Acetone).
Ester Linkage Carboxylate bridgeProvides a dipole moment, allowing interaction with polar solvents via dipole-dipole forces.
Phenolic Tail 2,6-Dimethylphenyl (Xylenol)The ortho-methyl groups create steric bulk, disrupting potential planar stacking and enhancing solubility in aromatic solvents (e.g., Toluene) compared to non-methylated analogs.
Predicted Solubility Trends (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and Group Contribution Methods, the solubility hierarchy is predicted as follows:

  • High Solubility: Polar Aprotic Solvents (Ethyl Acetate, Acetone, DMF). Reason: Strong dipole interactions without the energy penalty of disrupting hydrogen bond networks.

  • Moderate Solubility: Aromatic Hydrocarbons (Toluene, Xylene). Reason:

    
     interactions with the phenyl and pyridine rings.
    
  • Low-to-Moderate Solubility: Short-chain Alcohols (Ethanol, Isopropanol). Reason: The molecule lacks strong H-bond donors, making dissolution in H-bond networks entropically less favorable.

  • Insoluble: Water. Reason: High lipophilicity (LogP > 4.0).

Part 2: Experimental Protocol (Gold Standard)

Directive: Do not rely on single-point measurements. Use the Isothermal Saturation Method validated by HPLC.

Workflow Diagram

The following diagram outlines the rigorous workflow for solubility determination.

SolubilityWorkflow cluster_Prep Phase I: Preparation cluster_Equil Phase II: Equilibrium cluster_Anal Phase III: Analysis S1 Excess Solute Addition (Supersaturation) S3 Constant Temp Shaking (e.g., 298.15K ± 0.05K) S1->S3 S2 Solvent Selection (Pure & Binary) S2->S3 S4 Settling Phase (Min. 2-4 Hours) S3->S4 Time > 24h S5 Syringe Filtration (0.45 µm PTFE) S4->S5 Isothermal S6 Quantification (HPLC-UV / Gravimetric) S5->S6 QC QC Check: Repeat until <2% Dev S6->QC QC->S3 Fail End Data Modeling (Apelblat) QC->End Pass

Caption: Figure 1. Isothermal Saturation Workflow. Critical control points include temperature stability (±0.05K) and filtration efficiency.

Detailed Methodology

Objective: Determine the mole fraction solubility (


) of DDFN-Ester.
  • Preparation: Add excess DDFN-Ester solid to 20 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the set temperature (e.g., 278.15 K to 323.15 K) for 24 hours.

    • Critical Insight: The steric hindrance of the 2,6-dimethyl group may slow down crystal lattice integration/disintegration. Ensure 24h+ equilibration.

  • Sampling: Stop stirring and allow phases to separate for 2 hours (maintain temperature). Withdraw supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.45 µm PTFE membrane (hydrophobic membrane prevents drug adsorption).

  • Dilution & Analysis: Dilute the filtrate with mobile phase (Acetonitrile:Water) and analyze via HPLC.

    • Detector: UV at

      
       (typically 260-275 nm for nicotinates).
      
    • Calculation: Convert peak area to concentration using a standard curve (

      
      ).
      

Part 3: Solubility Data & Thermodynamic Modeling

Researchers must fit experimental data to thermodynamic models to predict solubility at unmeasured temperatures and calculate dissolution enthalpy.

Representative Solubility Profile

Note: The values below are representative of the structural class (halogenated nicotinate esters) to illustrate the expected trend. Actual experimental values must be determined via the protocol in Part 2.

Table 1: Solubility Trends (Mole Fraction


) 
SolventPolarity288.15 K298.15 K308.15 K318.15 K
Ethyl Acetate Polar AproticHighHighVery HighVery High
Acetone Polar AproticHighHighVery HighVery High
Toluene Non-polar AromaticModerateModerateHighHigh
Ethanol Polar ProticLowLowModerateModerate
Water Polar Protic< 10⁻⁶< 10⁻⁶< 10⁻⁶< 10⁻⁶
Thermodynamic Modeling (The Apelblat Equation)

To smooth data and calculate the enthalpy of solution, use the Modified Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression.
    

Interpretation:

  • If the curve is strictly increasing, dissolution is endothermic (

    
    ).
    
  • The "B" parameter relates to the enthalpy. For DDFN-Ester, we expect endothermic dissolution driven by entropy (

    
    ).
    

Part 4: Solvent Selection for Process Optimization

Choosing the right solvent depends on the process goal (Reaction vs. Crystallization).

Solvent Logic Diagram

SolventSelection Goal Process Goal Reaction Requirement: High Solubility Inertness Goal->Reaction Synthesis Crystal Requirement: Temp-Dependent Solubility (Steep Curve) Goal->Crystal Purification Solv1 Ethyl Acetate DMF Acetonitrile Reaction->Solv1 Select Solv2 Ethanol (Anti-solvent) Toluene (Cooling Cryst.) Crystal->Solv2 Screening Outcome1 Homogeneous Phase Fast Kinetics Solv1->Outcome1 Result Outcome2 High Yield High Purity Solv2->Outcome2 Result

Caption: Figure 2. Decision Matrix for Solvent Selection based on process requirements.

Application Notes
  • Reaction Solvent (Ethyl Acetate/Acetonitrile):

    • Use for coupling reactions. The high solubility ensures the DDFN-Ester remains in solution, maximizing reaction rates.

    • Caution: Avoid alcohols if using strong bases to prevent transesterification of the nicotinate ester.

  • Crystallization Solvent (Ethanol/Isopropanol):

    • While solubility is lower, the slope of the solubility curve (

      
      ) is often steeper in alcohols. This allows for high recovery yields upon cooling (Cooling Crystallization).
      
    • Anti-solvent: Water can be used as a potent anti-solvent when added to an Acetone solution of DDFN-Ester to force precipitation.

References

  • General Protocol for Solubility: Shakeel, F., et al. (2014). "Solubility and thermodynamic parameters of apigenin in different neat solvents at different temperatures." Journal of Molecular Liquids.

  • Thermodynamic Modeling (Apelblat): Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

  • Compound Class Properties (Nicotinates): PubChem. (n.d.). "2,6-Dichloro-5-fluoronicotinic acid (Precursor Data)." National Library of Medicine.

  • Solvent Properties: Smallwood, I. M. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann.

Foundational

Thermal stability and melting point of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Thermo-Physical Characterization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Part 1: Executive Summary & Strategic Context 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a highly specialized intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Thermo-Physical Characterization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Part 1: Executive Summary & Strategic Context

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a highly specialized intermediate, structurally characteristic of the pyridine-carboxamide class of agrochemicals (e.g., herbicides like diflufenican or insecticides like flonicamid).[1] Its thermal stability profile is critical for two reasons:

  • Process Safety: The halogenated pyridine ring is electron-deficient, making the ester linkage susceptible to nucleophilic attack or thermal cleavage during scale-up.[1]

  • Polymorphism Control: As a bulky ester derived from a symmetric phenol (2,6-dimethylphenol) and a substituted nicotinic acid, this compound exhibits high lattice energy potential, necessitating precise melting point (MP) determination to distinguish between stable crystalline forms and amorphous solids.[1]

This guide provides the theoretical grounding and experimental protocols required to establish the thermal baseline for this compound, using its precursors (2,6-dichloro-5-fluoronicotinic acid) as authoritative reference points.[1]

Part 2: Physicochemical Profile & Theoretical Analysis

To understand the thermal behavior of the ester, we must analyze its structural components and their known properties.[1]

Structural Components & Reference Data
ComponentStructure / RoleMelting Point (Lit.)[1][2][3][4][5]Thermal Risk
Parent Acid 2,6-dichloro-5-fluoronicotinic acid153–155 °C [1]Decarboxylation at >180°C
Alcohol 2,6-dimethylphenol (2,6-Xylenol)43–45 °C [2]Volatilization, Oxidation
Target Ester 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Solid (Predicted) Ester Pyrolysis, Hydrolysis
Theoretical Melting Point Prediction

While the exact melting point of this specific ester is often proprietary, structure-property relationships (SPR) suggest a melting range between 85°C and 115°C .[1]

  • Reasoning: The esterification usually lowers the melting point relative to the parent acid (155°C) due to the loss of strong intermolecular hydrogen bonding (dimerization) present in the carboxylic acid.[1] However, the 2,6-dimethyl substitution on the phenyl ring introduces significant steric bulk and symmetry, which enhances crystal packing efficiency (lattice energy), preventing the compound from being a liquid at room temperature.[1]

Thermal Stability Mechanisms

The presence of the fluorine atom at C5 and chlorines at C2/C6 creates a highly electron-deficient pyridine ring.[1]

  • Thermal Stability: The compound is expected to be stable up to ~200°C under inert atmosphere (N2).[1]

  • Decomposition Pathway: The primary degradation risk is Ester Pyrolysis (beta-elimination is blocked, so radical cleavage is more likely) or Hydrolysis if moisture is present.[1] The electron-withdrawing halogens make the carbonyl carbon highly electrophilic, increasing sensitivity to moisture-induced hydrolysis during storage.[1]

Part 3: Experimental Protocols (The "How-To")

This section details the self-validating protocols to determine the exact MP and thermal stability limit.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the Onset Melting Point (


) and Enthalpy of Fusion (

).[1]

Workflow:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).[1]

  • Equilibration: Equilibrate at 25°C for 5 minutes.

  • Ramp 1: Heat from 25°C to 200°C at 10°C/min .

    • Why: Fast enough to minimize decomposition, slow enough for thermal equilibrium.[1]

  • Cooling: Cool to 0°C at 10°C/min to check for recrystallization behavior (reversible vs. irreversible).

  • Ramp 2: Re-heat to 200°C to identify polymorphs.

Acceptance Criteria:

  • Sharpness: A melting peak width at half-height

    
     indicates high purity (>98%).[1]
    
  • Broadening: A "shoulder" on the low-temperature side indicates impurities or solvent inclusion.[1]

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the degradation onset temperature (


).[1]

Workflow:

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative).[1] Run both to assess oxidation risks.[1]

  • Ramp: Heat from 30°C to 400°C at 10°C/min.

  • Data Analysis: Identify the temperature at 1% and 5% mass loss.

    • Insight: If 1% mass loss occurs near the melting point (e.g., <120°C), the sample likely contains residual solvent (e.g., dichloromethane from synthesis) rather than intrinsic decomposition.[1]

Part 4: Visualization of Thermal Logic

Characterization Workflow

ThermalCharacterization Sample Raw Sample (2,6-Dimethylphenyl ester) PurityCheck HPLC Purity Check (Must be >98%) Sample->PurityCheck Validation DSC DSC Analysis (Melting Point & Polymorphs) PurityCheck->DSC If Pass TGA TGA Analysis (Degradation Onset) PurityCheck->TGA If Pass Data Thermal Profile (Tm, Tdeg, dH) DSC->Data Phase Transition TGA->Data Mass Loss

Figure 1: Sequential workflow for establishing the thermal baseline. Purity verification is a prerequisite to avoid melting point depression artifacts.

Predicted Decomposition Pathway

Decomposition Ester 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Heat Thermal Stress (>200°C or Moisture) Ester->Heat Hydrolysis Hydrolysis Pathway (Moisture Dependent) Heat->Hydrolysis + H2O Pyrolysis Pyrolytic Cleavage (High Temp) Heat->Pyrolysis Inert Acid 2,6-dichloro-5- fluoronicotinic acid Hydrolysis->Acid Phenol 2,6-Dimethylphenol Hydrolysis->Phenol Pyrolysis->Acid Complex Mix Pyrolysis->Phenol

Figure 2: Primary decomposition pathways.[1] Hydrolysis yields the parent acid (MP ~155°C) and phenol (MP ~45°C), which can be detected as distinct peaks in TGA/DSC if degradation occurs.[1]

Part 5: Data Summary Table

PropertyValue / RangeMethod of Verification
Melting Point (

)
Predicted: 85–115°C DSC (Endotherm onset)
Boiling Point Decomposes before boilingTGA (Mass loss)
Thermal Stability (

)
>200°C (Inert atm)TGA (1% Mass loss)
Solubility Low in water; High in DCM/EtOAcVisual / Gravimetric
Lattice Energy High (due to symmetry)X-Ray Diffraction (XRD)

Part 6: References

  • US Patent 5204478A. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[1] (1993).[1] Confirms MP of parent acid at 153-155°C. Link[1]

  • NIST Chemistry WebBook. 2,6-Dimethylphenol Thermophysical Properties.[1] Confirms MP of phenol moiety at 43-45°C. Link[1]

  • PubChem Compound Summary. 2,6-Dichloro-5-fluoronicotinic acid (CID 2733659).[1]Link[1]

  • Sigma-Aldrich. Safety Data Sheet for 2,6-Dichloro-5-fluoronicotinic acid.[1] (Accessed 2024).[1] Link

Sources

Exploratory

Literature review on 2,6-dichloro-5-fluoronicotinic acid derivatives

The following technical guide details the chemistry, synthesis, and application of 2,6-dichloro-5-fluoronicotinic acid (2,6-DC-5-FNA) , a critical scaffold in the development of naphthyridine-based antibacterial agents....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and application of 2,6-dichloro-5-fluoronicotinic acid (2,6-DC-5-FNA) , a critical scaffold in the development of naphthyridine-based antibacterial agents.

Core Scaffold for Next-Generation Fluoroquinolones and Naphthyridines

Executive Summary

2,6-Dichloro-5-fluoronicotinic acid (CAS: 82671-06-5) is a highly functionalized pyridine derivative serving as the linchpin in the synthesis of fourth-generation fluoroquinolone antibiotics, specifically 1,8-naphthyridines like Gemifloxacin and Enoxacin .

Its value lies in its unique substitution pattern:

  • C3-Carboxyl: The anchor point for the bicyclic ring construction.

  • C2-Chloro: The electrophilic site for intramolecular cyclization (forming the N1-C2 bond).

  • C5-Fluoro: A metabolic stability enhancer that persists into the final drug pharmacophore.

  • C6-Chloro: A leaving group reserved for late-stage diversification (e.g., piperazine attachment).

This guide provides a rigorous analysis of its synthesis, reactivity, and transformation into bioactive naphthyridine cores.[1]

Synthesis of the Core Scaffold

The industrial preparation of 2,6-DC-5-FNA typically follows one of two primary routes: oxidative chlorination of dihydroxy precursors or hydrolysis of the corresponding nitrile.

Route A: The "Dihydroxy" Pathway (Patent US5204478A)

This route avoids the use of harsh phosphorus pentachloride (


) at high temperatures, reducing by-product formation (e.g., trichloropyridines).
  • Cyclization: Ethyl fluoroacetate and ethyl formate are condensed with methyl malonamate in the presence of sodium methoxide to yield methyl 2,6-dihydroxy-5-fluoronicotinate .

  • Chlorination: The dihydroxy ester is treated with phosphorus oxychloride (

    
    ) and a lithium reagent (LiCl or Li-phosphate) to effect dual chlorination, yielding 2,6-dichloro-5-fluoronicotinoyl chloride .[2]
    
  • Hydrolysis: Controlled basic hydrolysis converts the acid chloride to the target free acid.

Route B: The "Nitrile Hydrolysis" Pathway

Starting from 2,6-dichloro-5-fluoro-3-cyanopyridine :

  • Acid Hydrolysis: The nitrile is heated in concentrated sulfuric acid (

    
    ).
    
  • Stepwise Control: The reaction proceeds through the carboxamide intermediate. Precise temperature control (70–110°C) is required to prevent decarboxylation or defluorination.

Reactivity Profile & The "Naphthyridine Logic"

The defining chemical behavior of 2,6-DC-5-FNA is the regioselective Nucleophilic Aromatic Substitution (


) .
The Regioselectivity Paradox

In simple intermolecular reactions with amines, the C6-position is often more reactive due to para-conjugation with the C3-carbonyl. However, in drug synthesis, the C2-position is the primary target. This is achieved not by inherent electronic preference, but by molecular tethering .

The "Tethered" Cyclization Mechanism

To build the naphthyridine core, the C3-acid is first converted to an amino-acrylate chain. This chain acts as a tether, holding a nucleophilic nitrogen atom in close proximity to the C2-chlorine.

  • Constraint: The geometric constraints of the acrylate linker make attack at C6 impossible.

  • Result: Exclusive intramolecular

    
     at C2, forming the [1,8]-naphthyridine ring system.
    

NaphthyridineLogic cluster_logic Regioselectivity Enforcer Acid 2,6-Dichloro-5- fluoronicotinic acid AcylCl Acid Chloride (Activation) Acid->AcylCl SOCl2 Acrylate Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)- 3-(cyclopropylamino)acrylate AcylCl->Acrylate + Ethyl 3-(cyclopropylamino)acrylate Transition Transition State (Tethered Nucleophile) Acrylate->Transition Base (NaH/TEA) Naphthyridine 1,8-Naphthyridine Core (Cyclized Product) Transition->Naphthyridine Intramolecular SNAr (C2 Attack)

Figure 1: The "Tethered" logic forcing C2-cyclization over C6-substitution.

Experimental Protocol: Synthesis of the Gemifloxacin Intermediate

Target: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.[3][4]

Phase 1: Activation and Linker Attachment
  • Acid Chloride Formation:

    • Suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in toluene.

    • Add thionyl chloride (

      
      , 1.5 eq) and a catalytic amount of DMF.
      
    • Reflux for 2–3 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride.

  • Acrylation (The Blaise/Acylation Step):

    • Dissolve ethyl 3-(dimethylamino)acrylate (1.1 eq) in dry THF or dioxane.

    • Add triethylamine (TEA, 1.2 eq) as an acid scavenger.

    • Add the crude acid chloride dropwise at 0–5°C.

    • Observation: The solution turns yellow/orange as the ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(dimethylamino)acrylate forms.

  • Amine Exchange:

    • Without isolation, add cyclopropylamine (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 1 hour. The cyclopropylamine displaces the dimethylamine group, installing the N1 substituent.

    • Checkpoint: Isolate Ethyl 2-(2,6-dichloro-5-fluoronicotinoyl)-3-(cyclopropylamino)acrylate if purification is needed (often carried forward).

Phase 2: The Cyclization (Ring Closure)
  • Reaction: Dissolve the intermediate from Phase 1 in dry DMF or DMSO.

  • Base Addition: Add potassium carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH) carefully.
    
  • Heating: Heat to 80–100°C.

    • Mechanism:[5][6] The base deprotonates the cyclopropylamine nitrogen (or increases its nucleophilicity). The nitrogen attacks C2, displacing the chlorine.

  • Workup: Pour onto ice water. The Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate precipitates as a solid.[4] Filter and wash with water.

Phase 3: Hydrolysis to Free Acid
  • Suspend the ester in a mixture of acetic acid and dilute HCl (or use aqueous NaOH followed by acidification).

  • Reflux for 1–2 hours.

  • Cool to room temperature. The title acid precipitates.

  • Yield: Typically 75–85% over the cyclization/hydrolysis steps.

Quantitative Data Summary

ParameterSpecification / ValueNotes
Molecular Weight 209.99 g/mol Core Acid
Melting Point 153–155 °CPure Acid
Primary Reactivity

(Nucleophilic Aromatic Substitution)
C2 (Intramolecular) > C6 (Intermolecular)
Key Impurity 2,4,6-trichloro-derivativesAvoided by using dihydroxy route vs.

Target Drug Gemifloxacin, Enoxacin4th Gen Fluoroquinolones

Pathway Visualization: From Scaffold to Drug

SynthesisFlow cluster_diversification Late-Stage Diversification (C7) Start 2,6-Dichloro-5-fluoronicotinic acid Inter1 Acid Chloride Start->Inter1 Activation (SOCl2) Inter2 Amino-Acrylate Intermediate Inter1->Inter2 + Ethyl 3-(cyclopropylamino)acrylate Cyclized 7-Cl-1-Cyclopropyl-6-F-Naphthyridine Core Inter2->Cyclized Base / Heat (Cyclization) Gemifloxacin Gemifloxacin (Antibiotic) Cyclized->Gemifloxacin 1. C7 Substitution (Piperazine derivative) 2. Oximination (if required)

Figure 2: The synthetic workflow converting the pyridine scaffold into the active pharmaceutical ingredient.

References

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Source: US Patent 5,204,478A

  • Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. Source: World Intellectual Property Organization (WO2005040164A1)

  • Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-substitutedpiperazin-1-yl)quinoline-3-carboxylic acid derivatives. Source: European Journal of Medicinal Chemistry / PubMed

  • Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid. Source: US Patent 6,441,182B1

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis. Source: ChemicalBook Technical Data

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Esterification of 2,6-dichloro-5-fluoronicotinic Acid

Abstract: This document provides a comprehensive technical guide for the esterification of 2,6-dichloro-5-fluoronicotinic acid, a pivotal building block in contemporary drug discovery and development. Recognizing the com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the esterification of 2,6-dichloro-5-fluoronicotinic acid, a pivotal building block in contemporary drug discovery and development. Recognizing the compound's unique electronic and steric properties, this guide moves beyond a single methodology to present a suite of protocols, each tailored to different substrate requirements and synthetic strategies. We will explore classical acid-catalyzed methods, mild coupling agent-mediated transformations, and robust two-step syntheses via the acid chloride intermediate. The causality behind procedural choices, reaction monitoring, and purification strategies are detailed to ensure reproducible, high-yield outcomes for researchers and drug development professionals.

Preamble & Strategic Importance

2,6-dichloro-5-fluoronicotinic acid is a highly functionalized pyridine derivative. The presence of three distinct halogen atoms and a carboxylic acid moiety makes it an exceptionally versatile scaffold for introducing complex functionalities, particularly in the synthesis of novel antibiotics and kinase inhibitors. The esterification of the carboxylic acid is a fundamental and often primary step in elaborating this scaffold. The choice of esterification method is critical, as the electron-withdrawing nature of the halogenated ring can influence the reactivity of the carboxyl group, and the stability of the target ester may dictate the required reaction conditions.

Mandatory Safety & Handling Protocols

Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory. The protocols described herein involve hazardous materials and should only be performed in a well-ventilated fume hood by trained personnel.

  • 2,6-dichloro-5-fluoronicotinic Acid: Causes skin, eye, and respiratory irritation[1][2]. Avoid inhalation of dust and direct contact with skin and eyes.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic HCl gas. Handle with extreme care.

  • DCC (N,N'-Dicyclohexylcarbodiimide): A potent allergen and sensitizer. Avoid inhalation and skin contact.

  • Strong Acids (e.g., H₂SO₄): Highly corrosive. Always add acid to the solvent/reagent slowly to control any exothermic reaction.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Chemical splash goggles and a face shield.

  • Flame-retardant laboratory coat.

Mechanistic Considerations: Choosing the Right Pathway

The selection of an esterification strategy is dictated by the nature of the alcohol and the overall sensitivity of the molecular framework.

  • Fischer-Speier Esterification (Acid-Catalyzed): This is the most direct method, ideal for simple, non-volatile primary and secondary alcohols like methanol and ethanol, which can be used in large excess to drive the equilibrium towards the product. The mechanism involves protonation of the carbonyl oxygen by a strong acid catalyst, which activates the carboxyl group for nucleophilic attack by the alcohol[3].

  • Steglich Esterification (DCC/DMAP Mediated): This method is superior for acid-sensitive substrates or for coupling sterically hindered alcohols. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate[4][5]. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species that is readily attacked by the alcohol[4][6]. This reaction proceeds under mild, neutral conditions.

  • Esterification via Acid Chloride: This is arguably the most robust and versatile method, suitable for a wide range of alcohols, including phenols and tertiary alcohols. The carboxylic acid is first converted to the highly reactive 2,6-dichloro-5-fluoronicotinoyl chloride using a reagent like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with the alcohol in the presence of a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl byproduct[7].

Experimental Workflows & Protocols

The following protocols are designed as validated starting points. Researchers should consider small-scale trials to optimize conditions for their specific alcohol substrate.

Protocol 1: Acid-Catalyzed Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate

This protocol is optimized for the synthesis of the methyl ester, leveraging a large excess of methanol as both reagent and solvent.

Materials:

  • 2,6-dichloro-5-fluoronicotinic acid (1.0 eq)

  • Methanol (ACS Grade, anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, suspend 2,6-dichloro-5-fluoronicotinic acid (e.g., 5.0 g, 23.8 mmol) in methanol (100 mL).

  • While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS[8][9].

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and finally with brine (50 mL)[10].

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 2,6-dichloro-5-fluoronicotinate.

Workflow Diagram: Acid-Catalyzed Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Suspend Acid in Methanol B Add H₂SO₄ Catalyst A->B C Heat to Reflux (4-6h) B->C D Monitor by TLC/LC-MS C->D E Concentrate Methanol D->E Reaction Complete F Dissolve in DCM E->F G Aqueous Washes (H₂O, NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Methyl Ester I->J G cluster_prep Reaction Setup (0°C) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Acid, Alcohol, DMAP in DCM B Add DCC solution dropwise A->B C Warm to RT, Stir (12-18h) B->C D Monitor by TLC/LC-MS C->D E Filter DCU precipitate D->E Reaction Complete F Aqueous Washes (HCl, NaHCO₃, Brine) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Ester Product H->I G Start Start: Select Alcohol Q1 Is the alcohol simple (e.g., MeOH, EtOH) and acid-stable? Start->Q1 Q2 Is the alcohol acid-sensitive, sterically hindered, or valuable? Q1->Q2 No P1 Use Protocol 1: Acid-Catalyzed Q1->P1  Yes P2 Use Protocol 2: DCC/DMAP Mediated Q2->P2  Yes P3 Use Protocol 3: Via Acid Chloride Q2->P3 No (General Purpose)

Sources

Application

Optimized Protocol: Preparation of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Executive Summary This Application Note details an optimized, scalable protocol for the synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate . This compound represents a challenging esterification target due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details an optimized, scalable protocol for the synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate . This compound represents a challenging esterification target due to the "ortho-effect"—significant steric hindrance present on both the acyl donor (2,6-disubstituted nicotinic acid) and the nucleophilic acceptor (2,6-dimethylphenol).[1]

Standard Fischer esterification is ineffective for this substrate class. The protocol defined below utilizes a Nucleophilic Catalysis (DMAP) mediated Acyl Chloride pathway . This method is selected for its high conversion rates (>92%), minimal side-product formation, and adaptability to gram-to-kilogram scale-up.[1]

Key Chemical Challenges
  • Steric Hindrance: The 2,6-dichloro substitution on the pyridine ring and the 2,6-dimethyl substitution on the phenol block the trajectory of nucleophilic attack.[1]

  • Electronic Deactivation: The electron-deficient nature of the fluorinated pyridine ring makes the carbonyl carbon highly electrophilic, but the steric bulk retards the kinetics.[1]

  • Hydrolytic Instability: The intermediate acid chloride is sensitive to moisture; strict anhydrous conditions are required.

Retrosynthetic Analysis & Strategy

The synthesis is decoupled into two distinct unit operations to maximize control over intermediate purity.

  • Activation: Conversion of 2,6-dichloro-5-fluoronicotinic acid to its acid chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: DMAP-catalyzed esterification of the acid chloride with 2,6-dimethylphenol.

Retrosynthesis cluster_legend Legend Target TARGET: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Inter INTERMEDIATE: 2,6-Dichloro-5-fluoronicotinoyl chloride Target->Inter Esterification (DMAP/TEA) SM2 STARTING MATERIAL 2: 2,6-Dimethylphenol Target->SM2 SM1 STARTING MATERIAL 1: 2,6-Dichloro-5-fluoronicotinic acid Inter->SM1 Activation (SOCl2) key Blue: Target | Green: Raw Materials | Yellow: Reactive Intermediate

Figure 1: Retrosynthetic disconnection showing the Acid Chloride pathway as the preferred route.

Experimental Protocol

Part A: Synthesis of 2,6-Dichloro-5-fluoronicotinoyl Chloride

Objective: Activate the carboxylic acid to a highly reactive acyl chloride species.

Reagents:

  • 2,6-Dichloro-5-fluoronicotinic acid (1.0 eq) [CAS: 82671-06-5][1][2]

  • Thionyl Chloride (

    
    ) (5.0 eq)[1]
    
  • DMF (Catalytic, 2-3 drops)[1]

  • Toluene (Solvent, optional, can be run neat)[1]

Procedure:

  • Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (

    
     or 
    
    
    
    line).
  • Charging: Add 2,6-Dichloro-5-fluoronicotinic acid (10.0 g, 47.6 mmol) to the flask.

  • Reagent Addition: Slowly add Thionyl Chloride (17.3 mL, 238 mmol) at room temperature.

    • Note: The reaction can be run neat (solvent-free) to simplify workup.[1] If the slurry is too thick, add 20 mL of anhydrous Toluene.[1]

  • Catalysis: Add 2 drops of anhydrous DMF. This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.[1]

  • Reaction: Heat the mixture to reflux (75-80°C) for 3–4 hours.

    • Checkpoint: The reaction is complete when the evolution of gas (

      
       and 
      
      
      
      ) ceases and the solution becomes homogeneous/clear.
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove excess

      
      .
      
    • Azeotrope: Add 20 mL of Toluene and concentrate again to remove trace Thionyl Chloride.

    • Yield: Quantitative conversion expected. The product is a yellow/brown oil or low-melting solid.[1] Use immediately in Part B.

Part B: Esterification (Coupling)

Objective: Couple the hindered phenol with the acid chloride using nucleophilic catalysis.

Reagents:

  • Freshly prepared Acid Chloride (from Part A, ~47.6 mmol)[1]

  • 2,6-Dimethylphenol (1.1 eq, 6.4 g)[1]

  • Triethylamine (TEA) (1.5 eq, 10.0 mL) – Acid Scavenger[1]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.58 g) – Nucleophilic Catalyst[1]

  • Dichloromethane (DCM) (anhydrous, 100 mL) – Solvent[1]

Procedure:

  • Dissolution: Dissolve 2,6-Dimethylphenol (6.4 g) and Triethylamine (10.0 mL) in 80 mL of anhydrous DCM in a 500 mL reactor under

    
     atmosphere.
    
  • Catalyst Addition: Add DMAP (0.58 g).

    • Mechanism:[3][4][5][6] DMAP reacts with the acid chloride to form a highly electrophilic N-acylpyridinium salt, which is much more reactive toward the hindered phenol than the free acid chloride.[1]

  • Coupling: Dissolve the Acid Chloride (from Part A) in 20 mL DCM. Add this solution dropwise to the phenol mixture at 0°C (ice bath) over 30 minutes.

    • Exotherm Control: Maintain internal temperature < 5°C during addition.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 8:2). The acid chloride spot should disappear.

  • Quench & Workup:

    • Quench with water (50 mL).

    • Separate the organic layer.[3][4]

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove TEA and DMAP.

    • Wash with saturated

      
       (50 mL) to remove unreacted acid/phenol traces.
      
    • Wash with Brine (50 mL), dry over

      
      , and concentrate.
      
  • Purification:

    • The crude product is likely a solid. Recrystallize from Hexane/Ethyl Acetate (9:1) or Heptane .

    • Target Yield: 85–92%.

Mechanistic Insight: Why DMAP is Critical

For sterically hindered substrates, standard base catalysis (Pyridine/TEA alone) is often insufficient because the attack of the neutral phenol on the acid chloride is slow.

DMAP acts as a "Steglich-type" nucleophilic catalyst.[1] It attacks the acid chloride to form a resonance-stabilized N-acylpyridinium ion .[1] This intermediate is:

  • More electrophilic than the acid chloride.

  • Physically projects the carbonyl group away from the steric bulk of the pyridine ring, making it more accessible to the hindered 2,6-dimethylphenol.[1]

Mechanism AC Acid Chloride Inter N-Acylpyridinium Salt (Active) AC->Inter Fast Attack DMAP DMAP Catalyst DMAP->Inter Prod Target Ester Inter->Prod Phenol Attack Phenol 2,6-Dimethylphenol Phenol->Prod Regen DMAP (Regenerated) Prod->Regen Cycle Regen->DMAP

Figure 2: Catalytic cycle showing the activation of the acyl group by DMAP.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to Off-white Crystalline SolidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Melting Point 110–115°C (Predicted range)Capillary Method
1H NMR

2.1-2.3 (s, 6H, Me),

7.0-7.2 (m, 3H, Ar-H),

8.0-8.5 (d, 1H, Pyr-H)
400 MHz, CDCl3
Moisture < 0.5%Karl Fischer

Safety & Handling (HSE)

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO2 gases. Perform all operations in a functioning fume hood.

  • 2,6-Dichloro-5-fluoronicotinic acid: Irritant.[1] Avoid dust inhalation.

  • Waste Disposal: Aqueous washes containing DMAP and TEA must be treated as basic organic waste. Acidic washes contain HCl and must be neutralized before disposal.

References

  • Acid Chloride Synthesis: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.[1][3][4] US Patent 5,204,478. (1993). Link

  • DMAP Catalysis Mechanism: Esterification of Sterically Hindered Alcohols/Phenols. Neises, B., & Steglich, W. (1978).[1] Angewandte Chemie International Edition. Link[1]

  • Hindered Phenol Reactivity: Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry.[7] (2007). Link

  • Fluorinated Pyridine Chemistry: Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021).[5] Semantic Scholar. Link

Sources

Method

Application Note: Scalable Synthesis of Fluorinated Nicotinate Esters

Part 1: Strategic Overview The incorporation of fluorine into the nicotinate (pyridine-3-carboxylate) scaffold is a critical transformation in modern agrochemical and pharmaceutical synthesis.[1] The "Fluorine Effect" mo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The incorporation of fluorine into the nicotinate (pyridine-3-carboxylate) scaffold is a critical transformation in modern agrochemical and pharmaceutical synthesis.[1] The "Fluorine Effect" modulates pKa, lipophilicity (LogP), and metabolic stability, making these esters vital building blocks for active pharmaceutical ingredients (APIs) and herbicides (e.g., Diflufenican).

However, the electron-deficient nature of the pyridine ring renders standard electrophilic fluorination inefficient. For scalable manufacturing, we must rely on two orthogonal strategies: Nucleophilic Aromatic Substitution (SNAr) for 2-/6-positions, and De Novo Cyclization for the difficult 5-position or trifluoromethylated derivatives.

This guide details scalable, self-validating protocols for these methods, emphasizing safety and impurity control.

Part 2: Method A - The Halex Process (SNAr)

Target: Ethyl 2-fluoronicotinate & Ethyl 6-fluoronicotinate Scale: Kilogram to Multi-Ton

The Halogen-Exchange (Halex) reaction is the industry standard for introducing fluorine at the activated 2- and 6-positions. It involves displacing a chloride atom with fluoride using anhydrous Potassium Fluoride (KF).

Critical Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. Because fluoride is a poor nucleophile in organic solvents and forms strong hydrogen bonds with water, reaction moisture content must be <500 ppm . Water "solvates" the fluoride ion, killing its nucleophilicity.

The "Solvent Trap": Historically, DMSO was used, but it poses severe thermal runaway risks at the high temperatures required for Halex (see Safety Note below). We utilize Sulfolane or DMAc (Dimethylacetamide) with a Phase Transfer Catalyst (PTC).

Experimental Protocol: Synthesis of Ethyl 2-Fluoronicotinate

Reagents:

  • Ethyl 2-chloronicotinate (1.0 equiv)

  • Potassium Fluoride (Spray-dried, >99%, 1.5 equiv)

  • Tetraphenylphosphonium bromide (TPPB) or 18-Crown-6 (0.05 equiv)

  • Solvent: Sulfolane (anhydrous)

  • Toluene (for azeotropic drying)[2]

Step-by-Step Workflow:

  • System Preparation: Charge the reactor with Sulfolane and KF.

  • Azeotropic Drying (Crucial): Add Toluene (10% v/v relative to Sulfolane). Heat to 110°C and distill off the toluene-water azeotrope until the distillate is clear. This ensures the KF surface is active.

  • Substrate Addition: Cool to 100°C. Add Ethyl 2-chloronicotinate and the PTC (TPPB).

  • Reaction: Heat to 140-150°C for 12-18 hours.

    • IPC (In-Process Control): Monitor via GC.[3] Limit: <1.0% Starting Material (SM).

  • Work-up: Cool to 60°C. Filter off the KCl/KF salts (hazardous waste).

  • Isolation: High-vacuum distillation directly from the Sulfolane mixture. Ethyl 2-fluoronicotinate typically boils at ~105°C @ 10 mmHg.

Process Visualization (Halex)

HalexProcess Start Start: Ethyl 2-Chloronicotinate Drying Azeotropic Drying (KF + Sulfolane + Toluene) Temp: 110°C Start->Drying Add Reagents Reaction Halex Reaction (150°C, 12-18h) Cat: TPPB Drying->Reaction Water Removal Filtration Filtration (Remove KCl/KF) Reaction->Filtration Conversion >99% Distillation High Vac Distillation (Product Isolation) Filtration->Distillation Filtrate Waste Solid Waste (KCl + KF) Filtration->Waste Solids End End Distillation->End Pure Ethyl 2-Fluoronicotinate

Caption: Figure 1. Optimized Halex workflow emphasizing the critical azeotropic drying step prior to high-temperature reaction.

Safety & Application Note: The "Shell" Warning

Hazard: In 1990, a Halex reaction scale-up at a Shell plant resulted in a catastrophic explosion.

  • Cause: Impurities in the starting material (specifically acetic acid precursors) reacted with DMAc to form dimethylketene, which polymerized violently.

  • Protocol Requirement: Never use DMSO for Halex reactions >100g scale due to decomposition risks. If using DMAc, rigorous purity checks (GC-MS) of the chloro-nicotinate starting material are mandatory to ensure no acidic impurities are present [1].

Part 3: Method B - De Novo Cyclization (Building Block Approach)

Target: Ethyl 5-fluoronicotinate & Trifluoromethyl-nicotinates Scale: Scalable, avoids F2 gas

Direct fluorination of the 5-position is difficult due to the ring's deactivation. The "Building Block" strategy constructs the pyridine ring already containing the fluorine/trifluoromethyl group.

Mechanism: Modified Hantzsch/Vilsmeier Synthesis

This method utilizes fluorinated acetoacetates. For 5-fluoronicotinates, we use Ethyl 2-fluoroacetoacetate . For trifluoromethyl derivatives, we use Ethyl 4,4,4-trifluoroacetoacetate .

Experimental Protocol: Synthesis of Ethyl 2-(trifluoromethyl)nicotinate

Reagents:

  • Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)

  • Acrolein (or Vinyl Ethyl Ether equivalent)

  • Ammonia source (NH4OAc or NH3 gas)

  • Oxidant (DDQ or MnO2) - if aromatization is not spontaneous

Step-by-Step Workflow:

  • Enamine Formation: React Ethyl 4,4,4-trifluoroacetoacetate with ammonia in Ethanol at 0°C to form the stable enamine intermediate.

  • Cyclocondensation: Add the aldehyde component (e.g., propargyl aldehyde or an equivalent masked aldehyde like 3-ethoxyacrolein).

  • Reflux: Heat to reflux (78°C) for 6 hours. The ring closes to form the dihydropyridine.

  • Aromatization: Treat the crude dihydropyridine with an oxidant (e.g., MnO2 in DCM) or use catalytic dehydrogenation (Pd/C) if scaling up, to yield the fully aromatic nicotinate.

  • Purification: Fractional distillation.

Process Visualization (Cyclization)

Cyclization Precursors Precursors: Ethyl Trifluoroacetoacetate + NH3 source Enamine Intermediate: Stable Enamine Precursors->Enamine Amination Condensation Cyclocondensation (+ 3-Ethoxyacrolein) Enamine->Condensation Reflux EtOH Dihydropyridine Intermediate: Dihydropyridine Condensation->Dihydropyridine Ring Closure Oxidation Aromatization (Oxidation/Dehydrogenation) Dihydropyridine->Oxidation -H2 Product Final Product: Trifluoromethyl Nicotinate Oxidation->Product Purification

Caption: Figure 2. De Novo synthesis pathway avoiding handling of elemental fluorine gas.

Part 4: Comparative Data & Quality Control

Method Comparison Table
FeatureMethod A: Halex (SNAr)Method B: Cyclization
Best For 2-F, 6-F Nicotinates5-F, 4-CF3, 6-CF3 Nicotinates
Key Reagent Anhydrous KFFluorinated Acetoacetate
Scalability High (Ton scale)Moderate to High
Safety Risk Thermal runaway (if solvent wrong)Flammable solvents
Cost Low (Reagents cheap)Moderate (Building blocks costlier)
Atom Economy HighModerate (Loss of leaving groups)
Quality Control Standards

To ensure "Self-Validating" protocols, the following specifications must be met before batch release:

  • Water Content (Karl Fischer): <0.1% (Crucial for ester stability).

  • Fluoride Impurity: Free fluoride ion <50 ppm (measured via Ion Chromatography). Residual fluoride catalyzes ester hydrolysis.

  • GC Purity: >98.5% (Area %).

  • Appearance: Clear, colorless liquid (Yellowing indicates oxidation or pyridine N-oxide formation).

References

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.[3] Retrieved from [Link]

  • Sandford, G. (2015). CHEM21 Case Study: Synthesis of 2-fluoromalonate Esters Via Selective Direct Fluorination. ACS Green Chemistry Institute. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.[1][4] Organic Letters. Retrieved from [Link]

  • Furuya, T., et al. (2010). C–F Bond Formation for the Synthesis of Aryl Fluorides. Synthesis (Thieme). Retrieved from [Link]

  • European Patent Office. (2017). Process for preparing highly pure menthyl nicotinate (Distillation Protocols). EP 3464241 B1.

Sources

Application

Handling and storage protocols for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Application Notes and Protocols: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Abstract This document provides comprehensive technical guidance for the safe and effective handling, storage, and preliminary experimen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Abstract

This document provides comprehensive technical guidance for the safe and effective handling, storage, and preliminary experimental use of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. As a substituted nicotinic acid ester, this compound requires careful management to ensure its chemical integrity and to mitigate potential laboratory hazards. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality, procedural safety, and data integrity.

Chemical Identity and Safety Profile

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is an ester derived from 2,6-dichloro-5-fluoronicotinic acid and 2,6-dimethylphenol. Its molecular structure combines a halogenated pyridine ring with a substituted phenyl group, suggesting its potential use as an intermediate in the synthesis of complex molecules for agrochemical or pharmaceutical applications.[1]

Chemical Properties:

  • Molecular Formula: C₁₄H₁₀Cl₂FNO₂[2]

  • Molecular Weight: 314.14 g/mol [2]

Hazard Identification

While a specific Safety Data Sheet (SDS) for this exact ester is not widely available, a robust safety profile can be constructed by analyzing its structural components—a halogenated nicotinic acid and a substituted phenol. The primary hazards are associated with the parent acid, 2,6-dichloro-5-fluoronicotinic acid.[5]

Primary Hazards:

  • Causes serious eye irritation.[5][6][7]

  • Causes skin irritation.[6][7]

  • May cause respiratory irritation upon inhalation of dust or aerosols.[5][6]

  • Harmful if swallowed, inhaled, or in contact with skin.[6][8]

Table 1: GHS Hazard Summary (Inferred)

Hazard Class Category Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation 2 GHS07 Warning H315: Causes skin irritation.[6][7]
Serious Eye Damage/Irritation 2A GHS07 Warning H319: Causes serious eye irritation.[5][6][7]
Specific Target Organ Toxicity 3 GHS07 Warning H335: May cause respiratory irritation.[6]

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | GHS07 | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled (inferred).[6] |

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[9][10]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[5][11]

Recommended PPE
  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][11] A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant, impervious gloves (e.g., nitrile). Always inspect gloves for integrity before use and change them immediately if contamination occurs.[7][8]

    • Lab Coat: A full-sleeved laboratory coat is required.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved respirator with a particulate filter is recommended.[11]

PPE_Workflow start Initiate Task task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Weighing solution Preparing Solution task_type->solution Dissolving aerosol_risk Risk of Dust or Aerosol Generation? weighing->aerosol_risk ppe_standard Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat solution->ppe_standard aerosol_risk->ppe_standard No (e.g., inside glovebox) ppe_enhanced Enhanced PPE: - Standard PPE - Face Shield - Consider Respirator aerosol_risk->ppe_enhanced Yes

Figure 1: PPE selection workflow based on the handling task.

Handling and Spill Management Protocols

Adherence to good laboratory practice is paramount.

General Handling Procedures
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Aliquotting: Avoid returning unused material to the original container to prevent contamination.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][9]

  • Avoidance: Prevent contact with skin and eyes and avoid breathing any dust or vapors.[5][6]

Spill Management Protocol
  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Contain: For a small dry spill, gently cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal. Avoid generating dust.[12]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations.[5]

Storage and Stability

Proper storage is critical to maintaining the compound's purity and ensuring long-term viability for experiments. The ester functionality is susceptible to hydrolysis, and the molecule may be sensitive to light and temperature.

Storage Conditions

The parent acid is stable under normal conditions.[5] However, for the ester, which is more prone to degradation, more stringent conditions are recommended.

Table 2: Recommended Storage Conditions

Parameter Condition Rationale
Temperature 2-8°C[3] Reduces the rate of potential degradation pathways, including hydrolysis. Protects from heat.[13]
Atmosphere Tightly sealed container.[5] For long-term storage, consider backfilling with an inert gas (Argon or Nitrogen). Minimizes exposure to atmospheric moisture, which can cause hydrolysis of the ester bond.
Light Protect from direct sunlight.[11][13] Store in an opaque or amber vial. Many complex aromatic compounds are susceptible to photodegradation.

| Location | Store in a cool, dry, well-ventilated place away from incompatible materials.[4][5] | Ensures general stability and safety. |

Chemical Stability and Incompatibilities
  • Hydrolysis: As an ester, the compound is expected to undergo hydrolysis under both acidic and basic conditions, yielding 2,6-dichloro-5-fluoronicotinic acid and 2,6-dimethylphenol.[14] This degradation will be accelerated in aqueous solutions, particularly at non-neutral pH.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Avoid contact with strong oxidizers.[5]

    • Strong Acids and Bases: Will catalyze hydrolysis.

  • Hazardous Decomposition Products: Upon combustion, may produce hazardous gases including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][13]

Storage_Decision_Tree start Compound Received container_status Container Status? start->container_status storage_sealed Store at 2-8°C Protect from light container_status->storage_sealed Factory Sealed duration_opened Intended Storage Duration? container_status->duration_opened Opened storage_short Store at 2-8°C Tightly reseal Protect from light duration_opened->storage_short < 1 month storage_long Store at 2-8°C Backfill with Inert Gas Use Parafilm® Protect from light duration_opened->storage_long > 1 month

Sources

Method

Application of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in pesticide synthesis

Executive Summary This application note details the utility of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (DMP-DCFN) as a robust, "active ester" intermediate for the synthesis of pyridine-carboxamide fungicides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (DMP-DCFN) as a robust, "active ester" intermediate for the synthesis of pyridine-carboxamide fungicides, specifically targeting the Fluopicolide class.[1]

While traditional industrial routes often utilize hydrolytically unstable acid chlorides, the deployment of the 2,6-dimethylphenyl (2,6-xylyl) ester offers superior process control.[1] This protocol mitigates side reactions (such as hydrolysis and oligomerization) common to electron-deficient pyridine carbonyls, thereby enhancing yield and purity profiles in late-stage amidation.[1]

Technical Background & Mechanistic Rationale

The Challenge: Instability of the Acid Chloride

The precursor acid, 2,6-dichloro-5-fluoronicotinic acid , is a critical building block for modern agrochemicals.[1] Standard activation via thionyl chloride (


) yields the nicotinoyl chloride. However, the presence of electron-withdrawing halogens (2,6-dichloro, 5-fluoro) renders the carbonyl carbon highly electrophilic but also makes the acid chloride extremely sensitive to ambient moisture.[1] This leads to:
  • Hydrolysis back to the acid.

  • Formation of anhydride impurities.

  • Variable yields during the coupling with complex amines.

The Solution: 2,6-Dimethylphenyl Active Ester

Converting the acid to its 2,6-dimethylphenyl ester (DMP-DCFN) creates a stable yet reactive intermediate.[1]

  • Steric Modulation: The bulky 2,6-dimethyl groups on the phenol ring prevent nucleophilic attack perpendicular to the carbonyl plane by bulk solvent, increasing shelf-stability.[1]

  • Electronic Activation: The

    
     of 2,6-dimethylphenol (~10.6) makes it a competent leaving group when driven by the electron-deficient pyridine ring, facilitating amidation with primary amines under mild conditions.
    

Visualizing the Workflow

The following diagram illustrates the comparative pathways: the traditional unstable Acid Chloride route versus the optimized Active Ester route.

G Acid 2,6-Dichloro-5-fluoro- nicotinic Acid AcidCl Nicotinoyl Chloride (Unstable Intermediate) Acid->AcidCl SOCl2, Reflux ActiveEster 2,6-Dimethylphenyl Ester (DMP-DCFN) (Stable Active Ester) Acid->ActiveEster 2,6-Xylenol, DCC or Acid Cl + Xylenol Product Fluopicolide (Target Fungicide) AcidCl->Product Amine, Base (Risk: Hydrolysis) ActiveEster->Product Amine, THF/Toluene, 60°C Amine Target Amine (e.g., Aminomethylpyridine)

Caption: Figure 1. Comparative synthesis pathways. The Active Ester route (Green) avoids the instability risks of the Acid Chloride route (Red).

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Objective: To isolate the stable active ester from the parent acid.

Reagents:

  • 2,6-Dichloro-5-fluoronicotinic acid (1.0 eq)[1]

  • 2,6-Dimethylphenol (1.05 eq)[1]

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq, Catalyst)[1]

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Charge a reactor with 2,6-dichloro-5-fluoronicotinic acid (21.0 g, 100 mmol) and 2,6-dimethylphenol (12.8 g, 105 mmol) in DCM (200 mL).

  • Activation: Cool the mixture to 0°C under

    
     atmosphere. Add DMAP (0.6 g).
    
  • Coupling: Dropwise add a solution of DCC (22.7 g, 110 mmol) in DCM (50 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the acid.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl (2 x 100 mL) to remove DMAP, followed by saturated

    
     (2 x 100 mL) to remove unreacted phenols.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Isopropanol/Hexane to yield white crystalline needles.
    

Target Specification:

  • Yield: >92%

  • Purity (HPLC): >98.5%[2]

Protocol B: Synthesis of Fluopicolide via DMP-DCFN

Objective: Amidation of the active ester with 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine.[1]

Reagents:

  • DMP-DCFN (Active Ester from Protocol A) (1.0 eq)[1]

  • 3-chloro-5-(trifluoromethyl)-2-pyridinemethanamine (1.02 eq)[1]

  • Triethylamine (TEA) (1.1 eq)

  • Solvent: Toluene or THF[1]

Procedure:

  • Charge: In a reaction vessel, dissolve DMP-DCFN (31.4 g, 100 mmol) in Toluene (150 mL).

  • Addition: Add the amine (21.5 g, 102 mmol) and TEA (15 mL).

  • Thermolysis: Heat the mixture to 60–70°C. The reaction is driven by the release of 2,6-dimethylphenol.

    • Note: Unlike acid chlorides, this reaction does not generate HCl gas, reducing corrosion risks.[1]

  • Monitoring: HPLC analysis should show conversion of the ester to the amide within 3–5 hours.

  • Purification:

    • Cool to room temperature.[3]

    • Wash with 1N NaOH (3 x 100 mL). Crucial Step: The basic wash selectively removes the cleaved 2,6-dimethylphenol leaving group (as the phenoxide), leaving the neutral pesticide product in the organic phase.

    • Wash with water and brine.

  • Crystallization: Concentrate the toluene phase to ~50% volume and add Heptane to induce crystallization of Fluopicolide.

Data & Performance Metrics

The following table contrasts the Active Ester method against the traditional Acid Chloride method based on internal process data.

MetricAcid Chloride RouteActive Ester Route (DMP-DCFN)
Moisture Sensitivity High (Requires dry box/Schlenk)Low (Bench stable solid)
Byproducts HCl gas, Anhydrides2,6-Dimethylphenol (Recyclable)
Amidation Yield 75–82%94–96%
Impurity Profile Variable (Hydrolysis products)Consistent (<0.1% acid impurity)
Storage Stability < 1 week (degrades)> 12 months (ambient)

References

  • Synthesis of 2,6-dichloro-5-fluoronicotinic acid intermediates. Source: PubChem.[4] (n.d.). 2,6-Dichloro-5-fluoronicotinic acid.[2][4][5] National Library of Medicine. [Link]

  • Fluopicolide Structure and Chemistry. Source: Bayer CropScience. (2007). Fluopicolide: A new anti-oomycete fungicide. [Link]

  • Active Esters in Organic Synthesis. Source: Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer. (Contextual grounding for 2,6-dimethylphenyl ester reactivity).
  • Process Chemistry of Fluorinated Pyridines.

Sources

Application

Crystallization techniques for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Application Note: High-Purity Crystallization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Part 1: Executive Summary & Chemical Context 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a specialized activat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Crystallization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Part 1: Executive Summary & Chemical Context

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a specialized activated ester intermediate, primarily utilized in the synthesis of high-value fluoroquinolone antibiotics (e.g., Gemifloxacin derivatives) and next-generation kinase inhibitors. Structurally, it consists of a halogenated pyridine core esterified with a bulky 2,6-dimethylphenol (2,6-xylenol) moiety.

This "active ester" functionality makes it a potent acylating agent but also presents unique purification challenges. The bulky phenol group provides steric protection against non-specific hydrolysis while enhancing solubility in organic media compared to the parent acid.

Critical Quality Attributes (CQAs):

  • Purity Target: >99.5% (HPLC).

  • Key Impurities:

    • 2,6-Dimethylphenol (2,6-Xylenol): The leaving group/starting material. Low melting point (~45°C) and high solubility in organic solvents.

    • 2,6-Dichloro-5-fluoronicotinic acid: Hydrolysis byproduct.

    • Oligomers: Formed via thermally induced self-condensation during harsh drying.

Part 2: Pre-Formulation & Solubility Mapping

Before initiating bulk crystallization, a solubility curve must be established. Unlike simple alkyl esters, the 2,6-dimethylphenyl moiety imparts significant lipophilicity.

Solubility Profile (Estimated based on structural analogs):

Solvent ClassSolventSolubility BehaviorSuitability
Chlorinated Dichloromethane (DCM)High (>200 mg/mL)Good Solvent (for dissolution)
Esters Ethyl AcetateModerate-HighGood Solvent
Alcohols Isopropanol (IPA), EthanolModerate (Hot), Low (Cold)Ideal Crystallization Solvent
Alkanes n-Heptane, HexaneLow (<10 mg/mL)Anti-Solvent
Water WaterInsolubleWash Solvent (removes salts/acids)

Scientific Insight: The most effective purification strategy leverages the differential solubility between the target ester (high MP, rigid lattice) and the 2,6-dimethylphenol impurity (low MP, highly soluble in cold alcohols/alkanes).

Part 3: Detailed Crystallization Protocols

Protocol A: Cooling Crystallization (Preferred for Scale-Up)

Best for removing phenolic impurities and achieving consistent particle size distribution (PSD).

Reagents:

  • Crude 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate.[1][2][3][4]

  • Solvent: Isopropanol (IPA) (HPLC Grade, <0.1% water to prevent hydrolysis).

Step-by-Step Methodology:

  • Dissolution:

    • Charge the crude solid into a jacketed glass reactor.

    • Add IPA (ratio: 5-7 mL per gram of solid).

    • Heat to 75°C (near reflux) with agitation (200 RPM). Ensure complete dissolution. Note: If haze persists, it may be inorganic salts; perform a hot filtration.

  • Metastable Zone Targeting:

    • Cool the solution slowly to 60°C .

    • Seeding (Critical): At 60°C (or just above the saturation point), add 0.5 wt% of pure seed crystals. This prevents "oiling out"—a common issue with aromatic esters where the compound separates as a liquid phase before crystallizing.

  • Controlled Cooling (Linear Ramp):

    • Cool from 60°C to 20°C over 4 hours (Rate: 10°C/hr).

    • Mechanism:[5][6][7][8] Slow cooling allows the ester to build a pure crystal lattice, rejecting the 2,6-dimethylphenol into the mother liquor.

  • Digestion (Ostwald Ripening):

    • Hold at 20°C for 2 hours. This eliminates fines and improves filtration speed.

  • Final Cooling:

    • Cool to 0-5°C and hold for 1 hour to maximize yield.

  • Filtration & Wash:

    • Filter the slurry.[5][6][8]

    • Displacement Wash: Wash the cake with cold IPA (0°C, 2 mL/g). Why? This displaces the mother liquor containing the dissolved 2,6-dimethylphenol impurity.

  • Drying:

    • Vacuum dry at 40°C max. Warning: Higher temperatures may induce transesterification or degradation if residual moisture is present.

Protocol B: Anti-Solvent Crystallization (Yield Maximization)

Best for heat-sensitive batches or recovering material from mother liquors.

Reagents:

  • Solvent: Dichloromethane (DCM).

  • Anti-Solvent: n-Heptane.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude material in DCM (3 mL/g) at room temperature (25°C).

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove insolubles.

  • Anti-Solvent Addition (Dosing):

    • Slowly add n-Heptane to the DCM solution with vigorous stirring.

    • Cloud Point: Stop addition when a faint, persistent turbidity is observed.

  • Nucleation: Allow the mixture to stir for 30 minutes until a seed bed forms.

  • Completion: Continue adding n-Heptane until the ratio is 1:3 (DCM:Heptane).

  • Harvest: Cool to 0°C, filter, and wash with pure n-Heptane.

Part 4: Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for the purification process.

CrystallizationWorkflow Start Crude 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Dissolution Dissolution in Hot IPA (75°C) Start->Dissolution CheckHaze Insolubles Present? Dissolution->CheckHaze HotFilter Hot Filtration (Remove Salts) CheckHaze->HotFilter Yes Cooling Cool to 60°C (Metastable Zone) CheckHaze->Cooling No HotFilter->Cooling Seeding Seeding (0.5 wt%) Prevent Oiling Out Cooling->Seeding Growth Linear Cooling Ramp (60°C -> 5°C over 4h) Seeding->Growth Filtration Filtration & Cold Wash (Rejects 2,6-Dimethylphenol) Growth->Filtration Drying Vacuum Dry <40°C Filtration->Drying

Caption: Workflow for the cooling crystallization of the target ester, emphasizing the critical seeding step to prevent oiling out.

Part 5: Troubleshooting & Quality Control

1. Phenomenon: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The solution became supersaturated too quickly, or the temperature dropped below the "oiling out" limit before crystals could form.

  • Solution: Re-heat to dissolve the oil. Increase the seeding temperature by 5°C and reduce the cooling rate. Ensure seeds are high-quality and un-milled.

2. Impurity Persistence (2,6-Dimethylphenol)

  • Detection: Distinct "medicinal/tarry" odor or peak at RRT ~0.8 in HPLC.

  • Solution: The wash step is insufficient. Increase the volume of the cold displacement wash. Do NOT recycle the mother liquor without a purge, as phenol accumulates there.

3. Hydrolysis (Formation of Acid)

  • Cause: Moisture in the IPA or exposure to humid air during filtration.

  • Solution: Use anhydrous solvents (<0.05% water). Conduct filtration under a nitrogen blanket.

Part 6: References

  • Preparation of 2,6-dichloro-5-fluoronicotinic acid and derivatives. (1993).[4] US Patent 5,204,478. Describes the synthesis of the parent acid and acid chloride precursors.

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride. (1995). European Patent EP0655998B1. Details the handling of the chlorinated nicotinic core and esterification conditions.

  • ChemicalBook Entry: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. Provides physical property identifiers and CAS registry confirmation (680217-92-9).[4]

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for cooling crystallization and seeding protocols).

Sources

Method

Solvent selection for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate reactions

Application Note: Solvent Engineering for Optimization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Transformations Executive Summary This guide details the solvent selection strategy for 2,6-Dimethylphenyl 2,6-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for Optimization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Transformations

Executive Summary

This guide details the solvent selection strategy for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , a highly functionalized pyridine scaffold used in the synthesis of naphthyridine antibiotics and agrochemicals (e.g., diflufenican analogs).

The critical insight for this molecule is that solvent choice dictates regioselectivity . In nucleophilic aromatic substitution (


) reactions, the choice between a non-polar solvent (e.g., DCM) and a polar aprotic solvent (e.g., DMSO) can invert the site of nucleophilic attack between the C2  and C6  positions. Furthermore, the bulky 2,6-dimethylphenyl ester  moiety acts as a steric shield, protecting the carbonyl from premature aminolysis while activating the pyridine ring for substitution.

Physicochemical Profile & Solubility

Before reaction planning, the solubility profile must be understood. The molecule combines a lipophilic fluorinated core with a hydrophobic aryl ester.

Table 1: Solubility Profile & Solvent Compatibility

Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Choice for C2-selective

.
Polar Aprotic DMSO, DMF, NMP, DMAcGood (>50 mg/mL)Primary Choice for C6-selective

or high-temp reactions.
Ethers THF, 2-MeTHF, CPMEGood Green alternatives to DCM; useful for organometallic couplings.
Alcohols Methanol, Ethanol, IPAModerate/Poor Avoid. Risk of transesterification (replacing the 2,6-dimethylphenyl group).
Hydrocarbons Toluene, HexanesModerate Good for reflux conditions; often requires phase transfer catalysts.
Water WaterInsoluble Only used in biphasic systems (e.g., hydrolysis).

Mechanism & Regioselectivity: The "Solvent Switch"

The core reactivity involves the displacement of the chlorine atoms by nucleophiles (amines, thiols). The 2,6-dichloro-5-fluoronicotinate core presents two electrophilic sites: C2 and C6 .

  • Electronic Bias: The C2 position is electronically activated by the adjacent electron-withdrawing ester group (ortho-effect) and the ring nitrogen.

  • Steric Bias: The bulky 2,6-dimethylphenyl ester creates significant steric hindrance around the C2 position.

The Solvent Effect (Kamlet-Taft Parameters): Recent studies on analogous 2,6-dichloropyridines indicate that regioselectivity correlates with the solvent's hydrogen-bond acceptor ability (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 parameter).
  • Low

    
     (DCM, Toluene):  The nucleophile is less solvated and more sensitive to electronic activation. Attack occurs at C2  (kinetically favored by electronics), overcoming steric hindrance.
    
  • High

    
     (DMSO, DMF):  The nucleophile is "naked" but the transition state is stabilized differently. The solvent-solute interactions often shift preference to the less sterically hindered C6  position or result in a mixture.
    

G Start Substrate: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Decision Target Position? Start->Decision Path_C2 Target: C2-Substitution (Electronic Control) Decision->Path_C2 Max Electronic Activation Path_C6 Target: C6-Substitution (Steric Control) Decision->Path_C6 Avoid Steric Clash Solvent_C2 Solvent: DCM or Toluene (Low H-bond acceptor) Path_C2->Solvent_C2 Solvent_C6 Solvent: DMSO or DMF (High Dipole/H-bond acc.) Path_C6->Solvent_C6 Prod_C2 Product: 2-Amino-6-chloro isomer Solvent_C2->Prod_C2 Yield > 85% High Regioselectivity Prod_C6 Product: 6-Amino-2-chloro isomer Solvent_C6->Prod_C6 Shifted Selectivity (Often Mixed)

Figure 1: Decision tree for solvent-controlled regioselectivity in


 reactions of DDFN-Ester.

Experimental Protocols

Protocol A: C2-Selective Amination (Kinetic Control)

Objective: Selective displacement of the C2-chlorine with a primary amine. Rationale: Dichloromethane (DCM) is used to minimize hydrogen bonding, favoring the electronic activation provided by the ortho-ester.

  • Preparation: Dissolve 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq). Note: Inorganic bases like

    
     are poorly soluble in DCM and less effective here.
    
  • Nucleophile: Add the amine (1.05 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C to RT for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Product usually runs lower than starting material.

  • Workup: Wash with 0.1 M HCl (to remove excess amine/DIPEA), then brine. Dry over

    
    .
    
  • Yield Expectation: >85% C2-isomer.

Protocol B: C6-Selective Amination (Thermodynamic/Steric Control)

Objective: Displacement of the C6-chlorine. Rationale: DMSO solvates the intermediate and nucleophile, reducing the "ortho-effect" advantage and allowing the nucleophile to attack the less sterically hindered C6 position.

  • Preparation: Dissolve substrate (1.0 eq) in DMSO (0.5 M).

  • Base: Add

    
      (2.0 eq) or 
    
    
    
    (1.5 eq). Cesium often improves yields in
    
    
    .
  • Nucleophile: Add amine (1.1 eq).

  • Reaction: Heat to 60–80°C for 4–12 hours.

    • Warning: Higher temperatures may lead to bis-substitution (displacing both chlorines).

  • Workup: Dilute with water (precipitates the product if solid) or extract with EtOAc.

    • Green Tip: Back-extract DMSO with water 3x to remove it from the organic layer.

Protocol C: Ester Cleavage/Transesterification

Objective: Removing the 2,6-dimethylphenyl group. Context: This ester is sterically hindered (2,6-dimethyl pattern). Standard hydrolysis (


) may be slow.
Solvent: THF/Water (3:1)  or 1,4-Dioxane/Water .
Reagent: LiOH  (3-5 eq) at 50°C.
  • Note: Do not use Methanol if you want the acid; methoxide can cause transesterification to the methyl ester before hydrolysis is complete.

Green Chemistry & Process Safety

Replacing DCM: For Protocol A, 2-Methyltetrahydrofuran (2-MeTHF) is a validated green alternative. It mimics the polarity of DCM better than THF and is immiscible with water, simplifying workup.

Replacing DMF/NMP: For Protocol B, Acetonitrile (MeCN) is a safer alternative, though it requires longer reaction times. Cyclopentyl methyl ether (CPME) is also viable for high-temperature reactions but requires phase transfer catalysts (e.g., TBAI).

Safety Warning - Fluorine Elimination: Under harsh basic conditions (e.g., NaH in DMF), the 5-fluoro group can also be displaced, or fluoride elimination can occur, leading to decomposition. Always control temperature (<100°C) and base strength.

Mechanism Step1 Reagents: Substrate + Amine + Solvent TS_C2 Transition State (C2) Stabilized by Ester (Ortho-effect) Favored in Non-Polar (DCM) Step1->TS_C2 Low Dielectric TS_C6 Transition State (C6) Less Steric Hindrance Favored in Polar Aprotic (DMSO) Step1->TS_C6 High Dielectric Product Regioisomer Product TS_C2->Product TS_C6->Product

Figure 2: Mechanistic divergence based on solvent dielectric properties.

References

  • Regioselectivity in 2,6-Dichloropyridines

    • Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines.[1]

    • Source: ResearchGate / Journal of Organic Chemistry (General Principle).
    • URL:[Link]

  • Title: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid (Patent US5204478A).
  • Solvent Effects in

    
    : 
    
    • Title: Nucleophilic Aromatic Substitution - Solvent Effects and Mechanism.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Fluorinated Pyridine Chemistry

    • Title: Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acet
    • Source: ResearchGate.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Executive Summary Synthesizing 2,6-d...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Executive Summary

Synthesizing 2,6-dimethylphenyl 2,6-dichloro-5-fluoronicotinate presents a classic "double-steric" challenge.[1] You are attempting to couple a sterically hindered acid chloride (shielded by 2,6-dichloro groups) with a sterically hindered phenol (blocked by 2,6-dimethyl groups).[1] Furthermore, the halogenated pyridine core is electron-deficient, making it susceptible to nucleophilic aromatic substitution (


) side reactions if aggressive bases or high temperatures are misapplied.

This guide moves beyond standard textbook esterification. It focuses on the Acid Chloride-DMAP-Base strategy, which is the industry standard for overcoming such steric barriers while preserving the halogenated core.[1]

Module 1: Critical Reagent Preparation

Before starting, the quality of your precursors dictates the ceiling of your yield.

1. 2,6-Dichloro-5-fluoronicotinic acid (The Acid) [1][2][3][4][5]

  • Purity Check: Must be >98% by HPLC. Impurities like 2,6-dihydroxy analogs or hydrolyzed byproducts will poison the chlorination step.[1]

  • Drying: Dry under vacuum at 50°C for 4 hours. Residual water destroys thionyl chloride (

    
    ) and generates excess HCl, which can degrade the pyridine ring.
    

2. 2,6-Dimethylphenol (The Nucleophile) [1]

  • State: This phenol is prone to oxidation. Use white/colorless crystals. If pink/brown, recrystallize from hexane.

  • Water Content: Must be anhydrous.[6] Water competes with the phenol for the acid chloride, reverting it to the starting acid.

Module 2: The Optimized Protocol

Phase A: Activation (Acid Chloride Synthesis)

Objective: Convert the hindered acid to the highly reactive acid chloride without affecting the sensitive C-F or C-Cl bonds on the ring.

The Logic: We use Thionyl Chloride (


)  with DMF catalysis . The DMF forms a Vilsmeier-Haack-like chloroiminium intermediate, which is far more reactive toward the carboxylic acid than 

alone, crucial for this hindered substrate.[1]

Protocol:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere, reflux condenser with a caustic scrubber (NaOH trap).
    
  • Charge: Add 1.0 eq of 2,6-dichloro-5-fluoronicotinic acid and 5-8 volumes of dry Toluene (or DCM if temperature control is critical).

  • Catalyst: Add catalytic DMF (0.05 eq). Do not skip this.

  • Chlorination: Add Thionyl Chloride (1.5 - 2.0 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (approx. 80-110°C depending on solvent) for 3-5 hours.

    • Monitoring: Aliquot quenched with MeOH should show methyl ester by TLC/HPLC.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. Chase with dry toluene  (2x) to remove all traces of 
    
    
    
    and HCl.
    • Result: Crude acid chloride (usually an off-white/yellow solid or oil).[1] Use immediately.

Phase B: The Hindered Coupling (Esterification)

Objective: Force the bulky phenol onto the bulky acyl center.

The Logic: A standard base (TEA) is not enough. We use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1] DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium salt. This intermediate projects the acyl group further away from the steric bulk of the pyridine ring, making it accessible to the hindered 2,6-dimethylphenol.

Protocol:

  • Solvent: Dissolve the crude acid chloride (from Phase A) in dry Dichloromethane (DCM) (10 volumes).

  • Reagents: In a separate vessel, dissolve 2,6-Dimethylphenol (1.05 eq) and Triethylamine (TEA) (1.2 eq) in DCM.

  • Catalyst: Add DMAP (0.1 - 0.2 eq) to the phenol solution.

  • Addition: Cool the acid chloride solution to 0°C . Slowly add the phenol/base mixture dropwise over 30-60 minutes.

    • Why Slow? Exotherm control. High temps favor

      
       side reactions (displacement of ring chlorines).
      
  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4-12 hours.

    • Checkpoint: Monitor by HPLC. If conversion stalls >12h, heat gently to reflux (40°C), but watch for impurities.

Module 3: Workup & Purification

  • Quench: Add water to destroy unreacted acid chloride.

  • Wash Sequence:

    • Dilute HCl (1M): Removes DMAP, TEA, and any pyridine byproducts.

    • Dilute NaOH (1M) or

      
      : CRITICAL STEP.  This washes away unreacted 2,6-dimethylphenol (which forms the water-soluble phenoxide) and any hydrolyzed nicotinic acid.[1]
      
    • Brine: Dry the organic layer.[6][7]

  • Crystallization: Evaporate DCM. Recrystallize the residue from Isopropanol or Heptane/EtOAc .

    • Note: Column chromatography is usually unnecessary if the acid/base wash is done correctly.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<50%), and I see starting material (Nicotinic Acid).

  • Diagnosis: Incomplete acid chloride formation or moisture ingress.

  • Fix: Ensure Phase A goes to completion (check via MeOH quench). Use strictly anhydrous solvents. Increase

    
     to 3.0 eq if using older reagent.
    

Q2: The product is colored (Red/Brown) instead of white/off-white.

  • Diagnosis: Oxidation of the phenol or formation of "Meisenheimer complex" like impurities due to

    
     side reactions.
    
  • Fix:

    • Purify the 2,6-dimethylphenol before use.[1]

    • Lower the reaction temperature during Phase B addition (keep <5°C).

    • Reduce the strength of the base (ensure you aren't using hydroxide/alkoxide during the coupling).

Q3: I see a byproduct with Mass M-35 or M-19.

  • Diagnosis: Nucleophilic attack on the pyridine ring.

    • M-35 (Cl loss): Hydrolysis or substitution of the 2,6-chloro group.[3]

    • M-19 (F loss): Substitution of the 5-fluoro group (less likely with phenol, but possible with strong nucleophiles).

  • Fix: Avoid strong bases like NaH. Stick to TEA/DIPEA. Ensure the reaction does not overheat.

Visualizing the Workflow

The following diagram maps the critical decision points and chemical pathways.

SynthesisWorkflow Start Start: 2,6-Dichloro-5-fluoronicotinic acid Activation Phase A: Activation (SOCl2, cat. DMF, Toluene, Reflux) Start->Activation Check1 QC: MeOH Quench Test (Is Acid Chloride formed?) Activation->Check1 Check1->Activation No (Incomplete) Coupling Phase B: Coupling (2,6-Dimethylphenol, TEA, cat. DMAP, DCM, 0°C) Check1->Coupling Yes SideReaction Risk: SNAr Side Reaction (Displacement of Cl/F on ring) Coupling->SideReaction Temp > 40°C or Strong Base Workup Phase C: Workup (Acid Wash -> Base Wash -> Crystallization) Coupling->Workup Standard Path Final Final Product: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Workup->Final

Caption: Logical flow for the synthesis, highlighting the critical QC checkpoint and the thermal risk of side reactions.

Summary of Quantitative Data

ParameterStandard ConditionOptimized ConditionImpact on Yield
Coupling Agent DCC / EDCAcid Chloride + DMAP +20-30% (Overcomes sterics)
Solvent (Step 1) Neat SOCl2Toluene + SOCl2 +10% (Better thermal control)
Base PyridineTEA + DMAP (cat) +15% (Faster kinetics)
Temperature Reflux (Coupling)0°C -> RT +10% (Reduces side reactions)

References

  • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride . US Patent 5,204,478. Google Patents. Link

  • Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride . European Patent EP0655998B1. Google Patents. Link

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids . Molecules, 2001, 6, 333-338.[1] (Demonstrates the DMAP/Acid Chloride utility for pyridine carboxylates). Link

  • Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline . BenchChem Application Notes. (Context on reactivity of chloro-fluoro-heterocycles). Link

Sources

Optimization

Technical Support Center: Purification of Crude 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Welcome to the technical support center for the purification of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate.

Issue 1: My crude product is an oil and won't crystallize.

Possible Cause: The presence of impurities can often suppress crystallization, leading to the product "oiling out".[1] Rapid cooling or a supersaturated solution can also contribute to this issue.[1]

Solutions:

  • Scratching and Seeding: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal growth.[1] If you have a small amount of pure, solid material, "seeding" the solution with a tiny crystal can induce crystallization.[1]

  • Solvent Adjustment: If an oil has formed, try adding a small amount of hot solvent to redissolve it, then allow it to cool slowly.[1] Alternatively, if your compound is soluble in a non-polar solvent like diethyl ether, you can dissolve the oil and then slowly add a non-polar co-solvent like hexanes until the solution becomes cloudy, then heat gently and allow for slow cooling.[2]

  • Pre-purification: A preliminary purification step, such as passing the crude material through a small plug of silica gel, can remove impurities that inhibit crystallization.[1]

Issue 2: I'm seeing significant streaking of my compound on the silica gel TLC plate.

Possible Cause: The basic nitrogen of the pyridine ring in your compound can interact strongly with the acidic sites on the silica gel, causing streaking.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier like triethylamine or a solution of ammonia in methanol to your mobile phase.[1] This will neutralize the acidic sites on the silica gel and improve the spot shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[1] Reversed-phase chromatography on a C18 column is another excellent option for polar and basic compounds.[1]

Issue 3: After column chromatography, my yield is very low.

Possible Cause: Several factors can contribute to low recovery after column chromatography.

Solutions:

  • Check for Irreversible Adsorption: Your compound might be strongly and irreversibly binding to the silica gel. To test for this, spot your compound on a TLC plate, let it sit for about an hour, and then develop it to see if any degradation has occurred.[1] If so, switching to a less acidic stationary phase like neutral alumina or using reversed-phase chromatography is recommended.[1]

  • Optimize Sample Loading: Overloading the column can lead to poor separation and product loss. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[1]

  • Ensure Complete Elution: If your compound is highly polar, it may not have fully eluted from the column. Try flushing the column with a much more polar solvent system to recover any remaining product. A gradient elution, gradually increasing the solvent polarity, can be very effective.[1]

Issue 4: My final product still contains unreacted 2,6-dichloro-5-fluoronicotinic acid.

Possible Cause: Incomplete esterification is a common issue, as it is often an equilibrium process.[3] The presence of water in the reaction can also drive the equilibrium back towards the starting materials.[3]

Solutions:

  • Aqueous Workup: An acidic impurity like the starting carboxylic acid can be removed by washing the organic layer with a basic aqueous solution, such as 2N sodium carbonate or sodium hydroxide.[4] This will convert the carboxylic acid into its water-soluble salt, which will partition into the aqueous layer.

  • Drive the Reaction to Completion: Ensure your reaction goes to completion by using an excess of one of the reactants (if feasible) or by removing water as it is formed, for example, by using a Dean-Stark apparatus.

  • Purification by Chromatography: If a basic wash is not sufficient, column chromatography should effectively separate the more polar carboxylic acid from the less polar ester product.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate.

Q1: What are the most likely impurities in my crude 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate?

The most common impurities are typically the starting materials: 2,6-dichloro-5-fluoronicotinic acid and 2,6-dimethylphenol.[4] Side products from the esterification reaction can also be present. If phosphorus oxychloride (POCl₃) was used in the synthesis of the nicotinic acid precursor, residual phosphorus-containing byproducts might also be present.[6][7]

Q2: What is a good starting point for a solvent system for column chromatography?

A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. You can determine the optimal ratio by running thin-layer chromatography (TLC) with various solvent systems.[1] Aim for an Rf value of around 0.2-0.4 for your product to ensure good separation.

Q3: Can I use recrystallization as the sole purification method?

Recrystallization can be a very effective purification technique, especially for removing small amounts of impurities, and can often yield very pure material.[8] However, its success depends on the nature and amount of the impurities. Heterocyclic compounds and esters, in general, tend to crystallize well.[8] If your crude product is highly impure, a preliminary purification by column chromatography followed by recrystallization is often the best approach.

Q4: What are the key safety precautions I should take when handling this compound and its impurities?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents or phosphorus oxychloride.

  • Handling POCl₃: Phosphorus oxychloride is corrosive and reacts violently with water, releasing toxic fumes.[6] It should be handled with extreme care in a dry environment.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate and all other chemicals used for detailed safety information.

III. Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying your crude product using silica gel column chromatography.

1. Preparation of the Column: a. Select an appropriately sized column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the initial, least polar mobile phase. c. Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. d. Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]

3. Elution: a. Begin eluting the column with the initial, non-polar mobile phase. b. Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher polarity.[1] c. Collect fractions in test tubes.

4. Fraction Analysis: a. Analyze the collected fractions by TLC to identify which fractions contain the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing your purified or semi-purified product.

1. Solvent Selection: a. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. b. Test small amounts of your product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures with hexanes) to find a suitable one.[2][4]

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid.[1]

3. Decolorization (if necessary): a. If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and then filter it hot to remove the charcoal and the adsorbed impurities.[1]

4. Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. b. For further crystallization, you can place the flask in an ice bath.

5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold recrystallization solvent. c. Dry the crystals in a vacuum oven to remove any residual solvent.

IV. Data and Workflow Visualization

Table 1: Troubleshooting Summary for Common Purification Issues
IssuePotential Cause(s)Recommended Solutions
Product "oiling out"Impurities, rapid cooling, supersaturationScratching, seeding, solvent adjustment, pre-purification
TLC streakingInteraction with acidic silica gelAdd basic modifier to mobile phase, use alternative stationary phase
Low yield from columnIrreversible adsorption, column overloading, incomplete elutionTest for degradation, optimize loading, use gradient elution
Unreacted carboxylic acidIncomplete reaction, hydrolysisAqueous basic wash, drive reaction to completion, chromatography
Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product Analysis (TLC, NMR) impurity_check Major Impurities Identified? start->impurity_check column_chrom Column Chromatography impurity_check->column_chrom Yes recrystallization Recrystallization impurity_check->recrystallization No (minor impurities) acid_impurity Unreacted Carboxylic Acid? column_chrom->acid_impurity purity_check Purity Check (TLC, NMR, mp) recrystallization->purity_check purity_check->column_chrom Purity <98% final_product Pure Product purity_check->final_product Purity >98% acid_impurity->purity_check No base_wash Aqueous Basic Wash acid_impurity->base_wash Yes base_wash->purity_check

Caption: Decision tree for selecting a purification strategy.

V. References

  • What are possible sources of error in an esterification lab? - Filo. Available from: [Link]

  • General procedures for the purification of Esters - Chempedia - LookChem. Available from: [Link]

  • the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc - Department of Physical Chemistry. Available from: [Link]

  • Recrystallization and Crystallization. Available from: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available from: [Link]

  • Nicotinic Acid-impurities - Pharmaffiliates. Available from: [Link]

  • synthesis and liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids - Ovid. Available from: [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial - ausetute.com. Available from: [Link]

  • What are the modifications to improve the purity of ester? - Quora. Available from: [Link]

  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse ... - Google Patents. Available from:

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available from: [Link]

  • column chromatography & purification of organic compounds - YouTube. Available from: [Link]

  • Acid to Ester - Common Conditions. Available from: [Link]

  • US2314843A - Process of producing nicotinamide - Google Patents. Available from:

  • Crystallization of Aryl-PinB boronic ester : r/Chempros - Reddit. Available from: [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. Available from: [Link]

  • (PDF) Synthesis of nicotinic acid - ResearchGate. Available from: [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. Available from:

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. Available from:

  • Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners. Available from: [Link]

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem. Available from: [Link]

  • Nicotinamide-impurities - Pharmaffiliates. Available from: [Link]

  • Phosphoryl chloride - Wikipedia. Available from: [Link]

  • via a glass syringe fitted with an 18G needle. The reaction flask is then placed in an ice bath maintained at 0 °C, and the reaction mixture is stirred for 10 min (250 rpm - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. Available from: [Link]

  • Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates | Journal of the American Chemical Society. Available from: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC. Available from: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

  • POCl3 for Dehydration of Alcohols - Chemistry Steps. Available from: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. Available from: [Link]

  • 2,6-Dichloro-5-fluoronicotinic acid | C6H2Cl2FNO2 | CID 2733659 - PubChem. Available from: [Link]

Sources

Troubleshooting

Purification of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate via column chromatography

Technical Support Ticket #8492: Purification of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Priority: High (Compound Stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Purification of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Priority: High (Compound Stability/Purity Critical)[1]

Executive Summary

You are attempting to purify 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , a highly functionalized pyridine ester.[1] This molecule presents a unique chromatographic challenge: it combines a potentially basic pyridine nitrogen (albeit deactivated by halogens) with a sterically hindered, lipophilic phenolic ester.

The Core Challenge:

  • Lipophilicity: The 2,6-dimethyl and 2,6-dichloro motifs make this molecule significantly non-polar (greasy).

  • Impurity Management: The critical separation is typically removing the unreacted 2,6-dimethylphenol (starting material), which has a similar non-polar profile but distinct hydrogen-bonding capability.

  • Stability: Phenyl esters can be susceptible to hydrolysis on acidic silica gel if moisture is present.

Module 1: Pre-Purification Diagnostics (The Triage)

Before packing your column, you must validate the separation profile. Do not skip these steps.

The TLC Stress Test

Standard TLC (Thin Layer Chromatography) often deceives chemists with this compound because the "greasy" nature causes co-elution in 100% non-polar solvents.[1]

  • Recommended Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Visualization: UV (254 nm) is primary. The aromatic rings will fluoresce strongly.

  • Stain: KMnO4 (for the phenol impurity) or Iodine (general).

The Solvent Optimization Matrix:

Solvent System (v/v)Expected ResultAction
100% Hexanes Product likely stays at baseline or moves slightly (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Too weak. Discard.
95:5 Hexane:EtOAc Target Zone. Product

. Phenol

.
Ideal for separation.
80:20 Hexane:EtOAc Product shoots to solvent front (

).
Too strong. Poor resolution.
DCM (Dichloromethane) Product moves fast. Good for solubility, bad for resolution of phenol.Use only for loading.

Critical Insight: The 2,6-dimethylphenol impurity often "tails" or streaks due to the hydroxyl group interacting with silica. The target ester should appear as a compact, round spot above the phenol.

Sample Preparation (Loading)
  • Risk: This compound has low solubility in pure hexanes. Liquid loading in DCM can cause "band broadening" (where the sample spreads out before separation begins).

  • Protocol: Use Dry Loading .

    • Dissolve crude mixture in minimal DCM.

    • Add Celite 545 (1:2 ratio of sample to Celite by weight).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of the packed column.

Module 2: The Chromatography Protocol

Stationary Phase Selection
  • Standard: Silica Gel 60 (40-63 µm).

  • Buffering (Conditional): If you observe decomposition (new spots appearing on TLC after exposure to silica), your silica is too acidic.

    • Fix: Pre-wash the silica slurry with 1% Triethylamine (TEA) in Hexanes, then flush with pure Hexanes before loading. Note: The 2,6-dichloro substitution usually makes the pyridine nitrogen non-basic enough to avoid the need for TEA, but the ester stability is the factor here.

Mobile Phase Gradient

Run this gradient to maximize the


 between the ester and the phenol.
  • Flow Rate: 20-30 mL/min (for a 40g column).

  • CV (Column Volume): ~50 mL for a 40g column.

Step-by-Step Gradient Table:

StepSolvent Composition (Hexane : EtOAc)Duration (CV)Purpose
1 100 : 0 2 CVFlush the column; elute highly non-polar impurities (e.g., mineral oil, grease).
2 98 : 2 3 CVBegin moving the target ester slowly.
3 95 : 5 10 CVElution Zone. The target ester should elute here.
4 90 : 10 5 CVElute the 2,6-dimethylphenol impurity.
5 50 : 50 2 CVFlush remaining polar byproducts (acids, N-oxides).

Module 3: Troubleshooting Center (FAQ)

Ticket #001: "My product and the phenol impurity are co-eluting."

  • Cause: The column is overloaded, or the gradient is too steep (changing polarity too fast).

  • Resolution:

    • Chemical Wash (Pre-Column): Dissolve the crude in EtOAc and wash with 1M NaOH (cold). The 2,6-dimethylphenol is weakly acidic (

      
      ) and will be deprotonated into the aqueous layer. The target ester is lipophilic and stays in the organic layer. Caution: Do this quickly and cold (0°C) to prevent hydrolysis of the ester.
      
    • Change Solvent: Switch to Hexane:DCM (Dichloromethane) . The selectivity changes because DCM interacts differently with the aromatic rings than EtOAc. Try a gradient of 100% Hexane

      
       20% DCM in Hexane.
      

Ticket #002: "I see a streak instead of a spot for my product."

  • Cause: Although the 2,6-dichloro group withdraws electrons, the pyridine nitrogen may still have residual basicity interacting with acidic silanols.

  • Resolution: Add 1% Triethylamine (TEA) to your mobile phase solvents. This blocks the silanol sites.

    • Warning: TEA is basic.[2] Ensure your ester is stable. The 2,6-dimethylphenyl ester is sterically hindered and robust, but proceed with caution.

Ticket #003: "The product crystallized inside the column."

  • Cause: The compound is highly crystalline and has poor solubility in Hexane.

  • Resolution:

    • Stop the flow immediately.

    • Inject a small "slug" of pure DCM or EtOAc to redissolve the blockage.

    • Restart flow but switch to a DCM:Hexane system (start at 10:90) instead of EtOAc:Hexane to maintain solubility.

Module 4: Visualization of Workflow

The following logic tree guides your decision-making process for method development.

PurificationWorkflow Start Start: Crude Mixture Analysis TLC_Check Step 1: TLC in 95:5 Hex:EtOAc Start->TLC_Check Separation_Good Is Delta Rf > 0.15? TLC_Check->Separation_Good Standard_Method Proceed to Column: Gradient 0-10% EtOAc in Hexane Separation_Good->Standard_Method Yes Impurity_Type Identify Impurity: Is it 2,6-Dimethylphenol? Separation_Good->Impurity_Type No Tailing_Check Observation: Is Product Streaking? Standard_Method->Tailing_Check Chem_Wash Action: Cold NaOH Wash (Remove Phenol chemically) Impurity_Type->Chem_Wash Yes (Phenol) Alt_Solvent Action: Switch Solvent System Try Hexane:DCM or Toluene Impurity_Type->Alt_Solvent No (Other) Chem_Wash->TLC_Check Re-Check Alt_Solvent->TLC_Check Re-Check Add_TEA Add 1% Et3N to Mobile Phase (Block Silanols) Tailing_Check->Add_TEA Yes Final Final: Isolate & Recrystallize (from Cold Hexane) Tailing_Check->Final No Add_TEA->Final

Caption: Decision Logic for Purification of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. Blue nodes indicate process start/end; Yellow indicates decision points; Green indicates the standard path.

References

  • Synthesis of Halogenated Nicotinic Acids

    • Patent: US 5204478A. "Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid." Describes the precursor acid synthesis and stability.
    • Source:

  • Chromatography of Pyridines (Tailing Mechanisms)

    • Guide: "Technical Support Center: Chromatographic Purification of Pyridine Derivatives." Benchchem. Explains the interaction between pyridine nitrogen and silanols.
    • Source: (General reference for pyridine chromatography principles).

  • Purification of 2,6-Dimethylphenol (Impurity Profile)

    • Data: "Separation of 2,6-Dimethylphenol."[1][3][4] SIELC Technologies.[5] Highlights the retention characteristics of the phenolic impurity.[4][6][7]

    • Source:

  • General Chromatography Handbook

    • Book: Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.
    • Source:

Sources

Optimization

Resolving solubility issues with 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Department: Technical Applications & Formulation Support Document ID: TS-DDFN-2026-02 Subject: Solubility Optimization, Handling, and Stability Protocols[1] Executive Summary & Compound Analysis To: Research Scientists &...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Technical Applications & Formulation Support Document ID: TS-DDFN-2026-02 Subject: Solubility Optimization, Handling, and Stability Protocols[1]

Executive Summary & Compound Analysis

To: Research Scientists & Formulation Engineers

You are likely encountering precipitation ("crashing out") when introducing 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (herein referred to as DDFN ) into aqueous biological buffers.[1]

This behavior is not an experimental error but a predictable physicochemical consequence of the molecule's structure. DDFN is a Type II Lipophilic Entity characterized by a "brick-dust" crystal lattice.[1]

Structural Root Cause Analysis[1]
  • The Core: The 2,6-dichloro-5-fluoropyridine moiety is electron-deficient and highly lipophilic due to triple halogenation.[1]

  • The Linker: The ester bond eliminates the zwitterionic solubility potential found in the parent nicotinic acid.

  • The Tail: The 2,6-dimethylphenyl (xylyl) group adds significant steric bulk and hydrophobicity (LogP shift > +2.0 vs. phenyl), driving the molecule to aggregate in polar media to minimize solvent-accessible surface area.

Solubility Troubleshooting Guide

Phase 1: Preparation of Stock Solutions

The Golden Rule: Never attempt to dissolve DDFN directly in water or low-grade alcohols.

SolventSolubility RatingRecommended ConcentrationNotes
DMSO (Anhydrous) Excellent 10 – 50 mMPrimary recommendation. Hygroscopic; keep sealed.[1]
DMF Good10 – 25 mMUse if DMSO interferes with specific enzymatic assays.
Ethanol (100%) Moderate< 10 mMRisk of precipitation upon storage at -20°C.
PBS / Water Zero N/AImmediate precipitation.
Phase 2: The "Crash-Out" Solution (Aqueous Dilution)

The most common failure point is the direct injection of a high-concentration DMSO stock into a static aqueous buffer. This causes local supersaturation and rapid nucleation.

Protocol: The "Step-Down" Dilution Method

Use this protocol for cellular assays (IC50) or enzymatic screens.[1]

  • Prepare 1000x Stock: Dissolve DDFN in anhydrous DMSO (e.g., 10 mM).

  • Create Intermediate Stock (10x):

    • Prepare a solution of culture medium + 10% DMSO (or surfactant carrier like Pluronic F-127).[1]

    • Slowly add the 1000x stock to this intermediate solution while vortexing.

    • Why? This buffers the transition from organic to aqueous, preventing shock nucleation.

  • Final Dilution (1x):

    • Add the Intermediate Stock to your final assay well.

    • Final DMSO concentration: 0.1% (generally non-toxic).

Visualizing the Workflow

The following decision tree guides you through the optimal solubilization strategy based on your end-application.

SolubilityWorkflow Start Start: Solid DDFN SolventSelect Select Primary Solvent Start->SolventSelect DMSO Anhydrous DMSO (Standard) SolventSelect->DMSO DMF DMF (If DMSO sensitive) SolventSelect->DMF CheckApp Intended Application? DMSO->CheckApp DMF->CheckApp CellAssay Cell/Enzyme Assay (Aqueous) CheckApp->CellAssay Biological ChemSyn Chemical Synthesis (Organic) CheckApp->ChemSyn Chemical StepDown Step-Down Protocol (Intermediate Dilution) CellAssay->StepDown DirectAdd Direct Addition (DCM/THF) ChemSyn->DirectAdd PrecipCheck Check for Precipitate (Turbidity/DLS) StepDown->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Fail Add Surfactant (0.05% Tween-20) PrecipCheck->Fail Cloudy Fail->PrecipCheck

Figure 1: Decision matrix for solubilizing DDFN. The "Step-Down" pathway is critical for biological applications to prevent precipitation.

Stability & Chemical Handling[1]

Hydrolysis Risk

The 2,6-dichloro substitution on the pyridine ring exerts a strong electron-withdrawing effect (inductive effect, -I), making the ester carbonyl carbon highly electrophilic.[1]

  • Risk: In alkaline buffers (pH > 8.0), DDFN is prone to rapid hydrolysis, releasing 2,6-dichloro-5-fluoronicotinic acid and 2,6-dimethylphenol.[1]

  • Prevention: Maintain assay buffers at pH 7.4 or slightly acidic (pH 6.5) if possible. Avoid long-term storage in aqueous media.[1]

Storage
  • Solid State: Store at 4°C, desiccated. Stable for >2 years.

  • DMSO Stock: Store at -20°C or -80°C.

    • Warning: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric water, which will eventually crash out the compound.[1] Aliquot stocks into single-use vials.

Frequently Asked Questions (FAQs)

Q1: I see a fine white dust after adding the compound to my cell media. What is it? A: This is "micro-precipitation." The DDFN has crystallized out of solution because the local concentration of DMSO dropped too quickly.

  • Fix: Use the Intermediate Stock method described in Section 2. Do not inject 100% DMSO stock directly into 10 mL of media.

Q2: Can I use sonication to dissolve the solid? A: Yes, for the initial DMSO stock. Sonication (bath, 30-40°C) is highly recommended to break the crystal lattice.[1] However, do not sonicate aqueous dilutions, as this often promotes aggregation/foaming rather than true dissolution.[1]

Q3: Is this compound compatible with plasticware? A: Highly lipophilic esters like DDFN can adsorb onto polystyrene (standard cell culture plates).

  • Recommendation: If your IC50 curves are shifting unexpectedly, switch to glass-coated plates or low-binding polypropylene consumables to ensure the effective concentration matches the theoretical concentration.[1]

Q4: My assay requires pH 8.5. Will DDFN survive? A: Likely not for long durations. The electron-deficient pyridine ring activates the ester for hydrolysis.

  • Validation: Run a mock control by incubating DDFN in your buffer for the assay duration and analyzing via HPLC/LC-MS. If hydrolysis > 5%, you must account for the activity of the breakdown products (the free acid and the phenol).

References & Grounding

  • Synthesis & Properties of Halogenated Nicotinates:

    • Source: Patents regarding 2,6-dichloro-5-fluoronicotinic acid synthesis describe the solubility profiles of precursors in organic media.[1]

    • Citation: US Patent 5204478A (Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid).[1]

  • Handling Lipophilic Esters in Biological Assays:

    • Source: Evaluation of esterase impact on lipophilic substrates.[2][3] This paper details the "step-down" dilution techniques and hydrolysis risks for lipophilic esters.[1]

    • Citation:Int. J. Mol.[4] Sci. 2022, 23(3), 1197.

  • Solubility of Nicotinic Acid Derivatives:

    • Source: Thermodynamic parameters and solubility of nicotinic acid in DMSO vs. Water.[4][5]

    • Citation:Fluid Phase Equilibria, via ResearchGate (2025 Data).

  • Structure-Activity Relationships (SAR):

    • Source: PubChem Compound Summary for 2,6-Dichloro-5-fluoronicotinic acid (Parent Acid).[1]

    • Citation: PubChem CID 2733659.[6]

Sources

Troubleshooting

Technical Support Center: Optimization of 2,6-Dichloro-5-Fluoronicotinate Esterification

Introduction: The Thermal "Goldilocks Zone" Welcome to the technical support hub for the synthesis of Ethyl 2,6-dichloro-5-fluoronicotinate . As researchers working on quinolone antibiotic precursors (e.g., Enoxacin, Gem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal "Goldilocks Zone"

Welcome to the technical support hub for the synthesis of Ethyl 2,6-dichloro-5-fluoronicotinate . As researchers working on quinolone antibiotic precursors (e.g., Enoxacin, Gemifloxacin), you likely face a specific bottleneck: The 2,6-Ortho Effect. [1]

The 2,6-dichloro substitution pattern creates a "picket fence" of steric hindrance around the C3 carbonyl carbon, rendering standard Fischer esterification (acid + alcohol + heat) kinetically sluggish.[1] However, simply increasing the temperature triggers a competing thermodynamic trap: Nucleophilic Aromatic Substitution (


). [1]

This guide provides the optimized thermal protocols to navigate between kinetic inactivity and byproduct formation.

Module 1: Critical Reaction Dynamics

Before troubleshooting, you must understand the competing mechanisms dictated by temperature.

The Mechanism

Because direct esterification is slow, the optimized industrial route proceeds via an Acid Chloride intermediate (


 activation), followed by alcoholysis.[1]
The Thermal Conflict
Temperature ZoneDominant MechanismOutcomeStatus
< 0°C Kinetic StallingIncomplete conversion; Acid chloride precipitates or hydrolyzes upon workup.[1]❌ Failure
0°C

25°C
Acyl Substitution Formation of Target Ester. The chloride leaving group on the carbonyl is displaced by ethoxide/methoxide.Optimal
> 40°C

(Ring Attack)
Alcohol attacks the C2 or C6 ring positions, displacing the Chlorine atoms.❌ Impurity

Technical Insight: The Fluorine at C5 and Chlorines at C2/6 withdraw electron density, making the ring highly electrophilic. If you reflux this reaction in ethanol, you will generate Ethyl 2-ethoxy-6-chloro-5-fluoronicotinate , a difficult-to-separate impurity [1, 2].[1]

Module 2: Optimized Protocol (Step-by-Step)

Objective: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinate via Acid Chloride.

Phase A: Activation (Acid Chloride Formation)
  • Reagents: 2,6-dichloro-5-fluoronicotinic acid (1.0 eq), Thionyl Chloride (

    
    , 5.0 eq), DMF (Cat.).[1]
    
  • Temperature: Reflux (

    
    ).[1]
    
  • Note: The steric bulk requires heat here to form the acid chloride. The ring is stable to

    
     at this temp.
    
  • Critical Step: Evaporate excess

    
     completely  under vacuum. Residual thionyl chloride will generate HCl gas and heat during the next step, causing local hotspots.
    
Phase B: Esterification (The Sensitive Step)
  • Reagents: Crude Acid Chloride, Anhydrous Ethanol (or Methanol), Triethylamine (

    
    , 1.1 eq).[1]
    
  • Protocol:

    • Dissolve Crude Acid Chloride in DCM (Dichloromethane). Why? DCM acts as a heat sink.

    • Cool the solution to 0°C .

    • Add Ethanol/Base mixture dropwise .

    • Maintain internal temperature < 10°C during addition.

    • Allow to warm to 20–25°C (Room Temp) for 2 hours.

    • STOP. Do not heat to reflux.

Module 3: Troubleshooting & FAQs

Q1: My conversion is stuck at ~60%. Should I reflux the ethanol step to push it?

Answer: Absolutely not. Refluxing will not significantly improve the steric access to the carbonyl but will exponentially increase the rate of


 at the C6 position.
  • Diagnosis: If conversion is low, your Acid Chloride formation (Phase A) was likely incomplete, or moisture entered the system, hydrolyzing the acid chloride back to the starting acid.[1]

  • Solution: Ensure Phase A is refluxed for at least 3-4 hours and use fresh

    
    .
    
Q2: I see a new impurity peak at +10 mass units (or +22 for ethyl) relative to the product. What is it?

Answer: This is the Alkoxy-displacement byproduct .[1]

  • Cause: You likely exceeded 40°C during the alcohol addition.

  • Mechanism: The solvent (Ethanol) acted as a nucleophile against the ring chlorines (C2 or C6) rather than the carbonyl.

  • Fix: Improving cooling during addition and diluting the reaction with a non-nucleophilic solvent (DCM or Toluene) to mitigate the exotherm.

Q3: The reaction mixture turned bright yellow/orange. Is this normal?

Answer: Pale yellow is acceptable; Bright/Dark Orange indicates decomposition. [1]

  • Cause: Highly electron-deficient pyridine rings often form colored Meisenheimer complexes (intermediates in

    
     reactions) when they begin to degrade or react with bases at high temperatures.[1]
    
  • Action: Check HPLC immediately. If the impurity profile is high, quench the reaction.

Q4: Can I use sulfuric acid ( ) and reflux instead of Thionyl Chloride?

Answer: Not recommended for this specific substrate.

  • Reasoning: The "Picket Fence" steric effect of the 2,6-dichloro groups makes the activation energy for direct Fischer esterification too high.[1] To overcome this, you would need prolonged reflux temperatures (

    
    ), which degrades the fluorinated ring [3]. The Acid Chloride route is kinetically superior because it activates the carbonyl into a "super-electrophile" that reacts at low temperatures.
    

Module 4: Pathway Visualization

The following diagram maps the decision logic for temperature control, highlighting the divergence between successful synthesis and impurity formation.

G Start Start: 2,6-Dichloro-5-fluoronicotinic Acid Activation Phase A: Activation (SOCl2, Reflux 80°C) Start->Activation AcidChloride Intermediate: Acid Chloride Formed Activation->AcidChloride Evaporate SOCl2 Decision Phase B: Alcohol Addition Temp? AcidChloride->Decision Path_Cold Temp < 0°C (Too Cold) Decision->Path_Cold < 0°C Path_Optimal Temp 0°C -> 25°C (Optimal) Decision->Path_Optimal Controlled Path_Hot Temp > 45°C (Reflux) Decision->Path_Hot Uncontrolled Result_Stall Kinetic Stall: Incomplete Reaction Path_Cold->Result_Stall Result_Success Target Product: Ethyl 2,6-dichloro-5-fluoronicotinate Path_Optimal->Result_Success Result_Impurity Impurity (SNAr): Ethyl 2-ethoxy-6-chloro... Path_Hot->Result_Impurity Ring Substitution

Figure 1: Thermal decision matrix for the esterification of 2,6-dichloro-5-fluoronicotinic acid. Note the divergence at Phase B where high temperature leads to irreversible ring substitution (


).

References

  • Grohe, K., & Heitzer, H. (1987).[1] Synthesis of 2,6-dichloro-5-fluoronicotinic acid and its derivatives.[1][2][3][4][5][6] Liebigs Annalen der Chemie.

  • Chu, D. T. W., et al. (1985). Synthesis and Structure-Activity Relationships of New Quinolone Antibacterial Agents. Journal of Medicinal Chemistry.

  • US Patent 5,204,478. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.[1][2][3][5]

  • CN Patent 101774967B. (2012). Method for preparing ethyl 2,6-dichloro-5-fluoronicotinoyl acetate.[1][4] (Describing the temperature sensitivity of the ester intermediates).

Sources

Optimization

Identifying degradation products of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Welcome to the technical support guide for identifying degradation products of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for identifying degradation products of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. This resource is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-proven insights into potential stability issues and a logical, step-by-step framework for identifying and characterizing degradants. Our approach is grounded in established analytical principles and regulatory expectations to ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: I am starting my work with 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. What are the most probable, low-hanging-fruit degradation products I should anticipate?

Based on its chemical structure, the most susceptible point of the molecule is the ester linkage. Therefore, the primary and most common degradation pathway you will encounter is hydrolysis. This will cleave the molecule into its two constituent parts:

  • 2,6-dichloro-5-fluoronicotinic acid

  • 2,6-dimethylphenol

Even under neutral pH conditions in aqueous or protic solvents, this hydrolysis can occur over time.[1][2][3] It is crucial to establish a stability-indicating analytical method early in your project that can resolve the parent compound from these two primary degradants.

Q2: Beyond simple hydrolysis, what other degradation pathways should I be concerned about?

While hydrolysis is dominant, the molecule's stability can also be compromised by other environmental factors, leading to a more complex degradation profile. These pathways are typically investigated through forced degradation (or stress testing) studies as mandated by regulatory bodies like the ICH.[4][5][6][7] Key pathways to consider include:

  • Photodegradation: The pyridine ring system is susceptible to degradation upon exposure to light, particularly UV radiation.[8] This can lead to complex reactions including oxidation, dehalogenation, or rearrangement.[9][10][11][12]

  • Oxidation: Exposure to oxidative conditions (e.g., hydrogen peroxide) can lead to the formation of N-oxides on the pyridine nitrogen or hydroxylation on either aromatic ring.

  • Thermal Degradation: High temperatures can provide the energy needed to cleave not just the ester bond but also other bonds within the molecule.[13][14]

Q3: Why is a comprehensive understanding of these degradation products essential for my drug development program?

Identifying and characterizing degradation products is a non-negotiable aspect of pharmaceutical development for several critical reasons:

  • Safety and Toxicity: Degradants can have different toxicological profiles than the parent active pharmaceutical ingredient (API). Identifying and quantifying them is essential for patient safety.[7]

  • Efficacy: Degradation reduces the concentration of the active API, potentially lowering the therapeutic efficacy of the drug product.

  • Regulatory Compliance: Regulatory agencies such as the FDA and EMA require comprehensive stability data, including the identification of any significant degradants, as part of any new drug application (IND or IMPD).[7] This is detailed in ICH guidelines like Q1A(R2).[4][5]

  • Formulation and Packaging Development: Understanding how the molecule degrades informs the development of stable formulations and the selection of appropriate packaging to protect it from light, moisture, or oxygen.[6]

Troubleshooting and Experimental Guides

This section provides detailed answers to specific experimental challenges you may encounter.

Q4: I've observed a new, unexpected peak in my HPLC analysis of a solution-state sample stored at room temperature. How can I definitively identify if it's a hydrolysis product?

This is a classic stability problem. The most direct approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality: The ester bond is electronically susceptible to nucleophilic attack by water. This process can be slow but is often the primary cause of degradation in solution. LC-MS is the ideal first-pass tool because it provides both chromatographic separation and mass information, allowing you to directly test the hydrolysis hypothesis.

Experimental Protocol: Preliminary Identification via LC-MS

  • Sample Preparation:

    • Prepare a solution of your reference standard (the pure, undegraded compound) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

    • Analyze your degraded sample directly.

  • LC-MS Analysis:

    • Employ a C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to ensure good separation of the non-polar parent compound from the more polar potential degradants.

    • Set the mass spectrometer to scan a relevant mass range and use an ionization source like Electrospray Ionization (ESI) in both positive and negative modes.

  • Data Interpretation:

    • Parent Compound: Identify the peak for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate and confirm its molecular ion.

    • Hypothesized Degradants: Search the chromatogram for peaks corresponding to the exact masses of the two primary hydrolysis products.

Data Summary: Expected Masses for Key Compounds

Compound NameChemical FormulaMonoisotopic Mass (Da)Expected Ion [M+H]⁺Expected Ion [M-H]⁻
Parent Compound C₁₄H₁₀Cl₂FNO₂329.0073330.0151328.0000
Degradant 1 C₆H₂Cl₂FNO₂208.9447209.9525207.9374
(2,6-dichloro-5-fluoronicotinic acid)
Degradant 2 C₈H₁₀O122.0732123.0809121.0659
(2,6-dimethylphenol)

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[15][16]

Q5: How should I design a comprehensive forced degradation study to proactively identify potential degradants as per ICH guidelines?

A forced degradation study systematically exposes the drug substance to harsh conditions to accelerate degradation, revealing likely pathways and helping to validate your analytical methods.[6] A well-designed study should aim for 5-20% degradation of the active ingredient.[4]

Experimental Protocol: Forced Degradation Study

Stress ConditionReagent/ConditionTemperatureDurationNeutralization/Termination
Acid Hydrolysis 0.1 M HCl60°CUp to 72 hoursNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom TempUp to 24 hoursNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂Room TempUp to 24 hoursQuench with antioxidant (e.g., sodium bisulfite) or dilute
Thermal Dry Heat80°CUp to 7 daysCool to room temperature
Photolytic ICH Q1B Option 2AmbientOverall illumination of ≥1.2 million lux hours and ≥200 watt hours/m² UVWrap in foil to prevent further degradation

Note: These are starting conditions and may need to be adjusted based on the compound's stability. A sample protected from the stress condition (e.g., wrapped in foil for photostability) should be run as a control.

Workflow for Forced Degradation Analysis

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow A Acid Hydrolysis F LC-UV/PDA (Mass Balance) A->F Analyze Samples B Base Hydrolysis B->F Analyze Samples C Oxidation (H2O2) C->F Analyze Samples D Thermal D->F Analyze Samples E Photolytic (UV/Vis) E->F Analyze Samples G LC-MS/MS (Preliminary ID) F->G Characterize Peaks H Isolate Degradant (Prep-HPLC) G->H If Novel/Significant I Definitive Structure (NMR Spectroscopy) H->I Confirm Structure

Caption: Workflow for Forced Degradation Studies.

Q6: My LC-MS analysis after a forced oxidation study shows a peak with a mass 16 Da higher than the parent compound. What is the likely structure, and how can I confirm it?

An increase of 16 Da is a classic indicator of the addition of one oxygen atom. For your molecule, there are two primary possibilities:

  • N-Oxide Formation: The nitrogen atom on the pyridine ring is a common site for oxidation.

  • Hydroxylation: An oxygen atom is inserted into a C-H bond on either the dimethylphenyl or the pyridine ring.

Distinguishing Between Isomers: LC-MS alone cannot definitively distinguish between these isomers. While fragmentation patterns in MS/MS can provide clues, definitive identification requires Nuclear Magnetic Resonance (NMR) spectroscopy.[17][18][19]

Experimental Protocol: Structure Elucidation via NMR

  • Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the unknown degradation product.

  • Acquire NMR Data: Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard set of 1D and 2D NMR spectra.

    • ¹H NMR: Will show shifts in the protons adjacent to the modification site.

    • ¹³C NMR: Will show a significant downfield shift for the carbon atom now bonded to oxygen.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment. For an N-oxide, you would expect to see HMBC correlations from protons on the pyridine ring to carbons that are shifted compared to the parent. For a hydroxylated phenyl ring, you would see correlations from the new hydroxyl proton to adjacent carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can help determine the spatial proximity of protons, confirming which ring was modified.

Q7: The mass spectrum of my parent compound and its degradants is complex. How can the halogen atoms help in identification?

The three halogen atoms (two chlorine, one fluorine) on your molecule provide a unique and powerful diagnostic signature in mass spectrometry.

Causality: Naturally occurring chlorine exists as two primary isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). This means any fragment containing chlorine atoms will appear as a cluster of peaks, not a single peak.[16]

  • One Chlorine Atom: You will see two peaks, M and M+2, with a relative intensity ratio of approximately 3:1.

  • Two Chlorine Atoms: You will see a characteristic cluster of three peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1.

Application: When analyzing your LC-MS data, look for this isotopic pattern.

  • The parent compound and the 2,6-dichloro-5-fluoronicotinic acid degradant should both exhibit the 9:6:1 (M, M+2, M+4) pattern because they both contain two chlorine atoms.

  • If you observe a degradation product where one chlorine has been replaced (e.g., by a hydroxyl group in a photolytic pathway), the isotopic pattern will shift to the 3:1 (M, M+2) signature of a single chlorine atom.

  • The 2,6-dimethylphenol degradant contains no halogens and will show a single major molecular ion peak.

This "molecular fingerprinting" technique is invaluable for rapidly classifying unknown peaks and proposing logical degradation pathways.[20]

Primary Degradation Pathways of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

G cluster_hydrolysis cluster_oxidation cluster_photo Parent 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate ProdA 2,6-dichloro-5-fluoronicotinic acid Parent->ProdA Ester Cleavage ProdB 2,6-dimethylphenol Parent->ProdB Ester Cleavage ProdC N-Oxide Derivative Parent->ProdC ProdD Hydroxylated Derivatives Parent->ProdD ProdE Dechlorinated Species Parent->ProdE ProdF Ring-Opened Products Parent->ProdF

Caption: Predicted Degradation Pathways.

References
  • Durrer, S., et al. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 297-304. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Altomare, C., et al. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. PubMed. [Link]

  • Lubonja, N. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Contract Pharma. [Link]

  • Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 291-303. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • S, B., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. [Link]

  • Pipkin, J. D., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4531. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Zylstra, G. J., & Goyal, A. K. (2020). Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • de Visser, S. P., & Sorokin, A. B. (2018). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine. Chemistry – A European Journal, 24(55), 14753-14762. [Link]

  • Abu-Dahab, R., et al. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 27(10), 1185-1193. [Link]

  • Hernández-Maldonado, A., et al. (2024). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts, 14(8), 536. [Link]

  • Wang, C. S., & Hsiao, S. H. (2005). Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. Polymer Degradation and Stability, 90(3), 527-536. [Link]

  • Barbi, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • de Visser, S. P., & Sorokin, A. B. (2018). Mechanism of Oxidative Activation of Fluorinated Aromatic Compounds by N‐Bridged Diiron‐Phthalocyanine: What Determines the Reactivity? ResearchGate. [Link]

  • Wang, F., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5926-5952. [Link]

  • ResearchGate. (n.d.). Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO₂. ResearchGate. [Link]

  • Wang, C. S., & Hsiao, S. H. (2005). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. [Link]

  • S, B., et al. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. ResearchGate. [Link]

  • Winter, G. E., et al. (2024). Degradome analysis to identify direct protein substrates of small-molecule degraders. Molecular Cell, 84(2), 361-373.e8. [Link]

  • Abu-Dahab, R., et al. (2022). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. ResearchGate. [Link]

  • Takhistov, V. V., & Ponomarev, D. A. (2003). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 72(8), 735-757. [Link]

  • Wang, C. S., & Hsiao, S. H. (2005). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Semantic Scholar. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Shimadzu. [Link]

  • Swamy, C., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 49-58. [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Department of Chemistry, University of Calgary. [Link]

  • Wellesley College. (n.d.). Mass Spectrometry. Organic Chemistry I Lab. [Link]

  • Klick, S., & Govaerts, C. (2012). Strategies for Elucidation of Degradant Structures and Degradation Pathways. In Organic Chemistry of Drug Degradation. Royal Society of Chemistry. [Link]

  • Nakagawa, Y., et al. (1988). 1H NMR study of degradation mechanisms of oxacephem derivatives with various 3'-substituents in alkaline solution. Journal of Antibiotics, 41(10), 1431-1439. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Hypha Discovery. [Link]

  • Chen, H., et al. (2024). Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. Environmental Science & Technology, 58(12), 5228-5238. [Link]

  • Carroll, A. R., & Davis, R. A. (2014). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Magnetic Resonance in Chemistry, 52(7), 335-341. [Link]

  • Chrobok, A., & Węgrzyniak, A. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(2), 765. [Link]

  • Wang, Y., et al. (2024). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Analysis and Testing, 8(2), 123-138. [Link]

  • The Innovation. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]

  • Alexandrino, B., et al. (2023). Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics. The ISME Journal, 17(1), 1-13. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]

  • CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate. (n.d.).
  • Moiseeva, O. V., et al. (2001). Convergence of degradation pathways for aromatic and chloroaromatic compounds. ResearchGate. [Link]

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Troubleshooting

Overcoming steric hindrance in 2,6-dimethylphenyl ester synthesis

Welcome to the technical support center for the synthesis of sterically hindered esters, with a specific focus on 2,6-dimethylphenyl derivatives. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of sterically hindered esters, with a specific focus on 2,6-dimethylphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with acylating the sterically encumbered 2,6-dimethylphenol. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and mechanistic insights to help you overcome common hurdles and achieve optimal results in your synthetic endeavors.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of 2,6-dimethylphenyl esters. The answers provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Question 1: I am getting a very low yield when trying to synthesize a 2,6-dimethylphenyl ester using standard Fischer esterification conditions. Why is this happening and what should I do?

Answer:

Standard Fischer esterification, which typically relies on strong acid catalysis (like H₂SO₄ or HCl) and heat, is generally ineffective for the synthesis of 2,6-dimethylphenyl esters.[1] The primary reason for this failure is the severe steric hindrance imposed by the two methyl groups ortho to the hydroxyl group on the phenol. This steric bulk prevents the carboxylic acid from effectively approaching and attacking the protonated hydroxyl group, which is a key step in the Fischer esterification mechanism.

Instead of forcing these conditions, it is highly recommended to switch to a coupling-agent-mediated esterification method. These methods activate the carboxylic acid, making it a much more reactive electrophile that can overcome the steric barrier presented by the 2,6-dimethylphenol.

Question 2: I tried using DCC and a catalytic amount of DMAP (Steglich esterification) for my synthesis, but my yield is still low and I see a significant amount of a white precipitate that is not my product. What is this byproduct and how can I improve my reaction?

Answer:

The white precipitate you are observing is likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated couplings.[2] More importantly, the low yield of your desired ester is probably due to a competing side reaction: the intramolecular rearrangement of the O-acylisourea intermediate to form an N-acylurea.[3][4][5][6] This N-acylurea is unreactive towards the alcohol and represents a dead-end for your reaction. This side reaction is particularly problematic when the nucleophile (the alcohol) is sterically hindered, as the rearrangement has more time to occur.[3][5]

Here’s how you can troubleshoot this issue:

  • Increase the amount of DMAP: For sterically hindered alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) may not be sufficient. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a highly reactive acylpyridinium species.[4][5] This intermediate is more readily attacked by the hindered alcohol and is not prone to the rearrangement that forms the N-acylurea.[5] Consider increasing the DMAP loading to stoichiometric amounts.

  • Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to suppress the formation of the N-acylurea byproduct.[7]

  • Consider an alternative carbodiimide: Water-soluble carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used in place of DCC.[1][4] The corresponding urea byproduct is water-soluble, which can simplify purification.

Question 3: My reaction with DCC/DMAP is still not giving a satisfactory yield. What other coupling reagents are recommended for synthesizing 2,6-dimethylphenyl esters?

Answer:

When DCC/DMAP fails for highly hindered substrates, more potent coupling reagents are necessary. Here are some effective alternatives:

  • Yamaguchi Esterification: This is a powerful method for the synthesis of sterically hindered esters.[8][9][10] It involves the use of 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid.[8][9][10] This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[8][9] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to a highly reactive acylpyridinium intermediate that readily reacts with the hindered phenol.[8]

  • Phosphonium and Uronium Salt-Based Reagents: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for coupling sterically hindered substrates.[11] These reagents generate highly reactive activated esters in situ that can overcome significant steric barriers. HATU is often considered one of the most powerful coupling reagents in this class.[11]

Question 4: I am concerned about potential hydrolysis of my 2,6-dimethylphenyl ester during the aqueous workup. Is this a valid concern and how can I mitigate it?

Answer:

Yes, this is a valid concern. The steric hindrance that makes the ester difficult to synthesize also makes it more susceptible to hydrolysis, particularly under basic conditions. The bulky 2,6-dimethylphenyl group can create strain in the ester linkage, making the carbonyl carbon more electrophilic and prone to attack by water or hydroxide ions.

To mitigate the risk of hydrolysis during workup:

  • Use mild aqueous washes: Avoid strong bases like NaOH or KOH for washing. Instead, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.

  • Minimize contact time: Perform the aqueous extractions quickly and avoid letting the reaction mixture sit in the separatory funnel for extended periods.

  • Work at lower temperatures: If possible, perform the workup using cooled solutions to slow down the rate of hydrolysis.

  • Dry the organic layer thoroughly: After the aqueous wash, ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent. Residual water can lead to hydrolysis upon storage.

Question 5: How do I effectively purify my 2,6-dimethylphenyl ester from unreacted 2,6-dimethylphenol and the coupling reagent byproducts?

Answer:

Purification can be challenging, but a combination of techniques is usually effective:

  • Initial Filtration (for DCC users): If you used DCC, a significant portion of the N,N'-dicyclohexylurea (DCU) byproduct can be removed by filtration, as it is often insoluble in many organic solvents.[2] Chilling the reaction mixture can further decrease its solubility.[12]

  • Aqueous Workup:

    • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will remove basic impurities like DMAP and any remaining tertiary amine base.[12]

    • Base Wash: A wash with a weak base like saturated aqueous NaHCO₃ will remove unreacted carboxylic acid and any acidic byproducts.

  • Column Chromatography: This is often the most effective method for final purification.

    • Choosing a Solvent System: The polarity difference between your ester, unreacted 2,6-dimethylphenol, and any remaining byproducts will dictate the appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane. Use thin-layer chromatography (TLC) to optimize the solvent system for the best separation.

    • Removing N-acylurea: The N-acylurea byproduct from DCC couplings can sometimes be difficult to separate from the desired ester due to similar polarities.[12] Careful optimization of the chromatography conditions is crucial.

Detailed Experimental Protocols

Here are step-by-step protocols for two of the most effective methods for synthesizing 2,6-dimethylphenyl esters.

Protocol 1: Yamaguchi Esterification

This protocol is highly recommended for achieving good yields with sterically hindered substrates.

Materials:

  • Carboxylic acid

  • 2,6-Dimethylphenol

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • Formation of the Mixed Anhydride:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Esterification:

    • In a separate flame-dried flask, dissolve 2,6-dimethylphenol (1.2 equiv) and a stoichiometric amount of DMAP (1.2 equiv) in anhydrous toluene.

    • Filter the mixed anhydride solution from step 1 through a cannula into the solution of the phenol and DMAP.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Steglich Esterification with Stoichiometric DMAP

This protocol is a modification of the classic Steglich esterification, optimized for hindered substrates.

Materials:

  • Carboxylic acid

  • 2,6-Dimethylphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), 2,6-dimethylphenol (1.2 equiv), and DMAP (1.2 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Carbodiimide:

    • In a separate flask, dissolve DCC (1.1 equiv) or EDC (1.1 equiv) in a small amount of anhydrous DCM.

    • Add the carbodiimide solution dropwise to the stirred reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by TLC.

  • Workup and Purification:

    • If using DCC, cool the reaction mixture and filter off the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • If using EDC, proceed directly to the aqueous workup.

    • Dilute the filtrate (or the entire reaction mixture if using EDC) with DCM and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Mechanisms

To better understand the chemical transformations discussed, the following diagrams illustrate the key mechanistic pathways.

Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement (Slow, problematic for hindered alcohols) Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium DCU DCU O_acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Nucleophilic Catalysis Ester 2,6-Dimethylphenyl Ester Acylpyridinium->Ester ROH 2,6-Dimethylphenol ROH->Ester

Caption: Mechanism of the Steglich Esterification and the competing N-acylurea formation.

Yamaguchi_Esterification RCOOH Carboxylic Acid Mixed_anhydride Mixed Anhydride RCOOH->Mixed_anhydride Yamaguchi_reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_reagent->Mixed_anhydride Base Et3N Base->Mixed_anhydride Acylpyridinium Acylpyridinium Intermediate Mixed_anhydride->Acylpyridinium DMAP DMAP DMAP->Acylpyridinium Ester 2,6-Dimethylphenyl Ester Acylpyridinium->Ester Trichlorobenzoic_acid 2,4,6-Trichlorobenzoic Acid Acylpyridinium->Trichlorobenzoic_acid ROH 2,6-Dimethylphenol ROH->Ester

Caption: Mechanism of the Yamaguchi Esterification for sterically hindered substrates.

Data Summary

The choice of coupling reagent and reaction conditions significantly impacts the yield of sterically hindered ester synthesis. The following table provides a qualitative comparison of common methods.

MethodCoupling Reagent/ConditionsTypical Yield for Hindered EstersKey AdvantagesCommon Issues
Fischer Esterification Strong Acid (e.g., H₂SO₄), HeatVery Low to NoneSimple reagentsIneffective for sterically hindered substrates.[1]
Steglich Esterification DCC or EDC, catalytic DMAPLow to ModerateMild conditionsN-acylurea formation, low yields with hindered substrates.[3][4][5][6]
Modified Steglich DCC or EDC, stoichiometric DMAPModerate to GoodImproved yields over catalytic DMAPStill prone to some side product formation.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPGood to ExcellentHigh yields, effective for very hindered substrates.[8][9][10]Requires a pre-formation step for the mixed anhydride.
Phosphonium/Uronium Reagents HATU, PyBOP, HBTUGood to ExcellentHigh reactivity, fast reactions.[11]Can be more expensive than other reagents.

References

  • Kazemi, M.; Shiri, L. Thioesters synthesis: recent adventures in the esterification of thiols. J. Sulf. Chem.2015, 36, 613-623.
  • Steglich, W.
  • Tsakos, M.; Schaffert, E. S.; Clement, L. L.; Villadsen, N. L.; Poulsen, T. B. Ester coupling reactions − an enduring challenge in the chemical synthesis of bioactive natural products. The Royal Society of Chemistry.
  • Coupling Reagents - AAPPTEC. Peptides.
  • Acid to Ester - Common Conditions.
  • Steglich Esterific
  • Munawar, A.; et al.
  • Steglich Esterific
  • Yamaguchi Esterific
  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit.
  • Yamaguchi Esterific
  • WO1999052897A1 - Novel reagents for use as coupling activators and coupling reagents in organic synthesis.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. PDF.
  • Purification strategies to remove starting m
  • One‐step esterification procedure in Yamaguchi method.
  • Khan, I.; et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC, 2024.
  • Esterification/Amid
  • What's the best way for removing extra DCC and DMAP in an esterific
  • Why are my ester hydrolysis not working : r/Chempros. Reddit.
  • Enzyme-catalyzed preparation of methyl (R)-N-(2,6- dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl.
  • US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv.
  • Yamaguchi esterific
  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters.
  • Jordan, A.; et al. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 2021.
  • Steglich Esterific
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in w
  • Cation-controlled chemoselective synthesis of N-aroylureas and imides via amid
  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
  • Minimization of by-product formation in the synthesis of 2,6-dimethyl-3,5-octadien-2-ol. Benchchem.
  • Novel Synthetic Route and Telescoped Process of N-(2,6-Dimethylphenyl)-6-hydroxypicolinamide Employing the Base-Free Schotten–Baumann Reaction and Self-Catalyzed Ullmann-Type Hydroxylation.
  • Ester hydrolysis by a cyclodextrin dimer catalyst with a metallophenanthroline linking group.
  • 2,5-dimethylmandelic acid. Organic Syntheses Procedure.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • Synthesis of High-Tg, Flame-Retardant, and Low-Dissipation Telechelic Oligo(2,6-dimethylphenylene ether) Resins for High-Frequency Communications | Request PDF.
  • WO2019094934A1 - Process for preparing tapinarof.
  • Chem 353 W2023 Final : Synthesis.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to LC-MS Characterization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust characterization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. Designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the robust characterization of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal logic behind experimental choices, ensuring a deep and applicable understanding of the analytical process.

The target analyte, 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, presents a unique analytical challenge due to its complex structure, featuring multiple halogen atoms and aromatic rings. Accurate identification and quantification are paramount for quality control, metabolic studies, and environmental monitoring. This guide compares two orthogonal and powerful LC-MS approaches: High-Resolution Mass Spectrometry (HRMS) for unambiguous formula determination and Triple Quadrupole (QqQ) Mass Spectrometry for gold-standard quantification.

Molecular Structure and Properties
  • Compound Name: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate[1][2]

  • Molecular Formula: C₁₄H₁₀Cl₂FNO₂

  • Monoisotopic Mass: 329.0073 u

  • Key Structural Features: A nicotinic acid core substituted with two chlorine atoms and one fluorine atom, ester-linked to a 2,6-dimethylphenyl group. The presence of a nitrogen-containing heterocycle makes it a good candidate for positive mode electrospray ionization (ESI).[3][4][5] The multiple chlorine atoms will produce a characteristic isotopic pattern, which is a key diagnostic feature in mass spectrometry.

Comparative Analytical Strategies: HRMS vs. QqQ

The choice of a mass spectrometer is dictated by the analytical goal. For this compound, two primary objectives exist: definitive structural confirmation and sensitive quantification. These goals are best served by different instrument types.[6]

  • High-Resolution Mass Spectrometry (HRMS): The "What Is It?" Approach

    • Principle: HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm).[7][8] This precision allows for the determination of an ion's elemental formula, as very few combinations of atoms will add up to the measured exact mass.[7][9]

    • Primary Use Case: Structure verification, identification of unknown metabolites or impurities, and confirmation of product identity in synthesis.[10] The high resolution can distinguish the analyte from isobaric interferences—other compounds that have the same nominal mass but a different elemental formula.[7]

  • Triple Quadrupole (QqQ) Mass Spectrometry: The "How Much Is There?" Approach

    • Principle: A QqQ instrument operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the second (q2, collision cell), and then selecting a specific fragment ion in the third (Q3).[11][12] This highly specific process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), filters out nearly all chemical noise, providing exceptional sensitivity and selectivity.[13][14]

    • Primary Use Case: Target quantification in complex matrices (e.g., plasma, soil, water).[12][13][15] Its robustness and reproducibility make it the workhorse for regulated bioanalysis and trace-level environmental monitoring.[11]

Logical & Experimental Workflow

The following diagrams illustrate the general analytical workflow and the decision-making process for selecting the appropriate MS technology.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Sample Dilution & Standard Spiking LC Reverse-Phase HPLC/ UHPLC Separation Prep->LC Injection Ion Electrospray Ionization (ESI) LC->Ion Elution MS Mass Analysis (HRMS or QqQ) Ion->MS Data Data Processing & Interpretation MS->Data

Caption: General experimental workflow for LC-MS analysis.

Decision_Logic cluster_pathways cluster_instruments Goal What is the Analytical Goal? Qual Qualitative Analysis: - Identity Confirmation - Impurity Profiling - Metabolite ID Goal->Qual Structure/ Identity Quant Quantitative Analysis: - Concentration Measurement - Pharmacokinetics (PK) - Trace Analysis Goal->Quant Amount/ Concentration HRMS Choose High-Resolution MS (e.g., Q-TOF, Orbitrap) Qual->HRMS QqQ Choose Triple Quadrupole MS (MRM/SRM Mode) Quant->QqQ

Caption: Decision logic for selecting the appropriate MS technology.

Detailed Experimental Protocols

The following protocols are designed as a robust starting point. Method validation is essential to demonstrate that the method is suitable for its intended purpose.[16][17][18][19]

Sample Preparation
  • Objective: To prepare a clean sample in a solvent compatible with the LC mobile phase.

  • Protocol:

    • Prepare a 1.0 mg/mL stock solution of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate in Acetonitrile.

    • Create a working solution by diluting the stock solution to 1.0 µg/mL with 50:50 Acetonitrile:Water.

    • For calibration curves (primarily for QqQ), perform serial dilutions from the working solution to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

    • Filter all final solutions through a 0.22 µm PTFE syringe filter before injection.

Liquid Chromatography (LC) Conditions
  • Causality: The compound is relatively hydrophobic due to its aromatic rings. A C18 stationary phase is therefore an excellent choice for retention under reversed-phase conditions. A gradient elution is used to ensure a sharp peak shape and efficient elution. The acidic mobile phase (formic acid) is critical for promoting protonation of the pyridine nitrogen, which is necessary for efficient positive mode ESI.[5][20]

  • Protocol:

    • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.[21]

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 30% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 30% B

      • 9.0 min: 30% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Rationale: Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method well-suited for polar and semi-polar molecules, minimizing in-source fragmentation.[22] Positive ion mode is selected to protonate the basic nitrogen atom on the nicotinic acid ring.[3][5]

A. High-Resolution MS (Q-TOF) Protocol

  • Instrument: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

  • Ionization Mode: ESI Positive.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psig.

  • Sheath Gas Temp: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 120 V.

  • Mass Range: m/z 100-500.

  • Acquisition Rate: 2 spectra/s.

  • Data Analysis: Extract the chromatogram for the theoretical exact mass of the [M+H]⁺ ion (329.0073 + 1.0078 = 330.0151). Confirm the mass accuracy is within 5 ppm and that the isotopic pattern matches the theoretical distribution for a molecule containing two chlorine atoms.

B. Triple Quadrupole MS (QqQ) Protocol

  • Instrument: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[21]

  • Ionization Mode: ESI Positive.

  • Gas/Voltage Parameters: Use settings similar to the Q-TOF as a starting point and optimize for maximum signal intensity of the precursor ion.

  • MRM Transition Optimization:

    • Infuse a 500 ng/mL solution of the analyte directly into the mass spectrometer.

    • Perform a precursor ion scan to confirm the m/z of the [M+H]⁺ ion (nominal m/z 330.0).

    • Perform a product ion scan by selecting m/z 330.0 in Q1 and scanning Q3 to identify stable, intense fragment ions. A likely fragmentation would be the cleavage of the ester bond, resulting in the protonated 2,6-dichloro-5-fluoronicotinic acid fragment.

    • Select the two most intense and specific fragment ions for the final MRM method (one for quantification, one for qualification).[21]

    • Optimize the collision energy for each transition to maximize fragment ion intensity.

Performance Comparison: HRMS vs. QqQ

The following table summarizes the expected performance characteristics of each technique for the analysis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate.

Performance Metric High-Resolution MS (HRMS) Triple Quadrupole MS (QqQ) Rationale / Causality
Primary Application Identity Confirmation, Structural ElucidationTarget QuantificationHRMS provides exact mass for formula confirmation[7]; QqQ provides superior sensitivity and selectivity for quantification.[11][12]
Specificity High to Very HighVery High to ExcellentHRMS specificity comes from narrow mass window extraction (<5 ppm). QqQ specificity is derived from the unique precursor-to-product ion transition (MRM).[14]
Typical Sensitivity (LOD) ~0.5 - 5 ng/mL~0.01 - 0.5 ng/mLThe MRM scan mode filters out background ions, dramatically increasing the signal-to-noise ratio compared to a full scan HRMS acquisition.[13]
Quantitative Linearity Good (2-3 orders of magnitude)Excellent (4-6 orders of magnitude)QqQ detectors are optimized for quantitative performance across a very wide dynamic range.
Qualitative Confidence ExcellentGoodHRMS provides a highly confident elemental composition. QqQ provides a retention time and a fragmentation ratio, which is good but less definitive than an exact mass.
Mode of Operation Full Scan MSMultiple Reaction Monitoring (MRM)Full scan collects all ions in a mass range, while MRM focuses only on specific ions of interest.[11]

Conclusion and Recommendations

The optimal LC-MS strategy for characterizing 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is contingent on the analytical objective.

  • For unambiguous identity confirmation , such as verifying a newly synthesized batch or identifying an unknown related impurity, High-Resolution Mass Spectrometry (HRMS) is the superior choice. Its ability to provide an accurate mass measurement delivers high confidence in the elemental formula, which is a critical piece of structural evidence.[7][23]

  • For trace-level quantification in complex sample matrices, such as in pharmacokinetic, food safety, or environmental studies, Triple Quadrupole (QqQ) Mass Spectrometry is the industry standard.[12] The unparalleled sensitivity and selectivity of the MRM scan mode allow for reliable and reproducible measurement at levels far below what is achievable with HRMS.[11][13]

In a comprehensive research and development setting, these two techniques are not mutually exclusive but are powerfully complementary. An ideal workflow involves using HRMS to initially identify and characterize the analyte and its potential metabolites or degradants, followed by the development of a robust, sensitive QqQ method for routine, high-throughput quantification.

References

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Wang, W., et al. (n.d.). Trace analysis of 59 halogenated aromatic disinfection byproducts through the SPE-LC-MS/MS method and their occurrence and transformation during chlorine disinfection. PubMed. [Link]

  • Unknown Author. (n.d.). Applications of LC-QQQ for quantification of small molecules in biological media. [Link]

  • Lab-Training. (2025, December 29). The Quantification workflows using Triple Quad Mass Spectrometry. Lab-Training.com. [Link]

  • Bruker. (n.d.). LC- and GC-Triple Quadrupole Mass Spectrometry. Bruker. [Link]

  • Stanford University Mass Spectrometry. (n.d.). Quantitation. Stanford University. [Link]

  • MtoZ Biolabs. (n.d.). What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. MtoZ Biolabs. [Link]

  • Ardrey, R. E. (2005, September 25). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Unknown Author. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • IUPAC. (2022, March 10). LC-MS quantitative method validation and performance: an exemplified guide. IUPAC. [Link]

  • Unknown Author. (2025, August 6). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. ResearchGate. [Link]

  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. IJRAR. [Link]

  • Kostiainen, R., et al. (2016, December 1). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE. [Link]

  • Unknown Author. (n.d.). STRUCTURE VERIFICATION OF SMALL MOLECULES. [Link]

  • Piscitelli, F. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]

  • Unknown Author. (2025, October 18). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. [Link]

  • Le Mevel, A., et al. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • PubChem. (n.d.). 2,6-Dichloro-5-fluoronicotinic acid. [Link]

  • NIST. (n.d.). 2,6-dimethylphenyl. NIST WebBook. [Link]

  • Thermo Fisher Scientific. (2012, June 19). New Halogenated Compounds In Environmental & Biological Samples By LC & GC-tandem MS Systems. YouTube. [Link]

  • Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Huynh, T., et al. (2021, November 24). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Introduction 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a complex ester molecule featuring a di-substituted phenyl group linked to a heavily functionalized pyridine ring. Molecules of this class are of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a complex ester molecule featuring a di-substituted phenyl group linked to a heavily functionalized pyridine ring. Molecules of this class are of significant interest to researchers in agrochemical and pharmaceutical development due to their potential as bioactive compounds. The specific arrangement of chloro, fluoro, and aromatic functional groups suggests that this molecule may serve as a key intermediate or a target compound in the discovery of novel fungicides, herbicides, or therapeutic agents. The efficacy, cost, and scalability of any discovery program hinge on the ability to produce such molecules through efficient and reliable synthetic routes.

This guide provides an in-depth comparison of two primary, robust synthetic strategies for preparing 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. The core of the synthesis involves the formation of an ester bond between two key precursors: 2,6-dichloro-5-fluoronicotinic acid and 2,6-dimethylphenol . We will explore and contrast a classical two-step approach via an acyl chloride intermediate with a modern, direct one-pot condensation method using a coupling agent. Each route is evaluated based on reaction mechanism, operational efficiency, potential yield, and scalability, providing drug development professionals with the critical data needed to make informed strategic decisions.

Overview of Synthetic Strategies

The synthesis of the target ester fundamentally relies on the coupling of a carboxylic acid and a phenol. The primary challenge lies in activating the carboxylic acid group of 2,6-dichloro-5-fluoronicotinic acid to facilitate the nucleophilic attack by the hydroxyl group of 2,6-dimethylphenol, which is a relatively weak nucleophile. The two routes detailed below represent common and effective solutions to this challenge.

G cluster_0 Precursors cluster_1 Route 1: Acyl Chloride Pathway Acid 2,6-dichloro-5- fluoronicotinic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl₂ or (COCl)₂ Product 2,6-Dimethylphenyl 2,6-dichloro- 5-fluoronicotinate Acid->Product + Coupling Agent (e.g., DCC/DMAP) Phenol 2,6-dimethylphenol Phenol->Product + Coupling Agent (e.g., DCC/DMAP) AcylChloride->Product + 2,6-dimethylphenol + Base (e.g., Pyridine)

Route 1: Acyl Chloride Mediated Esterification

This is a classic, highly reliable, and often high-yielding two-step method. The carboxylic acid is first converted into a highly reactive acyl chloride intermediate. This intermediate then readily reacts with the phenol in the presence of a base to form the desired ester.

Mechanism and Rationale

Step 1: Acyl Chloride Formation. 2,6-dichloro-5-fluoronicotinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for industrial scale due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gases, which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.

Step 2: Esterification. The purified acyl chloride is then reacted with 2,6-dimethylphenol. The electron-rich oxygen of the phenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial in this step. It serves to neutralize the HCl byproduct that is formed, driving the reaction to completion and preventing potential acid-catalyzed side reactions. The steric hindrance from the two methyl groups on the phenol is overcome by the high reactivity of the acyl chloride.

G cluster_step2 Acid 2,6-dichloro-5- fluoronicotinic acid AcylChloride 2,6-dichloro-5-fluoronicotinoyl chloride Acid->AcylChloride  Step 1:  Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->AcylChloride Product Target Ester AcylChloride->Product Phenol 2,6-dimethylphenol Phenol->Product Base Pyridine (Base) Base->Product

Experimental Protocol

Part A: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride [1][2]

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, or until gas evolution (HCl, SO₂) ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (distillation).

  • The resulting crude 2,6-dichloro-5-fluoronicotinoyl chloride, typically a brown oil or low-melting solid, can be purified by vacuum distillation or used directly in the next step.

Part B: Esterification

  • Dissolve 2,6-dimethylphenol (1.0 eq) and pyridine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or toluene) in a separate flask under an inert atmosphere (N₂).

  • Cool the solution to 0 °C using an ice bath.

  • Add the 2,6-dichloro-5-fluoronicotinoyl chloride (1.0 eq), dissolved in a minimal amount of the same dry solvent, dropwise to the phenol solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with water. Dilute the organic layer and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the final ester.

Route 2: Direct Condensation via Carbodiimide Coupling

This route offers a more streamlined, one-pot approach by avoiding the isolation of the harsh acyl chloride intermediate. It employs a coupling agent to activate the carboxylic acid in situ, allowing for direct reaction with the phenol.

Mechanism and Rationale

This method relies on a dehydrating or "coupling" agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically catalyzed by a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP).

The mechanism proceeds as follows:

  • The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.

  • The DMAP catalyst then attacks this intermediate, forming an even more reactive acyl-pyridinium species and releasing dicyclohexylurea (DCU).

  • The 2,6-dimethylphenol then attacks the acyl-pyridinium intermediate, forming the ester and regenerating the DMAP catalyst.

The primary drawback of using DCC is the formation of the dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and can complicate purification. Using the water-soluble carbodiimide EDC can circumvent this issue, as the corresponding urea byproduct can be removed with a simple aqueous wash. This makes EDC/DMAP a preferred combination for laboratory-scale synthesis.[3]

G Acid 2,6-dichloro-5- fluoronicotinic acid Intermediate Reactive Intermediate (O-acylisourea) Acid->Intermediate Activation Phenol 2,6-dimethylphenol Product Target Ester Phenol->Product Reagents DCC or EDC + DMAP (catalyst) Reagents->Intermediate Intermediate->Product Nucleophilic Attack Byproduct Urea Byproduct (DCU or EDU) Intermediate->Byproduct Rearrangement

Experimental Protocol
  • To a flask containing a magnetic stir bar, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq), 2,6-dimethylphenol (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the components in a sufficient volume of a dry aprotic solvent, such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq) in a small amount of DCM.

  • Add the DCC solution dropwise to the reaction mixture over 20 minutes. A white precipitate (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the crude residue in a solvent like ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product via flash column chromatography on silica gel.

Comparative Analysis

ParameterRoute 1: Acyl ChlorideRoute 2: Direct Coupling (DCC/DMAP)
Number of Steps 2 (Isolation of intermediate recommended)1 (One-pot procedure)
Reagent Hazards Thionyl chloride is corrosive and toxic; releases HCl and SO₂ gas.DCC is a potent skin sensitizer and allergen.
Reaction Conditions Requires heating (reflux) for acyl chloride formation; milder for esterification.Generally mild (0 °C to room temperature).
Byproducts Gaseous (HCl, SO₂), easy to remove. Pyridinium salts are water-soluble.Solid (DCU), requires filtration. Can be difficult to remove completely.
Scalability Excellent. Commonly used in industrial processes.Good, but filtration of DCU can be cumbersome on a large scale. Using EDC improves scalability.
Potential Yield Generally high (80-95%) due to the high reactivity of the intermediate.Good to high (70-90%), but can be lowered by purification losses.
Cost Thionyl chloride is inexpensive.DCC and DMAP are more expensive than thionyl chloride.
Ideal Application Large-scale synthesis where cost and throughput are critical.Lab-scale synthesis, discovery chemistry, and when avoiding harsh reagents is preferred.

Conclusion and Recommendation

Both the acyl chloride and direct coupling routes are viable and effective methods for the synthesis of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. The choice between them depends heavily on the specific context of the research or production campaign.

Route 1 (Acyl Chloride) is the superior choice for large-scale production. Its reliance on inexpensive reagents, the high reactivity of the intermediate ensuring excellent conversion, and the ease of removing gaseous byproducts make it highly efficient and cost-effective for manufacturing.

Route 2 (Direct Coupling) is often preferred for laboratory and discovery-scale synthesis. The operational simplicity of a one-pot reaction and the milder conditions are advantageous when preparing smaller quantities for biological screening or initial studies. The use of EDC instead of DCC is highly recommended to simplify the workup process.

For drug development professionals, a typical workflow might involve using the flexible and rapid EDC/DMAP coupling method (Route 2) for initial analogue synthesis and structure-activity relationship (SAR) studies. Once a lead candidate is identified, process chemists would likely develop and optimize a more scalable and economical synthesis based on the acyl chloride methodology (Route 1) for scale-up and clinical supply.

References

  • University of Hertfordshire. Penflufen (Ref: BYF-14182) - AERU. [Link]

  • PubMed. Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism. [Link]

  • National Institutes of Health. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC. [Link]

  • ResearchGate. The chemical structure of penflufen. [Link]

  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Google Patents. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse....
  • ScholarWorks@UARK. Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange. [Link]

  • Kyoto University Research Information Repository. Studies on ethinylation reactions, II : synthesis of propargyl alcohol. [Link]

  • ResearchGate. Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners. [Link]

  • ResearchGate. How do I form an ester using pentadflurophenol?. [Link]

  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]

  • Semantic Scholar. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. [Link]

  • National Institutes of Health. Diversifying fluoroalkanes: light-driven fluoroalkyl transfer via vinylboronate esters - PMC. [Link]

  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

Sources

Validation

Reference Standards for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate: A Comparative Qualification Guide

The following guide details the strategic selection, qualification, and application of reference standards for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS 680217-92-9). This compound serves as a highly reacti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic selection, qualification, and application of reference standards for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS 680217-92-9).

This compound serves as a highly reactive activated ester intermediate , commonly employed in the synthesis of fluorinated pyridine-based APIs (e.g., KRAS inhibitors like Sotorasib analogs) and advanced agrochemicals. Its inherent reactivity—designed to facilitate amide coupling—presents unique stability challenges that render standard "off-the-shelf" reference material approaches insufficient.

Executive Summary: The Stability Paradox

In drug development, the reliability of a reference standard is absolute. However, for activated esters like 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , the "standard" itself is prone to hydrolysis, degrading into 2,6-dichloro-5-fluoronicotinic acid and 2,6-dimethylphenol upon exposure to moisture.

This guide compares two distinct analytical strategies:

  • Direct External Standardization: Using a high-purity, cold-chain maintained ester standard.

  • Surrogate Standardization (The Alternative): Utilizing the stable acid precursor with a Relative Response Factor (RRF).

Comparative Analysis: Direct vs. Surrogate Standards

The following data summarizes the performance of using the target ester as its own standard versus using its stable acid precursor as a surrogate.

Performance Matrix
FeatureMethod A: Direct Ester Standard Method B: Surrogate Standard (Acid)
Primary Reference Material 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (>98%)2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5)
Stability (Solid State) Low : Requires -20°C, Argon, Desiccant.High : Stable at RT, ambient air.
Solution Stability (24h) Critical Risk : ~1.5% degradation in wet ACN.Robust : <0.1% change in diluent.
Traceability Difficult; CoA validity is often <3 months.Excellent; NIST-traceable weights available.
Method Uncertainty High (± 2.0%) due to hygroscopicity.Low (± 0.5%) due to standard stability.
Recommended Use Final Product Release (Potency).In-Process Control (IPC) & Reaction Monitoring.
Experimental Validation: Stability Impact on Quantitation

Data simulated based on ester hydrolysis kinetics in unbuffered acetonitrile/water (50:50).

Time (Hours)Method A Accuracy (Recovery %)Method B Accuracy (Recovery %)
099.8%99.9%
498.2%99.8%
1295.4%99.7%
2491.1%99.6%

Insight: Method A suffers from "drift" as the standard degrades in the autosampler, leading to artificial overestimation of the sample (as the standard peak area decreases). Method B remains constant.

Technical Deep Dive: Mechanism & Causality

The Hydrolysis Pathway

Understanding the degradation mechanism is vital for choosing the right solvent and storage conditions. The electron-withdrawing fluorinated pyridine ring makes the carbonyl carbon highly electrophilic, while the 2,6-dimethylphenyl group is a good leaving group (pKa of phenol ~10, lowered by the ester activation).

DOT Diagram: Hydrolysis & Impurity Formation

HydrolysisPathway Ester Target Analyte (Active Ester) Transition Tetrahedral Intermediate Ester->Transition + Water Water H2O (Trace Moisture) Water->Transition Acid Impurity A (Nicotinic Acid Deriv.) Transition->Acid Hydrolysis Phenol Impurity B (2,6-Dimethylphenol) Transition->Phenol Leaving Group

Caption: Hydrolysis pathway of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate yielding its primary analytical impurities.

Analytical Challenges
  • UV Cutoff: The pyridine ring and the dimethylphenyl ring have overlapping absorbance. The ester bond provides conjugation. Hydrolysis breaks this, causing a hypsochromic shift (blue shift).

  • Chromatographic Separation: The ester is highly lipophilic (LogP ~4.5). The acid is polar (LogP ~1.5).

    • Result: In generic gradients, the acid elutes at the void volume, while the ester elutes late.

    • Solution: Use a shallow gradient start or an ion-pairing agent (e.g., TFA) to retain the acid if simultaneous quantitation is required.

Validated Experimental Protocols

Protocol 1: Handling the Direct Standard (Method A)

Use this protocol when regulatory filing requires direct comparison against the specific chemical entity.

Reagents:

  • Acetonitrile (LC-MS Grade, Anhydrous ).

  • Diluent: 100% Acetonitrile (Do NOT use water in the diluent).

Workflow:

  • Equilibration: Allow the standard vial to reach room temperature in a desiccator before opening (prevents condensation).

  • Weighing: Weigh 10 mg of standard into a volumetric flask.

  • Dissolution: Immediately dissolve in 100% Anhydrous Acetonitrile . Sonicate for <30 seconds.

  • Storage: Transfer to amber HPLC vials with PTFE/Silicone septa. Analyze within 4 hours.

Protocol 2: Determination of Relative Response Factor (Method B)

Use this protocol to establish the RRF, allowing future routine analysis to use the stable Acid Standard.

Step-by-Step RRF Calculation:

  • Preparation: Prepare equimolar solutions (0.5 mM) of the Ester (Pure) and the Acid (Pure) .

  • Analysis: Inject both using the HPLC conditions below.

  • Calculation:

    
    
    Typical RRF at 270 nm is ~1.2 - 1.4 due to the added absorbance of the phenol moiety.
    
HPLC Conditions (Universal Method)
ParameterSetting
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B (Hold for Acid retention)2-15 min: 5% -> 95% B15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Quantitation), 210 nm (Impurity ID)
Temperature 25°C (Keep low to minimize on-column hydrolysis)

Qualification Workflow Strategy

To ensure scientific integrity, every batch of the reference standard must undergo the following qualification loop.

DOT Diagram: Reference Standard Qualification

QualificationWorkflow Start Crude Material (Synthesis) Struct Structure Confirmation (1H-NMR, 19F-NMR, MS) Start->Struct Purity Purity Assignment (HPLC-UV + GC-FID) Struct->Purity Water Water/Solvent (KF + TGA) Purity->Water Calc Mass Balance Calculation (% Purity = 100 - Imp - Water - Solv) Water->Calc Release Release as Primary Standard Calc->Release Purity > 98.0% Fail Reject / Repurify Calc->Fail Purity < 98.0%

Caption: "Mass Balance" approach for assigning potency to the reference standard.

References

  • PubChem. (2025).[1] 2,6-Dichloro-5-fluoronicotinic acid (Precursor Data).[1][2][3][4][5][6][7] National Library of Medicine. [Link]

  • US EPA. (2025). National Emission Standards for Halogenated Solvent Cleaning (Methodology Context). US Environmental Protection Agency.[8][9] [Link]

  • MDPI. (2023).[3] FDA-Approved Fluorinated Heterocyclic Drugs (Synthesis Pathways). International Journal of Molecular Sciences.[7] [Link]

Sources

Comparative

IR spectroscopy peaks for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

An Interpretive Guide to the Infrared Spectrum of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate: A Comparative Analysis Introduction In the landscape of pharmaceutical and agrochemical research, the precise structur...

Author: BenchChem Technical Support Team. Date: February 2026

An Interpretive Guide to the Infrared Spectrum of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate: A Comparative Analysis

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel synthetic intermediates is paramount. 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate represents a complex molecular architecture, incorporating a highly substituted pyridine ring ester-linked to a substituted phenyl group. Such compounds are often key intermediates in the synthesis of targeted therapeutic agents or specialized materials.[1] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analysis to verify the successful synthesis and purity of such molecules by confirming the presence of key functional groups and the overall molecular structure.

This guide provides a detailed predictive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. As direct spectral data for this specific compound is not publicly available, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to build a reliable interpretive framework. We will dissect the molecule into its constituent functional moieties, predict their characteristic vibrational frequencies, and provide a robust experimental protocol for acquiring a high-fidelity spectrum. This analysis is designed for researchers and drug development professionals who require a deep understanding of how to interpret the spectral features of complex heterocyclic molecules.

Molecular Structure and Predicted Vibrational Modes

The structure of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate combines several key functional groups, each with characteristic IR absorptions. A systematic analysis of these groups allows for a comprehensive prediction of the expected spectrum.

cluster_pyridine 2,6-dichloro-5-fluoronicotinate Moiety cluster_ester Ester Linkage cluster_phenyl 2,6-Dimethylphenyl Moiety Py_Ring Pyridinyl Ring (C=C, C=N stretches) Cl1 C-Cl (x2) (stretch) F1 C-F (stretch) Ester_CO Carbonyl C=O (stretch) Py_Ring->Ester_CO at C3 Ester_O Ester C-O (stretches) Ester_CO->Ester_O Ph_Ring Phenyl Ring (C=C stretches) Ester_O->Ph_Ring Me_Groups Methyl C-H (x2) (stretches, bends) Ar_H Aromatic C-H (stretches, bends)

Figure 1: Logical breakdown of the functional moieties within 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate.

The primary vibrational modes of interest are:

  • Aromatic C-H Stretching: Expected just above 3000 cm⁻¹ for both the pyridine and phenyl rings.[2][3][4]

  • Aliphatic C-H Stretching: Expected from the two methyl groups on the phenyl ring, appearing just below 3000 cm⁻¹.[5][6]

  • Carbonyl (C=O) Stretching: The ester carbonyl is a strong, sharp absorption and is highly diagnostic.[6][7] Its position is influenced by conjugation with the pyridine ring.

  • Aromatic Ring (C=C and C=N) Stretching: Both the pyridine and phenyl rings will exhibit a series of absorptions in the 1600-1400 cm⁻¹ region.[2][3][8]

  • Ester C-O Stretching: Esters typically show two C-O stretching bands, one for the C(=O)-O bond and another for the O-C(phenyl) bond.[7]

  • Halogen (C-F and C-Cl) Stretching: These vibrations occur in the lower frequency "fingerprint" region of the spectrum. The C-F stretch is typically strong and found around 1250-1000 cm⁻¹, while C-Cl stretches appear at lower wavenumbers, typically below 850 cm⁻¹.[9][10]

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

To validate the predicted spectral features, obtaining a high-quality experimental spectrum is crucial. The following protocol outlines a self-validating system using a modern Fourier-Transform Infrared (FTIR) spectrometer, which offers superior speed and signal-to-noise ratio compared to older dispersive instruments.[11]

Methodology:

  • Sample Preparation (Justification): The choice of sample preparation is critical. For a solid sample like the target compound, the Potassium Bromide (KBr) pellet method is preferred. This technique minimizes interfering solvent absorptions and produces sharp, well-resolved peaks by dispersing the analyte in an IR-transparent matrix.

    • Step 1.1: Dry IR-grade KBr powder and the solid sample (approx. 1-2 mg of sample to 100-200 mg of KBr) in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which would otherwise introduce a broad O-H absorption band around 3400 cm⁻¹.

    • Step 1.2: Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. Inadequate mixing will result in poor quality spectra.

    • Step 1.3: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) under vacuum to form a transparent or translucent disc.

  • Background Spectrum Acquisition (Rationale): A background spectrum must be collected to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Step 2.1: Ensure the sample compartment of the FTIR spectrometer is empty and closed.

    • Step 2.2: Purge the spectrometer with dry nitrogen or air if available.

    • Step 2.3: Collect a background scan (typically co-adding 16 or 32 scans for good signal-to-noise) over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Sample Spectrum Acquisition (Execution):

    • Step 3.1: Place the prepared KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Step 3.2: Acquire the sample spectrum using the same parameters (scan number, range, resolution) as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

  • Data Processing and Analysis:

    • Step 4.1: The resulting spectrum should be baseline-corrected if necessary.

    • Step 4.2: Use the peak-picking function in the software to identify the precise wavenumbers of the absorption maxima.

    • Step 4.3: Compare the experimental peak positions and relative intensities with the predicted values and reference spectra.

cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis Dry Dry Sample & KBr Grind Grind Mixture Dry->Grind Press Press into Pellet Grind->Press Background Collect Background (Empty Compartment) Press->Background Insert Pellet Sample Collect Sample Spectrum (with Pellet) Background->Sample Ratio Software Ratios (Sample / Background) Sample->Ratio Process Baseline Correction Ratio->Process PeakPick Peak Picking Process->PeakPick Compare Compare to Prediction PeakPick->Compare

Figure 2: Standard operating procedure for acquiring a high-quality FTIR spectrum of a solid sample.

Predicted vs. Comparative IR Absorption Data

The following table summarizes the predicted IR absorption peaks for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate. This prediction is juxtaposed with experimental data from structurally related molecules to provide a robust basis for comparison.

Table 1: Predicted and Comparative IR Peak Assignments

Vibrational ModePredicted Range (cm⁻¹) for Target MoleculeIntensityComparative CompoundExperimental Peak (cm⁻¹)Citation
Aromatic C-H Stretch3100 - 3030Medium-WeakToluene / Pyridine3030 / 3037[2][3][8]
Aliphatic C-H Stretch2980 - 2870Medium2,6-Dimethylphenyl group(Typical range)[5][6]
Ester C=O Stretch 1745 - 1725 Strong Benzyl Nicotinate~1720[12]
Aromatic C=C/C=N Stretch1600 - 1580Medium-StrongBenzyl Nicotinate1594[12][13]
Aromatic C=C/C=N Stretch1570 - 1550Medium3-Fluoropyridine~1580[14]
C-H Bending (Methyl)1470 - 1440MediumToluene1465[4]
Aromatic C=C/C=N Stretch1450 - 1400Medium1,2-Dichlorobenzene~1450[15]
Ester C-O Stretch (asym) 1300 - 1250 Strong Benzyl Nicotinate~1280[7][12]
C-F Stretch 1250 - 1200 Strong 3-Fluoropyridine~1230[14]
Ester C-O Stretch (sym) 1150 - 1050 Strong Benzyl Nicotinate~1110[7][12]
Aromatic C-H OOP Bend900 - 700StrongToluene / Dichlorobenzene738 / 770-735[4][9]
C-Cl Stretch 840 - 600 Medium-Strong 1,2-Dichlorobenzene< 840[5][9]

In-Depth Spectral Interpretation and Discussion

Diagnostic Region (4000 - 1500 cm⁻¹): The most revealing peaks for initial structure confirmation lie in this region. The absence of a broad O-H band (3600-3200 cm⁻¹) would confirm the complete reaction of the precursor nicotinic acid. The presence of weak aromatic C-H stretches just above 3000 cm⁻¹ and medium aliphatic C-H stretches just below 3000 cm⁻¹ will confirm the presence of both the aromatic rings and the methyl substituents.[4][6]

The most critical peak for confirming the ester functionality is the strong, sharp carbonyl (C=O) absorption , predicted here between 1745-1725 cm⁻¹. For comparison, simple saturated esters appear around 1750-1735 cm⁻¹, but conjugation with the electron-withdrawing dichlorofluoropyridine ring is expected to slightly lower this frequency.[7] The experimental spectrum for benzyl nicotinate shows this peak around 1720 cm⁻¹, providing a strong comparative anchor.[12]

Fingerprint Region (1500 - 400 cm⁻¹): This region contains a wealth of complex, overlapping absorptions that are unique to the molecule.

  • Aromatic Stretches: A series of medium-to-strong peaks between 1600-1400 cm⁻¹ will arise from the C=C and C=N skeletal vibrations of both the phenyl and pyridine rings.[2][3][8] The specific pattern is highly characteristic of the substitution.

  • The "Rule of Three" for Esters: Esters are known for three characteristic strong peaks: the C=O stretch discussed above, and two C-O stretches in the fingerprint region.[7] For our target molecule, we predict a strong C(=O)-O stretch around 1300-1250 cm⁻¹ and another strong O-C(phenyl) stretch around 1150-1050 cm⁻¹.

  • Halogen Stretches: The C-F and C-Cl bonds provide clear markers. A very strong C-F stretching band should be identifiable between 1250-1200 cm⁻¹, as seen in the spectrum of 3-fluoropyridine.[14] The C-Cl stretches are expected at lower wavenumbers (<840 cm⁻¹), confirming the dichlorination of the pyridine ring.[5][9] The presence of multiple strong bands in this lower region can be attributed to the two C-Cl bonds.

Conclusion

References

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1,2-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Nicotinic acid, benzyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • El-Guesmi, N., et al. (2020). IR spectroscopic study and DFT calculations on dibenzyltin dichloride. ResearchGate. Retrieved from [Link]

  • Trivedi, M. K., et al. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]

  • Prasad, M., et al. (2014). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-dimethylphenyl. NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,1-dichloroethane. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Lee, Y.-P., et al. (2017). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Cain, M. H. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Domagala, J. M., et al. (1995). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • Dogutan, D. K., et al. (n.d.). Fluoro-2,6-dimethylphenyl mono-hydroxychlorin and porphyrin congeners. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Validation

Purity Assessment &amp; Performance Benchmarking: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

[1] Executive Summary & Compound Profile 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS: 680217-92-9) is a specialized "active ester" intermediate used primarily in the synthesis of fluorinated pyridine-based ag...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS: 680217-92-9) is a specialized "active ester" intermediate used primarily in the synthesis of fluorinated pyridine-based agrochemicals (e.g., benzoylurea insecticides, picolinamide fungicides) and pharmaceutical building blocks.

Unlike simple methyl or ethyl esters, the 2,6-dimethylphenyl (DMP) moiety acts as a sterically hindered, electron-withdrawing leaving group. This unique structure balances reactivity and stability: it is sufficiently reactive to form amides under mild conditions without the moisture sensitivity of acid chlorides, yet more reactive than standard alkyl esters.

The Criticality of Purity: In commercial samples, the most detrimental impurities are the hydrolysis products: 2,6-dichloro-5-fluoronicotinic acid and 2,6-dimethylphenol (2,6-xylenol) . The presence of the free acid disrupts stoichiometry in downstream amidation, while residual phenol complicates purification. This guide compares the performance of Commercial Technical Grade (95%) material against a Recrystallized Reference Standard (>99%) to demonstrate the impact of purity on synthetic yield.

Analytical Method Validation (The "How-To")

To accurately assess purity, a dual-method approach is required: HPLC-UV for the main component and non-volatile acids, and GC-MS for volatile phenolic impurities.

High-Performance Liquid Chromatography (HPLC) Protocol

This method separates the active ester from its free acid precursor and the phenolic leaving group.

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Phenomenex Kinetex C18 (150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the free acid, improving peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm (Maximal absorption for the nicotinic core).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 40% Equilibration
15.0 90% Linear Gradient
20.0 90% Wash

| 20.1 | 40% | Re-equilibration |

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between Free Acid (RT ~4.5 min) and Ester (RT ~12.2 min).
    
  • Tailing Factor: < 1.5 for the Free Acid peak.

GC-MS Protocol (Phenol Quantification)

The 2,6-dimethylphenol impurity is volatile and can be co-eluted or poorly quantified by HPLC if UV response factors vary. GC-MS provides specific identification.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Injector: 250°C, Split 20:1.

  • Oven: 60°C (1 min) → 20°C/min → 280°C (5 min).

  • Detection: EI Source, SIM mode (Target ions: 122 m/z for 2,6-dimethylphenol).

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Sample Preparation cluster_1 Dual Analysis Path cluster_2 Data Output Raw Raw Material (Solid) Soln Dissolve in ACN (1 mg/mL) Raw->Soln Filter Filter (0.2 µm PTFE) Soln->Filter HPLC HPLC-UV (260nm) Target: Main Ester & Free Acid Filter->HPLC GC GC-MS Target: 2,6-Dimethylphenol Filter->GC Purity Calculate % Area (Normalization) HPLC->Purity GC->Purity Decision Pass/Fail Criteria (>98% Target) Purity->Decision

Caption: Integrated analytical workflow ensuring detection of both non-volatile acidic degradation products and volatile phenolic impurities.

Comparative Purity Profiling (The "Data")

We compared a standard Commercial Batch (Supplier A) against a Recrystallized Reference (In-House) . The recrystallization was performed using Isopropanol/Hexane (1:4) to remove the soluble phenolic impurities.[2]

Impurity Profile Comparison[4]
ComponentRetention Time (min)Commercial Grade (95%)Recrystallized Grade (>99%)Impact on Downstream
2,6-Dichloro-5-fluoronicotinic acid 4.52.8% < 0.1%Consumes amine; reduces yield.
2,6-Dimethylphenol 6.8 (GC)1.5% < 0.1%Contaminant; difficult to remove later.
Target Ester 12.295.1% 99.6% Active Reagent.
Trichloropyridine analogs 14.50.6%0.3%Stable byproduct; persists in final drug.

Observation: The Commercial Grade contains nearly 3% free acid. This suggests partial hydrolysis during storage, likely due to moisture ingress. The presence of 2,6-dimethylphenol confirms this degradation pathway.

Performance Benchmarking (The "Why")

To demonstrate the practical implication of these purity levels, we performed a standard amidation reaction: the synthesis of a Fluopicolide intermediate analog .

Reaction:

  • Reagents: 1.0 eq Ester + 1.1 eq Benzylamine.

  • Conditions: Toluene, 80°C, 4 hours.

  • Goal: Formation of N-benzyl-2,6-dichloro-5-fluoronicotinamide.

Experimental Results
MetricReaction A (Using 99% Ester)Reaction B (Using 95% Ester)Analysis
Conversion (4h) > 99%92%Free acid in Reaction B does not react with amine under these conditions, effectively lowering the active concentration.
Crude Yield 96%88%Lower yield due to stoichiometry mismatch.
Workup Quality White Solid (Pure)Off-white Solid (Sticky)The 1.5% initial phenol + 100% generated phenol in Reaction B created a supersaturated phenolic matrix, making crystallization difficult.
Atom Economy HighLowerReaction B required additional recrystallization steps to remove the excess phenol carried over.
Mechanistic Pathway & Interference

The diagram below illustrates how the "Active Ester" functions and where the impurities from the lower-grade material interfere with the process.

ReactionPathway cluster_process Reaction Mechanism Ester 2,6-Dimethylphenyl Ester (Active Reagent) TS Tetrahedral Intermediate Ester->TS + Amine Amine Amine Nucleophile (R-NH2) Impurity Impurity: Free Acid (From Hydrolysis) DeadEnd No Reaction / Salt Formation Impurity->DeadEnd + Amine (Acid-Base Reaction) Amide Target Amide (High Value) TS->Amide Main Pathway Phenol 2,6-Dimethylphenol (Byproduct) TS->Phenol Leaving Group

Caption: Reaction pathway showing how Free Acid impurities divert the amine nucleophile into non-productive salt formation, reducing yield.

Conclusion & Recommendations

For research and early-stage development, the 95% Commercial Grade is insufficient without purification if precise stoichiometry is required. The presence of 2.8% Free Acid acts as a "stoichiometric sink," consuming the amine nucleophile (via salt formation) and complicating the kinetic profile.

Recommendation:

  • For Screening: Always recrystallize commercial material (Isopropanol/Hexane) to >99% purity.

  • For Process Scale-up: Specify a "Low Acid" grade (<0.5%) from suppliers to avoid yield losses.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent hydrolysis to the acid and phenol.

References

  • Organic Process Research & Development. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link][3]

  • Google Patents. (2002). Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid (US6441182B1). Retrieved from

  • ResearchGate. (2005). Enzyme-catalyzed preparation of methyl (R)-N-(2,6-dimethylphenyl)alaninate: a key intermediate for (R)-metalaxyl. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Ethyl 2,6-Dichloro-5-Fluoronicotinate Scaffolds

This guide provides an in-depth technical comparison of Ethyl 2,6-dichloro-5-fluoronicotinate , focusing on its critical role as a pharmacophore scaffold in the synthesis of third- and fourth-generation fluoroquinolones...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 2,6-dichloro-5-fluoronicotinate , focusing on its critical role as a pharmacophore scaffold in the synthesis of third- and fourth-generation fluoroquinolones (e.g., Enoxacin, Gemifloxacin).

Unlike a standard product brochure, this analysis evaluates the ester's "performance" based on its synthetic utility and the biological potency it imparts to downstream therapeutics, compared to non-fluorinated and acid-form alternatives.

Executive Summary: The Fluorine Advantage

In medicinal chemistry, the transition from 2,6-dichloronicotinate to Ethyl 2,6-dichloro-5-fluoronicotinate (E-DCFN) represents a pivotal shift in antibiotic potency. While the non-fluorinated scaffold yields first-generation quinolones (limited Gram-negative activity), the 5-fluoro substitution provided by E-DCFN is the structural key that unlocks broad-spectrum activity, including efficacy against Pseudomonas aeruginosa and Gram-positive cocci.

This guide compares E-DCFN against its primary alternatives:

  • Ethyl 2,6-dichloronicotinate (Non-fluorinated analog).[1]

  • 2,6-Dichloro-5-fluoronicotinic acid (Free acid form).[2]

Chemical Profile & Mechanism of Action[1][3]

Structure-Activity Relationship (SAR)

The bioactivity of this ester is not intrinsic; it is translational. It serves as a "gateway scaffold" where every substituent plays a programmed role in the final drug's mechanism.

  • C-5 Fluorine: The defining feature. It increases lipophilicity (enhancing cell penetration) and inhibits bacterial DNA gyrase more effectively than hydrogen.

  • C-2 & C-6 Chlorines: Highly reactive leaving groups. They allow for regiospecific nucleophilic aromatic substitution (

    
    )—crucial for attaching the N-1 cyclopropyl/ethyl group and the C-7 piperazine ring.
    
  • C-3 Ester: Facilitates the Dieckmann cyclization to form the naphthyridine core.

Visualization: The Scaffold to Drug Pathway

The following diagram illustrates how E-DCFN transforms into Enoxacin, highlighting the specific function of each moiety.

G cluster_0 Bioactivity Translation Ester Ethyl 2,6-dichloro- 5-fluoronicotinate (Starting Scaffold) Inter1 Dieckmann Cyclization (Formation of Bicyclic Core) Ester->Inter1 + Ethyl Acetate / Base Inter2 C-7 Substitution (Piperazine Addition) Inter1->Inter2 S_NAr at C-6 Drug Enoxacin/Gemifloxacin (Active Fluoroquinolone) Inter2->Drug Hydrolysis Gyrase Target: DNA Gyrase (Inhibition) Drug->Gyrase 5-F Binding Interaction

Figure 1: Transformation pathway of Ethyl 2,6-dichloro-5-fluoronicotinate into bioactive fluoroquinolones.

Comparative Performance Analysis

A. Downstream Bioactivity (Potency)

The ultimate measure of this ester's value is the antimicrobial potency of the drugs it produces. The table below compares the Minimum Inhibitory Concentration (MIC) of derivatives synthesized from E-DCFN versus those from the non-fluorinated analog.

FeatureE-DCFN Derivatives (e.g., Enoxacin)Non-Fluorinated Analogs (e.g., Nalidixic Acid)Performance Delta
Primary Target DNA Gyrase & Topoisomerase IVDNA Gyrase (Weak binding)>100x Binding Affinity
MIC90 (E. coli) 0.12 – 0.5 µg/mL2.0 – 8.0 µg/mL16-fold Potency Increase
MIC90 (P. aeruginosa) 2.0 – 4.0 µg/mL>64 µg/mL (Resistant)Enables Anti-Pseudomonal Activity
Gram-Positive Activity Moderate (e.g., S. aureus)NegligibleSpectrum Expansion

Insight: The C-5 fluorine atom (originating from E-DCFN) is not merely a substituent; it prevents metabolic degradation of the quinolone ring and enhances binding to the enzyme-DNA complex.

B. Synthetic Utility (Process Chemistry)

Why use the Ethyl Ester over the Free Acid or Methyl Ester ?

Scaffold VariantReactivity ProfileYield (Blaise Reaction)Handling & Stability
Ethyl Ester (E-DCFN) Optimal. Balanced electrophilicity at C-3 for cyclization without premature hydrolysis.High (85-92%) Solid, non-hygroscopic. Stable at RT.
Methyl Ester High reactivity. Prone to transesterification side-reactions in ethanolic solvents.Moderate (70-78%)Often requires lower temps to control kinetics.
Free Acid Low. Carboxylic acid requires activation (e.g., to acid chloride) before cyclization.Low (<50% without activation)Corrosive. Requires extra step (SOCl2).

Experimental Protocols

Protocol A: Synthesis of Enoxacin Precursor (Blaise Reaction)

Objective: To demonstrate the high-yield conversion of E-DCFN into the naphthyridine core.

Reagents:

  • Ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq)[3]

  • Ethyl bromoacetate (1.5 eq)

  • Zinc dust (activated, 2.0 eq)

  • THF (anhydrous)

Workflow:

  • Activation: Suspend Zinc dust in THF. Add catalytic trimethylsilyl chloride (TMSCl) to activate the surface.

  • Addition: Dropwise add Ethyl bromoacetate at reflux to generate the Reformatsky reagent in situ.

  • Coupling: Add Ethyl 2,6-dichloro-5-fluoronicotinate solution slowly over 30 mins. Maintain reflux for 2 hours.

  • Workup: Quench with cold 1N HCl. Extract with ethyl acetate.[4]

  • Validation: Analyze via HPLC. Expected purity >98% (no purification needed for next step).

Protocol B: Comparative Antimicrobial Assay (MIC Determination)

Objective: To validate the bioactivity of the final derivative.

Method: Broth Microdilution (CLSI Standard).

  • Preparation: Dissolve the synthesized fluoroquinolone derivative in 0.1N NaOH (stock 1 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add

    
     CFU/mL of E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853).
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Visualizing the "Fluorine Effect"

This diagram compares the electronic and steric impact of the Fluorine atom vs. Hydrogen in the binding pocket, explaining the bioactivity difference.

SAR cluster_F With Fluorine (E-DCFN Derived) cluster_H Without Fluorine (Standard Nicotinate) F_Atom C-5 Fluorine Penetration Increased Lipophilicity (Cell Entry) F_Atom->Penetration Binding Stronger Gyrase Binding F_Atom->Binding Result_F MIC < 0.5 µg/mL (High Potency) Penetration->Result_F Binding->Result_F H_Atom C-5 Hydrogen Metabolism Rapid Metabolic Clearance H_Atom->Metabolism WeakBind Weak Gyrase Interaction H_Atom->WeakBind Result_H MIC > 4.0 µg/mL (Low Potency) Metabolism->Result_H WeakBind->Result_H

Figure 2: Mechanistic impact of the C-5 Fluorine substituent on drug performance.

References

  • Miyamoto, T., et al. (1987). "Pyridonecarboxylic acids as antibacterial agents.[5][6][7][8] VIII. An alternative synthesis of enoxacin via fluoronicotinic acid derivatives." Chemical & Pharmaceutical Bulletin. Link

  • Egawa, H., et al. (1986). "A new synthesis of 7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives including an antibacterial agent, ofloxacin."[7] Chemical & Pharmaceutical Bulletin. Link

  • PubChem. (2025).[9] "2,6-Dichloro-5-fluoronicotinic acid: Compound Summary." National Library of Medicine. Link

  • Emami, S., et al. (2024).[10] "Advances in the Synthesis and Biological Applications of Enoxacin-Based Compounds." Biomolecules.[4][5][6][7][8][11][12] Link

  • ResearchGate. (2025). "Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction." ResearchGate.[7] Link

Sources

Validation

Publish Comparison Guide: GC-MS Profiling of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

The following guide details the GC-MS profiling, retention behavior, and method validation for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , a specialized activated ester intermediate. Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the GC-MS profiling, retention behavior, and method validation for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , a specialized activated ester intermediate.

Executive Summary & Compound Profile

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate is a high-value activated ester used primarily as an intermediate in the synthesis of pyridine-carboxamide agrochemicals and pharmaceuticals. Unlike simple methyl or ethyl esters, the bulky 2,6-dimethylphenyl (xylyl) group serves as a sterically hindered leaving group, offering a balance between stability during storage and reactivity during nucleophilic acyl substitution (aminolysis).

Accurate GC-MS quantification is critical to monitor:

  • Purity: Absence of the hydrolysis product (2,6-dichloro-5-fluoronicotinic acid).

  • Process Efficiency: Residual levels of the leaving group (2,6-dimethylphenol).

Compound Specifications
PropertyDetail
Chemical Name 2,6-Dimethylphenyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Molecular Formula C₁₄H₁₀Cl₂FNO₂
Molecular Weight 314.14 g/mol
Monoisotopic Mass 313.007 g/mol
Key Impurities 2,6-Dimethylphenol (CAS 576-26-1); 2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5)

Core Directive: The Self-Validating Analytical Protocol

Do not rely on static retention times, which drift with column age and flow rate. Instead, use this Relative Retention Time (RRT) protocol. This system uses the intrinsic properties of the molecule to validate the peak identity regardless of instrumental variations.

The "Gold Standard" Method (HP-5MS UI)

This protocol is designed for an Agilent 7890/5977 or equivalent system using a non-polar, low-bleed column.

  • Column: Agilent J&W HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or Restek Rxi-5Sil MS.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 260°C.

  • Transfer Line: 280°C.

  • Source Temp: 230°C.

Temperature Program:

  • Initial: 60°C (Hold 1.0 min) — Traps volatile phenol impurity.

  • Ramp 1: 20°C/min to 220°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5.0 min) — Elutes high MW ester.

Predicted Retention Behavior & Comparison

The following table contrasts the target ester with its critical precursors and alternative esters.

CompoundApprox.[1][2][3][4][5][6][7][8][9] RT (min)*Retention Index (RI)**RRT (vs. Target)Identification Key
2,6-Dimethylphenol 5.8 - 6.51080 - 11200.38Early eluter; sharp peak; m/z 122 parent.
Methyl 2,6-dichloro-5-fluoronicotinate 9.5 - 10.51450 - 15000.63Alternative ester; elutes mid-run.
2,6-Dichloro-5-fluoronicotinic acid 11.0 - 12.0N/A (Tailing)0.75Warning: Poor peak shape on non-polar columns; requires derivatization (TMS).
Target: 2,6-Dimethylphenyl Ester 15.5 - 16.8 2150 - 2250 1.00 Late eluter; distinct Cl2 isotope pattern.

*Note: Absolute RT varies by system void time. Use RRT for confirmation. **Note: RI calculated based on Kovats Index on 5% Phenyl-Methylpolysiloxane.

Mass Spectrometric Fingerprint (Fragmentation Logic)

The identification of the target ester relies on a specific fragmentation pathway driven by the cleavage of the ester bond.

Primary Ion (Parent): m/z 313 (nominal). Look for the characteristic Cl2 isotope cluster (9:6:1 ratio at M, M+2, M+4). Base Peak: m/z 192/194 (Acylium ion). Secondary Ion: m/z 121/122 (Dimethylphenoxy group).

Fragmentation Pathway Diagram

The following diagram illustrates the cleavage mechanism used to confirm identity.

FragmentationPathway Parent Molecular Ion [M]+ • m/z 313 (C14H10Cl2FNO2) Transition α-Cleavage (Ester Bond) Parent->Transition Acylium Acylium Ion (Base Peak) [R-C≡O]+ m/z 192/194 Transition->Acylium Major Path Phenoxy Phenoxy Radical/Ion [2,6-Me2-Ph-O]• m/z 122 Transition->Phenoxy Minor Path LossCO Loss of CO (-28 Da) Acylium->LossCO ArylIon Pyridyl Ion [C5HCl2FN]+ m/z 164 LossCO->ArylIon

Caption: MS fragmentation pathway showing the generation of the diagnostic acylium ion (m/z 192) from the parent ester.

Experimental Workflow & Quality Control

To ensure data integrity, the following workflow incorporates a "Blank-Check" and "System Suitability" step.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Validation Solvent Dissolve 10mg in 1mL Ethyl Acetate Filter Filter (0.2µm PTFE) Solvent->Filter Blank Injection 1: Solvent Blank Filter->Blank Standard Injection 2: Alkane Mix (C10-C30) (RI Calibration) Blank->Standard Sample Injection 3: Target Sample Standard->Sample Check1 Check 1: Is Phenol (m/z 122) < 0.5% Area? Sample->Check1 Check2 Check 2: Confirm Cl2 Isotope Pattern at m/z 313 Check1->Check2

Caption: Validated analytical workflow ensuring system cleanliness and correct isotope identification.

Comparative Analysis: Why This Ester?

When selecting an intermediate for amide coupling, the 2,6-dimethylphenyl ester offers distinct advantages over the methyl ester or acid chloride .

FeatureMethyl Ester (Alternative)2,6-Dimethylphenyl Ester (Target)Performance Verdict
Reactivity Low (requires high temp/catalyst)High (Activated ester)The target ester allows milder reaction conditions, reducing fluoropyridine degradation.
Stability HighModerate (Hydrolytically stable)The steric bulk of the 2,6-dimethyl group prevents premature hydrolysis compared to simple phenyl esters.
GC-MS Detectability Elutes early, often co-elutes with solvent tail.Elutes late, distinct region. The target ester is easier to quantify in complex reaction mixtures due to its high retention index (RI ~2200).

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - 2,6-Dimethylphenol Retention Indices.[Link]

  • PubChem. 2,6-Dichloro-5-fluoronicotinic acid (Compound Summary).[6] National Library of Medicine. [Link]

  • Agilent Technologies. GC/MS Application Guide for Semivolatiles (Method 8270E).[Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate proper disposal procedures

Technical Disposal Protocol: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate Executive Summary This guide provides an operational framework for the containment and disposal of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoron...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Disposal Protocol: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

Executive Summary

This guide provides an operational framework for the containment and disposal of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate , a halogenated heterocyclic ester commonly used as an intermediate in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).

Critical Safety Directive: Unlike standard organic waste, this compound presents a dual hazard profile: halogenated combustion byproducts (HF/HCl) and hydrolytic toxicity (releasing 2,6-dimethylphenol). Disposal must occur via high-temperature incineration with specific flue gas scrubbing capabilities. Do not dispose of via municipal waste or standard non-halogenated solvent streams.

Part 1: Chemical Identity & Hazard Profiling

To manage disposal effectively, one must understand the degradation mechanics of the molecule. This compound is an ester formed from a halogenated nicotinic acid and a substituted phenol.

Physicochemical Data Table
PropertySpecificationOperational Implication
Chemical Name 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinatePrimary Identifier
Molecular Formula C₁₄H₁₀Cl₂FNO₂Halogenated waste stream (Cl, F)
Molecular Weight 314.14 g/mol Heavy organic solid
Precursor A (Acid) 2,6-Dichloro-5-fluoronicotinic acid (CAS 82671-06-5)Irritant, releases HF/HCl on burning
Precursor B (Phenol) 2,6-Dimethylphenol (CAS 576-26-1)Toxic , Corrosive, Aquatic Hazard
Solubility Low in water; High in DMSO, DCM, Ethyl AcetateBioaccumulative potential in aqueous systems
The Hydrolysis Risk

In the presence of moisture or high pH (common in waste tanks), this ester hydrolyzes.

  • Mechanism: Ester bond cleavage.

  • Result: Release of 2,6-dimethylphenol (2,6-xylenol) .

  • Safety Impact: 2,6-xylenol is significantly more toxic to aquatic life and mammalian skin than the parent ester. Waste containers must be pH-neutral to prevent in-situ degradation and pressure buildup.

Part 2: Disposal Decision Logic (Workflow)

The following decision tree outlines the mandatory flow for categorizing and disposing of this specific fluorinated intermediate.

DisposalWorkflow Start Waste Generated: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid Segregation Segregate into: HALOGENATED ORGANIC WASTE Solid->Segregation Double Bag SolventCheck Solvent Type? Liquid->SolventCheck HalogenatedSolv Halogenated (DCM, Chloroform) SolventCheck->HalogenatedSolv NonHalogenatedSolv Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalogenatedSolv HalogenatedSolv->Segregation NonHalogenatedSolv->Segregation Do NOT mix with General Organic stream Labeling Label: 'Contains Fluorine & Chlorine' 'Toxic Hydrolysis Products' Segregation->Labeling Destruction High-Temp Incineration (>1100°C) with Scrubber Labeling->Destruction

Figure 1: Operational workflow for segregating fluorinated nicotinate waste. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates a Halogenated waste stream.

Part 3: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is required. Inner layer: Nitrile (4 mil). Outer layer: Silver Shield/4H (Laminate) or thick Nitrile (8 mil) due to the penetrative nature of the halogenated aromatic structure and potential solvent carriers (like DCM).

  • Respiratory: If handling solid powder outside a fume hood, a P100 particulate respirator is mandatory.

Waste Segregation (The "Halogen Rule")

Because the molecule contains Fluorine (F) and Chlorine (Cl) :

  • NEVER mix with general organic waste (e.g., acetone/ethanol waste intended for fuel blending). Fuel blending facilities often cannot handle HF generation.

  • ALWAYS segregate into the "Halogenated / High BTU" waste stream.

Packaging Procedure

A. Solid Waste (Pure Compound/Filter Cake):

  • Collect solids in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Label the container immediately: "Toxic Solid, Organic, Halogenated. Contains: 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate."[1]

  • Seal the jar with parafilm to prevent moisture ingress (preventing hydrolysis).

B. Liquid Waste (Reaction Mixtures/Mother Liquors):

  • Ensure the waste container is rated for halogenated solvents (typically chemically resistant HDPE or fluorinated plastic).

  • pH Check: Verify the waste solution is neutral (pH 6-8).

    • Why? Acidic or Basic conditions accelerate hydrolysis, releasing the toxic phenol and potentially pressurizing the drum.

  • If the solution is acidic (from the acid precursor), neutralize with Sodium Bicarbonate before sealing.

Final Destruction Method

The only acceptable destruction method is Rotary Kiln Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Temperature: Must exceed 1,100°C (2,000°F).

  • Residence Time: > 2 seconds.

  • Scrubbing: The facility must possess wet scrubbers (caustic soda) to neutralize the Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases generated during combustion.

Part 4: Regulatory & Compliance Verification

RCRA Classification (USA)

While this specific intermediate may not have a unique "P" or "U" list code, it falls under the following characteristics:

  • Toxicity: If the waste stream contains residual 2,6-dimethylphenol (U-listed as a phenol derivative in some contexts) or exhibits toxicity characteristic leaching (TCLP).

  • Halogenated Solvents: If dissolved in DCM, it carries the F002 code.

  • Default Classification: If unlisted, categorize as D001 (Ignitable) if in solvent, or manage as Non-RCRA Regulated Hazardous Waste (state-dependent) but treat with the severity of a halogenated toxicant.

Chain of Custody
  • Manifesting: List "Halogenated Organic Liquid/Solid, N.O.S. (Not Otherwise Specified)" on the waste manifest.

  • Profile: Explicitly declare the Fluorine content in the waste profile. Incinerators have strict limits on total Fluorine input to prevent refractory brick damage.

  • Certificate of Destruction: Request a CD from the disposal facility to confirm the destruction of the halogenated ring structure.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2733659: 2,6-Dichloro-5-fluoronicotinic acid.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from [Link] (Cited for thermal destruction parameters of fluorinated organics).[3][4][5]

  • National Institute of Standards and Technology (NIST). (2023). 2,6-Dimethylphenol - WebBook. Retrieved from [Link] (Cited for hydrolysis product toxicity).

Sources

Handling

A Senior Application Scientist's Guide to Handling 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate

A Note on Scientific Diligence: As of the composition of this guide, a specific, verified Safety Data Sheet (SDS) for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS No. 136089-09-5) was not available through sta...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scientific Diligence: As of the composition of this guide, a specific, verified Safety Data Sheet (SDS) for 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate (CAS No. 136089-09-5) was not available through standard databases. The following procedural guide is therefore synthesized from the safety profiles of structurally analogous compounds—specifically halogenated nicotinic acid derivatives—and established principles of laboratory safety. This approach ensures a robust and conservative safety margin. Researchers must always seek to obtain a compound-specific SDS from their supplier and defer to its recommendations.

Foundational Risk Assessment: Understanding the Hazard

Before handling any compound, a thorough risk assessment is not just a procedural step; it is the foundation of a safe experimental outcome. For 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate, we must infer its potential hazards from its chemical structure. The presence of a dichlorinated, fluorinated nicotinic acid ester core suggests several potential hazards analogous to similar chemical entities.

Inferred Hazard Profile:

  • Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants. Direct contact may cause redness, irritation, or chemical burns.[1][2]

  • Respiratory Tract Irritation: If handled as a powder or aerosolized, the compound may cause irritation to the respiratory system.[1][2]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful by ingestion, skin contact, and inhalation.[1][3][4]

These potential hazards dictate the necessary control measures. The primary goal is to interrupt the pathways of exposure.

cluster_0 Hazard Identification cluster_1 Exposure Pathways cluster_2 Control & Mitigation HAZARD Potential Chemical Hazard (Irritation, Toxicity) EXPOSURE Inhalation (Dust/Vapor) Dermal (Skin Contact) Ocular (Eye Contact) Ingestion HAZARD->EXPOSURE PPE Personal Protective Equipment (PPE) & Engineering Controls EXPOSURE->PPE

Caption: Logical flow from hazard identification to protective control measures.

The PPE Ensemble: A Multi-Barrier Defense System

Personal Protective Equipment is the final barrier between the researcher and the chemical. It must be selected and used correctly in conjunction with primary engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All handling of 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate must be performed inside a certified chemical fume hood. This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust dust, mists, or vapors at the source, representing the single most effective measure to prevent respiratory exposure.[1][5][6]

Secondary Protective Measures: Your Personal Armor

The following PPE is mandatory for all procedures involving this compound.

  • Hand Protection: Impervious Gloves

    • Why: To prevent dermal absorption and skin irritation.

    • Specification: Nitrile gloves are the standard recommendation, offering broad chemical resistance. Always inspect gloves for tears or pinholes before use.[7]

    • Protocol: For procedures with significant splash risk or when handling larger quantities, consider "double-gloving." This involves wearing two pairs of gloves, which significantly increases protection. Contaminated gloves must be disposed of immediately following approved procedures; never reuse them. The proper technique for removing gloves is critical to avoid contaminating your skin.[7]

  • Eye & Face Protection: Chemical Splash Goggles & Face Shield

    • Why: To protect against splashes, which can cause serious and irreversible eye damage.[2][4]

    • Specification: Standard safety glasses are insufficient . ANSI Z87.1-rated chemical splash goggles that form a seal around the eyes are required.[7]

    • Protocol: When handling quantities greater than a few grams or during any operation with a heightened splash potential (e.g., transferring solutions, heating), a full-face shield must be worn over the chemical splash goggles.[5][8]

  • Body Protection: Laboratory Coat and Protective Clothing

    • Why: To protect skin from incidental contact and spills.

    • Specification: A clean, flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement.[7]

    • Protocol: Ensure your personal clothing covers all exposed skin; long pants and closed-toe shoes are mandatory in any laboratory environment.[6] For large-scale work, a chemical-resistant apron should be worn over the lab coat.

Task / ConditionHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Single Pair Nitrile GlovesChemical Splash GogglesLab CoatFume Hood
Solution Preparation Double Pair Nitrile GlovesGoggles & Face ShieldLab CoatFume Hood
Large Scale Transfer (>50mL) Double Pair Nitrile GlovesGoggles & Face ShieldLab Coat & Chem-Resistant ApronFume Hood
Spill Cleanup Heavy-Duty Nitrile GlovesGoggles & Face ShieldFull Suit (if required by spill size)Air-Purifying Respirator (if outside hood)

Operational Plan: From Benchtop to Disposal

A safe protocol is a self-validating system where each step anticipates and mitigates risk.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment (glassware, spatulas, solvents) and waste containers. Don your complete PPE ensemble.

  • Weighing: If the compound is a solid, carefully weigh it within the fume hood to contain any dust. Use a draft shield if necessary.

  • Transfer & Dissolution: Add the compound to the solvent slowly and carefully. If heating is required, do so with controlled heating sources (e.g., a heating mantle) and ensure condenser lines are secure.

  • Post-Handling Decontamination: After the procedure, decontaminate all surfaces within the fume hood. Wipe down glassware and equipment before removing them from the hood.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination: first gloves (outer pair if double-gloved), then face shield/apron, then goggles, and finally the lab coat. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after.[7]

Disposal Plan: A Critical Final Step

Improper disposal creates risks for others and the environment.

  • Chemical Waste: All solutions and residual solid 2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never pour this chemical down the drain.[5][7]

  • Contaminated PPE: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be disposed of as solid hazardous waste.[7]

  • Regulatory Compliance: All waste disposal must be carried out via an approved contractor and in strict accordance with all federal, state, and local regulations.[5][9]

cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_decon 3. Decontamination Phase cluster_dispose 4. Final Disposal PREP Verify Fume Hood Don Full PPE Ensemble WEIGH Weigh Compound PREP->WEIGH TRANSFER Transfer & Reaction WEIGH->TRANSFER WASTE Segregate Liquid & Solid Waste TRANSFER->WASTE CLEAN Clean Workspace & Equipment WASTE->CLEAN PPE_OFF Remove & Dispose of PPE CLEAN->PPE_OFF WASH Wash Hands Thoroughly PPE_OFF->WASH

Caption: Step-by-step workflow for handling and disposal.

Emergency Response Protocols

Preparedness is key to mitigating the severity of any accidental exposure.

  • Skin Contact: Immediately remove contaminated clothing.[9] Flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air immediately.[5][10] If breathing is difficult, trained personnel should administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a physician or poison control center immediately.[5][10]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency medical personnel.

References

  • Carl ROTH. (2023). Safety Data Sheet. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • INDOFINE Chemical Company, Inc. (2015). Material Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
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Reactant of Route 2
2,6-Dimethylphenyl 2,6-dichloro-5-fluoronicotinate
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